molecular formula C13H13ClN4O3 B15563400 MK-8527

MK-8527

Cat. No.: B15563400
M. Wt: 308.72 g/mol
InChI Key: QNBRWIDODCWXKA-VPQWPZGESA-N
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Description

MK-8527 is a useful research compound. Its molecular formula is C13H13ClN4O3 and its molecular weight is 308.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H13ClN4O3

Molecular Weight

308.72 g/mol

IUPAC Name

(2R,5R)-5-(4-amino-2-chloropyrrolo[2,3-d]pyrimidin-7-yl)-2-ethynyl-2-(hydroxymethyl)oxolan-3-ol

InChI

InChI=1S/C13H13ClN4O3/c1-2-13(6-19)8(20)5-9(21-13)18-4-3-7-10(15)16-12(14)17-11(7)18/h1,3-4,8-9,19-20H,5-6H2,(H2,15,16,17)/t8?,9-,13-/m1/s1

InChI Key

QNBRWIDODCWXKA-VPQWPZGESA-N

Origin of Product

United States

Foundational & Exploratory

Unraveling the Core Mechanism of MK-8527: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the mechanism of action of MK-8527, a novel nucleoside reverse transcriptase translocation inhibitor (NRTTI) under investigation for once-monthly oral pre-exposure prophylaxis (PrEP) of HIV-1.[1][2][3] Developed by Merck, this compound represents a new class of antiretroviral agents designed to offer a long-acting preventative option.[1][3] This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at the preclinical data, experimental methodologies, and the unique dual-action mechanism that sets this compound apart from traditional nucleoside reverse transcriptase inhibitors (NRTIs).

Core Mechanism of Action: A Dual Approach to HIV-1 Inhibition

This compound is a deoxyadenosine (B7792050) analog that, upon intracellular phosphorylation to its active triphosphate form (this compound-TP), targets the HIV-1 reverse transcriptase (RT) enzyme with high potency.[4][5][6] Its mechanism is distinct from conventional NRTIs and is characterized by a dual mode of action: inhibition of translocation and both immediate and delayed chain termination.[1][7][8]

Intracellular Activation

Similar to other nucleoside analogs, this compound is a prodrug that requires intracellular activation.[5] Cellular kinases phosphorylate this compound to its pharmacologically active triphosphate metabolite, this compound-TP.[6] This active form is a potent inhibitor of HIV-1 reverse transcription.[5]

MK8527 This compound (prodrug) MK8527_TP This compound-TP (active) MK8527->MK8527_TP Intracellular Phosphorylation HIV_RT HIV Reverse Transcriptase MK8527_TP->HIV_RT Targets Inhibition Inhibition of Viral Replication HIV_RT->Inhibition

Caption: Intracellular activation pathway of this compound.
Inhibition of Reverse Transcriptase Translocation

The primary and defining mechanism of this compound-TP is the inhibition of the translocation of the reverse transcriptase enzyme along the viral RNA/DNA template.[1][5][8] After being incorporated into the nascent viral DNA strand, this compound-TP physically obstructs the movement of the RT enzyme, effectively pausing the process of reverse transcription.[6] This leads to immediate chain termination .[4][8]

Delayed Chain Termination

In addition to immediate chain termination, this compound-TP can also induce delayed chain termination .[1][7][8] This secondary mechanism provides a fail-safe, ensuring that even if translocation were to occur, the extension of the viral DNA chain is ultimately halted.

cluster_0 HIV Reverse Transcription cluster_1 This compound-TP Inhibition vRNA Viral RNA Template RT Reverse Transcriptase vRNA->RT vDNA Viral DNA Synthesis RT->vDNA Polymerization dNTPs Cellular dNTPs dNTPs->RT Incorporation Incorporation into viral DNA MK8527_TP This compound-TP MK8527_TP->Incorporation Translocation_Block Translocation Inhibition (Immediate Chain Termination) Incorporation->Translocation_Block Delayed_Termination Delayed Chain Termination Incorporation->Delayed_Termination

Caption: Dual mechanism of this compound-TP on HIV reverse transcription.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Antiviral Activity of this compound
Cell LineVirusIC50 (nM)Reference(s)
Human PBMCsHIV-10.21[4][5][8]
MT4-GFP cellsHIV-13.37[9]
CEM-SS cellsHIV-10.14[9]
CEM-SS cellsHIV-20.007[9]
Table 2: Preclinical Pharmacokinetics of this compound
SpeciesRouteClearance (mL/min/kg)Volume of DistributionOral Bioavailability (%)Plasma Half-life (h)This compound-TP Intracellular Half-life in PBMCs (h)Reference(s)
RatIV18.1Low-to-moderate572.3-[5][9]
Rhesus MonkeyIV12.6Low-to-moderate1006.7~48[5][9]
Table 3: Off-Target Activity of this compound and this compound-TP
TargetCompoundIC50 (µM)Activity at 10 µMReference(s)
Human DNA PolymerasesThis compound-TP≥95-[5][8]
Panel of 114 Enzymes and ReceptorsThis compound & this compound-TP-No off-target activities[5][8]

Experimental Protocols

Detailed methodologies for the key experiments cited in the preclinical evaluation of this compound are summarized below.

Iron Footprinting Assay

This assay was utilized to determine the positioning of the reverse transcriptase enzyme on the primer/template DNA complex in the presence of this compound-TP.[5][6]

  • Objective: To distinguish between a pre-translocation and post-translocation state of the RT enzyme.

  • Methodology Summary:

    • A complex of HIV-1 reverse transcriptase, a DNA primer/template, and this compound-TP (or a control inhibitor like ddATP or islatravir-TP) is formed.

    • The complex is subjected to iron-mediated hydroxyl radical cleavage.

    • The resulting cleavage pattern on the DNA is analyzed by gel electrophoresis.

    • A "footprint" where the RT enzyme protects the DNA from cleavage reveals its position. A pre-translocation state is indicative of translocation inhibition.[6]

Primer Extension Assay

This assay was conducted to directly visualize and confirm both immediate and delayed chain termination by this compound-TP.[5][6]

  • Objective: To assess the ability of reverse transcriptase to extend a primer after the incorporation of this compound-monophosphate.

  • Methodology Summary:

    • A DNA primer is annealed to a template strand.

    • HIV-1 reverse transcriptase is added along with a mixture of dNTPs and varying concentrations of this compound-TP.

    • The reaction products are separated by size using gel electrophoresis.

    • The length of the extended primers indicates whether chain termination occurred immediately after incorporation of this compound-MP or after the addition of one or more subsequent nucleotides (delayed termination).[6]

cluster_0 Experimental Workflow Start Prepare RT/Primer-Template Complex Add_Inhibitor Add this compound-TP (or control) Start->Add_Inhibitor Assay Select Assay Add_Inhibitor->Assay Footprinting Iron Footprinting Assay->Footprinting Primer_Extension Primer Extension Assay->Primer_Extension Analysis Gel Electrophoresis & Analysis Footprinting->Analysis Primer_Extension->Analysis Result Determine Mechanism: - Translocation Inhibition - Chain Termination Profile Analysis->Result

Caption: Simplified workflow for key mechanistic assays.
Antiviral Activity Assay in PBMCs

The potency of this compound against HIV-1 replication in primary human cells was determined using this assay.[4][5]

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a physiologically relevant cell type.

  • Methodology Summary:

    • Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors.

    • The cells are stimulated and then infected with a laboratory strain of HIV-1.

    • The infected cells are cultured in the presence of serial dilutions of this compound.

    • After a set incubation period, viral replication is quantified, typically by measuring the level of HIV-1 p24 antigen in the culture supernatant.

    • The IC50 value is calculated from the dose-response curve.

Pharmacokinetic Studies in Animal Models

These studies were essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and the intracellular persistence of its active form.[5][9]

  • Objective: To characterize the pharmacokinetic profile of this compound and this compound-TP.

  • Methodology Summary:

    • This compound is administered to rats and rhesus monkeys via intravenous (IV) and oral (PO) routes.

    • Blood samples are collected at various time points post-administration.

    • Plasma concentrations of this compound are measured using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • For rhesus monkeys, PBMCs are isolated from blood samples to measure the intracellular concentrations of this compound-TP over time.

    • Pharmacokinetic parameters such as clearance, volume of distribution, half-life, and bioavailability are calculated.

Clinical Development Status

This compound is currently being evaluated in two large-scale Phase 3 clinical trials, EXPrESSIVE-10 (NCT07071623) and EXPrESSIVE-11 (NCT07044297), to assess its efficacy and safety as a once-monthly oral PrEP option for HIV-1.[1][2] These studies are enrolling thousands of participants worldwide, including women, adolescent girls, men who have sex with men, and transgender individuals.[1][7][10] The primary endpoint of these trials is the incidence of HIV-1 infection in the this compound group compared to the standard daily oral PrEP regimen of emtricitabine/tenofovir disoproxil fumarate (B1241708) (FTC/TDF).[7]

Conclusion

This compound demonstrates a novel and potent dual mechanism of action against HIV-1 reverse transcriptase, characterized by the inhibition of translocation and both immediate and delayed chain termination. Its favorable preclinical pharmacokinetic profile, particularly the long intracellular half-life of the active triphosphate form, supports its development as a long-acting, once-monthly oral agent for HIV-1 pre-exposure prophylaxis. The ongoing Phase 3 clinical trials will be crucial in determining the clinical efficacy and safety of this promising new preventative candidate.

References

An In-depth Technical Guide to MK-8527: A Novel NRTTI for HIV-1 Prophylaxis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MK-8527 is a potent, orally bioavailable nucleoside reverse transcriptase translocation inhibitor (NRTTI) currently in clinical development for once-monthly pre-exposure prophylaxis (PrEP) of HIV-1.[1][2] As a 7-deaza-deoxyadenosine analog, this compound is intracellularly phosphorylated to its active triphosphate form, this compound-TP.[1][2] This active metabolite inhibits the HIV-1 reverse transcriptase (RT) through a dual mechanism of action, involving both immediate and delayed chain termination, which effectively suppresses viral replication.[1] This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, synthesis, and preclinical and clinical data of this compound.

Chemical Structure and Properties

This compound is a synthetic nucleoside analog with a unique chemical structure that confers its potent anti-HIV activity.

PropertyValueReference
IUPAC Name (2R,3S,5R)-5-(4-amino-2-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-ethynyl-2-(hydroxymethyl)tetrahydrofuran-3-ol
SMILES OC[C@]1(C#C)--INVALID-LINK--C--INVALID-LINK--O1
Molecular Formula C13H13ClN4O
Molecular Weight 308.72 g/mol
CAS Number 1810869-23-8
Appearance White to off-white solid

Mechanism of Action

This compound's mechanism of action as a nucleoside reverse transcriptase translocation inhibitor (NRTTI) distinguishes it from traditional nucleoside reverse transcriptase inhibitors (NRTIs).

Upon entry into the target cell, this compound is phosphorylated by host cell kinases to its active triphosphate form, this compound-TP. This compound-TP is then incorporated into the nascent viral DNA chain by HIV-1 reverse transcriptase. The presence of the 3'-hydroxyl group on the sugar moiety of this compound-TP allows for the formation of a phosphodiester bond with the incoming nucleotide. However, the unique structural features of this compound-TP hinder the translocation of the enzyme to the next position on the RNA template. This inhibition of translocation leads to two outcomes for chain termination:

  • Immediate Chain Termination (ICT): The stalled reverse transcriptase prevents the incorporation of the next nucleotide, leading to immediate termination of DNA synthesis.

  • Delayed Chain Termination (DCT): In some instances, translocation can occur, and the next nucleotide is incorporated. However, the presence of the incorporated this compound monophosphate further down the chain destabilizes the enzyme-template complex, leading to delayed chain termination.

This dual mechanism of action contributes to the potent antiviral activity of this compound.

Signaling Pathway Diagram

MK8527_Mechanism_of_Action cluster_cell Host Cell MK8527 This compound MK8527_TP This compound-TP MK8527->MK8527_TP Phosphorylation (Host Kinases) Incorporation Incorporation MK8527_TP->Incorporation HIV_RT HIV-1 Reverse Transcriptase HIV_RT->Incorporation Viral_RNA Viral RNA Viral_RNA->Incorporation Viral_DNA Viral DNA Translocation_Inhibition Translocation Inhibition Viral_DNA->Translocation_Inhibition Incorporation->Viral_DNA Elongation ICT Immediate Chain Termination Translocation_Inhibition->ICT DCT Delayed Chain Termination Translocation_Inhibition->DCT MK8527_Synthesis start (4S,5R)-5-(hydroxymethyl)- tetrahydrofuran-2,4-diol step_a a) Acetyl chloride, MeOH start->step_a step_b b) p-toluoyl chloride, pyridine step_a->step_b step_c c) HCl, diethyl ether step_b->step_c step_d d) 2,6-dichloro-7-deazapurine, NaH, MeCN step_c->step_d step_e e) NH3 in isopropanol, NaOMe in MeOH step_d->step_e step_f f) TBSCl, imidazole, DMF step_e->step_f step_g g) TFA, THF, H2O step_f->step_g step_h h) IBX, MeCN, DMSO step_g->step_h step_i i) 1. formaldehyde, NaOH 2. NaBH4, ethanol step_h->step_i step_j j) IBX, MeCN step_i->step_j step_k k) Bestmann-Ohira reagent, K2CO3 step_j->step_k step_l l) TBAF, THF step_k->step_l end This compound step_l->end Experimental_Workflows cluster_iron Iron Footprinting Assay cluster_primer Primer Extension Assay if1 1. Form RT-DNA-Inhibitor Complex if2 2. Initiate Hydroxyl Radical Cleavage if1->if2 if3 3. Quench Reaction if2->if3 if4 4. Analyze on Denaturing Gel if3->if4 pe1 1. Prepare Reaction Mix (Labeled Primer, Template, dNTPs, Inhibitor) pe2 2. Initiate RT Reaction pe1->pe2 pe3 3. Terminate Reaction pe2->pe3 pe4 4. Separate Products by Gel Electrophoresis pe3->pe4 pe5 5. Visualize by Autoradiography pe4->pe5

References

MK-8527: A Technical Deep Dive into a Novel Nucleoside Reverse Transcriptase Translocation Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MK-8527 is a promising, long-acting, orally administered nucleoside reverse transcriptase translocation inhibitor (NRTTI) currently in clinical development for HIV-1 pre-exposure prophylaxis (PrEP).[1][2][3][4][5] As a deoxyadenosine (B7792050) analog, this compound is intracellularly phosphorylated to its active triphosphate form, this compound-TP.[1][2][3][4] This active metabolite potently inhibits HIV-1 reverse transcriptase (RT) through a dual mechanism of action: inhibition of translocation and delayed chain termination.[1][2][3][6][7] This unique mechanism contributes to its potent antiviral activity against various HIV-1 subtypes and HIV-2.[1][2] Preclinical studies have demonstrated a favorable pharmacokinetic and safety profile, supporting its investigation for once-monthly oral dosing.[1][2][3]

Introduction to this compound

This compound is a novel 7-deaza-deoxyadenosine analog developed through a comprehensive lead optimization campaign aimed at identifying a long-acting NRTTI for HIV prophylaxis.[1][2][4] Its chemical structure is (2R,3S,5R)-5-(4-amino-2-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-ethynyl-2-(hydroxymethyl)tetrahydrofuran-3-ol.[2] The development of long-acting oral agents like this compound is a significant step towards improving adherence and accessibility of PrEP, potentially transforming HIV prevention strategies.[7][8]

Mechanism of Action

Upon entry into the target cell, this compound is converted by host cell kinases into its pharmacologically active triphosphate form, this compound-TP.[1][2][3][4] this compound-TP acts as a competitive inhibitor of the natural substrate, deoxyadenosine triphosphate (dATP), for incorporation into the nascent viral DNA chain by HIV-1 RT.

The inhibitory activity of this compound-TP is multifaceted:

  • Inhibition of Translocation: After being incorporated into the viral DNA, the unique structure of this compound, particularly modifications at the 4'-position of the ribose sugar, sterically hinders the translocation of the reverse transcriptase along the RNA/DNA template. This effectively stalls the process of DNA synthesis.[4]

  • Immediate and Delayed Chain Termination: The inhibition of translocation can lead to immediate chain termination. In instances where translocation does occur, the incorporated this compound can induce structural changes in the viral DNA, preventing the incorporation of the subsequent nucleotide, resulting in delayed chain termination.[1][2][3][4][6]

This dual mechanism distinguishes NRTTIs from traditional nucleoside reverse transcriptase inhibitors (NRTIs), which primarily cause immediate chain termination due to the absence of a 3'-hydroxyl group.

Signaling Pathways and Logical Relationships

HIV-1 Reverse Transcription Pathway

The process of reverse transcription is a critical step in the HIV-1 replication cycle, where the viral RNA genome is converted into double-stranded DNA, which is then integrated into the host cell's genome.[9][10][11][12][13]

HIV_RT_Pathway vRNA Viral RNA Genome vDNA_minus Minus-strand DNA Synthesis vRNA->vDNA_minus Reverse Transcriptase (RNA-dependent DNA polymerase) RNA_DNA_hybrid RNA:DNA Hybrid vDNA_minus->RNA_DNA_hybrid RNaseH RNase H Degradation of Viral RNA RNA_DNA_hybrid->RNaseH vDNA_plus Plus-strand DNA Synthesis RNaseH->vDNA_plus Uses minus-strand DNA as template dsDNA Double-stranded Viral DNA vDNA_plus->dsDNA Integration Integration into Host Genome dsDNA->Integration MK8527_Mechanism MK8527 This compound (Prodrug) MK8527_TP This compound-TP (Active form) MK8527->MK8527_TP Intracellular Phosphorylation Incorporation Incorporation into Viral DNA MK8527_TP->Incorporation Competes with dATP Translocation_Block Inhibition of RT Translocation Incorporation->Translocation_Block Chain_Termination Immediate/Delayed Chain Termination Incorporation->Chain_Termination RT_Inhibition Inhibition of Reverse Transcription Translocation_Block->RT_Inhibition Chain_Termination->RT_Inhibition Experimental_Workflow start Start cell_prep Prepare Target Cells (e.g., PBMCs) start->cell_prep compound_prep Prepare Serial Dilutions of this compound start->compound_prep incubation Incubate Cells with Compound cell_prep->incubation compound_prep->incubation infection Infect Cells with HIV-1 incubation->infection culture Culture for Several Days infection->culture readout Measure Viral Replication (e.g., p24 ELISA) culture->readout analysis Data Analysis (Calculate IC50) readout->analysis end End analysis->end

References

The Discovery and Development of MK-8527: A Novel NRTTI for Long-Acting HIV-1 Pre-Exposure Prophylaxis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

MK-8527 is a novel, potent, and orally bioavailable nucleoside reverse transcriptase translocation inhibitor (NRTTI) in late-stage clinical development by Merck for once-monthly pre-exposure prophylaxis (PrEP) of HIV-1 infection.[1] As a 7-deaza-deoxyadenosine analog, this compound undergoes intracellular phosphorylation to its active triphosphate form, this compound-TP.[2][3] This active metabolite inhibits the HIV-1 reverse transcriptase (RT) through a dual mechanism of action, involving both the inhibition of translocation and delayed chain termination, effectively suppressing viral replication.[4] Preclinical studies have demonstrated its potent anti-HIV activity, favorable pharmacokinetic profile, and a good safety margin. This compound is currently being evaluated in large-scale Phase 3 clinical trials to assess its efficacy and safety as a long-acting oral PrEP agent. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical and clinical development of this compound.

Introduction

The global effort to combat the HIV/AIDS epidemic has seen remarkable progress with the advent of antiretroviral therapy (ART) and pre-exposure prophylaxis (PrEP). However, challenges such as adherence to daily oral medication and the stigma associated with HIV prevention persist, highlighting the need for more convenient and long-acting preventive options. This compound, a novel nucleoside reverse transcriptase translocation inhibitor (NRTTI), has emerged as a promising candidate for once-monthly oral PrEP. Developed by Merck, this compound is a successor to islatravir, another NRTTI, and is designed to have a long intracellular half-life, allowing for extended-duration dosing. This document details the scientific journey of this compound from its discovery through preclinical and clinical development.

Discovery and Lead Optimization

The discovery of this compound was the result of a comprehensive lead optimization campaign aimed at identifying novel NRTTIs with the potential for extended-duration dosing. This effort involved broad exploration of the structure-activity relationship (SAR) of nucleosides, with modifications to the ribose core, periphery, and nucleobase. The campaign focused on identifying compounds with potent antiviral activity, favorable pharmacokinetic properties, and a clean off-target profile. This compound, a 7-deaza-deoxyadenosine analog, was identified as having an optimal overall profile from these extensive preclinical studies.

Mechanism of Action

This compound is a prodrug that is phosphorylated intracellularly to its active triphosphate form, this compound-TP. This compound-TP targets the HIV-1 reverse transcriptase (RT), a critical enzyme in the viral replication cycle. Unlike traditional nucleoside reverse transcriptase inhibitors (NRTIs), which primarily act as chain terminators, NRTTIs like this compound possess a dual mechanism of action.

  • Inhibition of Translocation: After incorporation into the growing viral DNA chain, this compound-TP physically hinders the movement (translocation) of the reverse transcriptase along the RNA template. This stalling of the RT enzyme prevents the addition of the next nucleotide.

  • Delayed Chain Termination: By inhibiting translocation, this compound-TP effectively causes a delayed termination of the DNA chain synthesis.

This dual mechanism contributes to the high potency of this compound against HIV-1.

Below is a diagram illustrating the proposed signaling pathway for the mechanism of action of this compound.

MK8527_Mechanism cluster_cell Host Cell MK8527 This compound MK8527_TP This compound-TP (Active Triphosphate) MK8527->MK8527_TP Intracellular Phosphorylation HIV_RT HIV-1 Reverse Transcriptase (RT) MK8527_TP->HIV_RT Inhibits vDNA Viral DNA (Incomplete) HIV_RT->vDNA Reverse Transcription (Inhibited) vRNA Viral RNA vRNA->HIV_RT Template Replication_Blocked HIV-1 Replication Blocked vDNA->Replication_Blocked

Caption: Mechanism of action of this compound in the host cell.

Preclinical Development

In Vitro Antiviral Activity

This compound has demonstrated potent in vitro activity against HIV-1. The half-maximal inhibitory concentration (IC50) of this compound against HIV-1 in human peripheral blood mononuclear cells (PBMCs) is 0.21 nM. Further studies have shown its activity in other cell lines and against different HIV subtypes.

Parameter Cell Line Value Reference
IC50 (HIV-1) PBMCs0.21 nM
IC50 (HIV-1) MT4-GFP cells3.37 nM
IC50 (HIV-1) CEM-SS cells0.14 nM
IC50 (HIV-2) CEM-SS cells0.007 nM
Off-Target Activity and Selectivity

To assess its safety profile, this compound and its active triphosphate form were evaluated for off-target activities. In a panel of 114 enzyme and receptor binding assays, no off-target activities were observed at a concentration of 10 μM. Furthermore, this compound-TP showed minimal inhibition of human DNA polymerases, with IC50 values of ≥95 µM, indicating a high degree of selectivity for the viral reverse transcriptase over host enzymes.

Pharmacokinetics

Pharmacokinetic studies in rats and rhesus monkeys have shown that this compound has low-to-moderate clearance and good oral absorption. A key feature of this compound is the long intracellular half-life of its active triphosphate form (this compound-TP) in PBMCs, which is significantly longer than the plasma half-life of the parent compound. This prolonged intracellular persistence supports the potential for once-monthly dosing.

Species Parameter Route Value Reference
Rat BioavailabilityOral57%
Rat Plasma ClearanceIV (1 mg/kg)18.1 mL/min/kg
Rat Plasma Half-lifeIV (1 mg/kg)2.3 h
Rhesus Monkey BioavailabilityOral100%
Rhesus Monkey Plasma ClearanceIV (0.5 mg/kg)12.6 mL/min/kg
Rhesus Monkey Plasma Half-lifeIV (0.5 mg/kg)6.7 h
Rhesus Monkey Intracellular Half-life of this compound-TP in PBMCsOral (50 mg/kg)~48 h

Clinical Development

The clinical development of this compound is focused on its potential as a once-monthly oral PrEP agent. The program has progressed through Phase 1 and 2 studies and is now in Phase 3.

Phase 1 Studies

Two Phase 1 trials in adults without HIV evaluated single and multiple ascending doses of this compound. The studies found that this compound was generally well-tolerated with no serious adverse events. Plasma exposure of this compound increased in an approximately dose-proportional manner. The active form, this compound-TP, exhibited a long intracellular half-life in PBMCs, ranging from 94 to 266 hours (3.9 to 11.1 days) across different single doses.

Phase 2 Study (this compound-007)

A Phase 2 double-blind, multicenter trial (NCT06045507) assessed the safety and pharmacokinetics of once-monthly oral this compound in 350 participants at low risk of HIV-1 exposure. Participants were randomized to receive 3 mg, 6 mg, or 12 mg of this compound, or a placebo, once every four weeks for up to six months.

The study demonstrated that this compound was well-tolerated, with rates of adverse events similar between the this compound and placebo arms. The most common adverse events were headache, nausea, and fatigue, which were mostly mild to moderate. Importantly, no clinically meaningful changes in laboratory tests, including total lymphocyte and CD4 T-cell counts, were observed. The pharmacokinetic data from this study supported the continued development of this compound as a once-monthly oral PrEP option.

Phase 3 Program (EXPrESSIVE)

Based on the promising Phase 2 results, Merck initiated the EXPrESSIVE Phase 3 clinical trial program in collaboration with the Gates Foundation. This program consists of two large, randomized, active-controlled studies comparing once-monthly oral this compound to daily oral emtricitabine/tenofovir disoproxil fumarate (B1241708) (FTC/TDF).

  • EXPrESSIVE-10 (this compound-010): This trial will enroll approximately 4,580 sexually active women and adolescent girls aged 16 to 30 in Kenya, South Africa, and Uganda.

  • EXPrESSIVE-11 (this compound-011, NCT07044297): This study will enroll about 4,390 sexually active individuals who could benefit from PrEP across 16 countries. Enrollment for this trial was expected to begin in August 2025.

The primary objective of these trials is to evaluate the efficacy, safety, and tolerability of this compound as assessed by the incidence rate of HIV-1 infections.

The overall workflow of the this compound development program is depicted in the following diagram.

MK8527_Development_Workflow Discovery Discovery & Lead Optimization (SAR Studies) Preclinical Preclinical Development Discovery->Preclinical Phase1 Phase 1 Clinical Trials (Safety & PK in Healthy Volunteers) Preclinical->Phase1 Phase2 Phase 2 Clinical Trial (this compound-007) (Safety & PK in Low-Risk Individuals) Phase1->Phase2 Phase3 Phase 3 Clinical Program (EXPrESSIVE-10 & EXPrESSIVE-11) (Efficacy & Safety vs. FTC/TDF) Phase2->Phase3

Caption: High-level workflow of the this compound development program.

Experimental Protocols

Detailed experimental protocols for the development of a novel compound like this compound are often proprietary. However, based on published literature for similar compounds and general methodologies, the following sections outline the principles of key assays used.

In Vitro HIV-1 Inhibition Assay in PBMCs

This assay is fundamental to determining the antiviral potency of a compound.

  • PBMC Isolation and Stimulation:

    • Peripheral blood mononuclear cells (PBMCs) are isolated from the whole blood of healthy donors using density gradient centrifugation (e.g., with Ficoll-Paque).

    • Isolated PBMCs are stimulated with a mitogen such as phytohemagglutinin (PHA) and cultured in the presence of interleukin-2 (B1167480) (IL-2) to promote T-cell proliferation, making them susceptible to HIV-1 infection.

  • Compound Treatment and Infection:

    • Stimulated PBMCs are seeded in multi-well plates and treated with serial dilutions of this compound.

    • The cells are then infected with a laboratory-adapted strain of HIV-1.

  • Assay Readout:

    • After a defined incubation period (typically 5-7 days), the level of HIV-1 replication is measured. This can be done by quantifying the amount of HIV-1 p24 antigen in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis:

    • The concentration of this compound that inhibits HIV-1 replication by 50% (IC50) is calculated by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

Intracellular Triphosphate Quantification by LC-MS/MS

This method is crucial for understanding the intracellular pharmacokinetics of the active form of this compound.

  • Cell Lysis and Extraction:

    • PBMCs are incubated with this compound for a specified time.

    • The cells are then washed to remove extracellular drug and lysed, typically with a cold methanol-based solution, to release the intracellular contents.

    • The cell lysate is then processed to precipitate proteins and other cellular debris.

  • Chromatographic Separation:

    • The extracted intracellular metabolites, including this compound-TP, are separated using liquid chromatography (LC). Ion-pair reversed-phase chromatography is often employed for the separation of highly polar analytes like triphosphates.

  • Mass Spectrometry Detection:

    • The separated analytes are introduced into a tandem mass spectrometer (MS/MS) for detection and quantification.

    • The mass spectrometer is set to specifically detect the mass-to-charge ratio (m/z) of this compound-TP and its fragmentation products, allowing for highly sensitive and specific quantification.

  • Data Analysis:

    • The concentration of this compound-TP is determined by comparing its signal to that of a known amount of an internal standard. The intracellular concentration is then normalized to the number of cells.

Reverse Transcriptase Iron Footprinting and Primer Extension Assays

These biochemical assays are used to elucidate the precise mechanism of action of RT inhibitors.

  • Iron Footprinting Assay:

    • A pre-annealed DNA/RNA primer-template complex is incubated with purified HIV-1 reverse transcriptase in the presence or absence of this compound-TP.

    • A Fenton-like reaction is initiated using Fe(II) and a reducing agent, which generates hydroxyl radicals that cleave the DNA backbone at positions not protected by the bound RT enzyme.

    • The cleavage products are separated by denaturing polyacrylamide gel electrophoresis.

    • The "footprint," or region of protection from cleavage, reveals the position of the RT on the primer-template. Changes in the footprint in the presence of this compound-TP indicate its effect on RT translocation.

  • Primer Extension Assay:

    • A radiolabeled or fluorescently labeled DNA primer is annealed to an RNA or DNA template.

    • The primer is extended by HIV-1 RT in the presence of deoxynucleoside triphosphates (dNTPs) and varying concentrations of this compound-TP.

    • The reaction products are resolved by gel electrophoresis.

    • Inhibition of primer extension and the pattern of chain termination provide insights into the mechanism of action of the inhibitor.

Conclusion

This compound represents a significant advancement in the field of HIV-1 prevention. Its novel mechanism of action as a nucleoside reverse transcriptase translocation inhibitor, coupled with its potent antiviral activity and long intracellular half-life, positions it as a promising candidate for a once-monthly oral PrEP regimen. The ongoing Phase 3 clinical trials are crucial in determining its efficacy and safety in diverse populations at risk for HIV-1 acquisition. If successful, this compound could offer a more convenient and potentially more adherent option for HIV-1 prevention, contributing significantly to global efforts to end the HIV epidemic.

References

Preclinical Pharmacology of MK-8527: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-8527 is a novel investigational nucleoside reverse transcriptase translocation inhibitor (NRTTI) in development for the prevention of HIV-1 infection (pre-exposure prophylaxis, or PrEP).[1][2] As a 7-deaza-deoxyadenosine analog, it is phosphorylated intracellularly to its active triphosphate form, this compound-TP, which then inhibits the HIV-1 reverse transcriptase (RT) enzyme.[3][4][5] This document provides a comprehensive overview of the preclinical pharmacology of this compound, summarizing key data from in vitro and in vivo studies and detailing the experimental protocols used to generate this information.

Mechanism of Action

This compound represents a distinct class of antiretroviral agents that inhibit HIV replication through a multi-faceted mechanism of action.[1][6] Unlike traditional nucleoside reverse transcriptase inhibitors (NRTIs) that solely act as chain terminators, this compound-TP inhibits HIV-1 reverse transcriptase through both immediate and delayed chain termination.[3][4][7] A key feature of its mechanism is the inhibition of the translocation of the reverse transcriptase enzyme along the primer and template strand.[3][4] This dual action effectively halts the conversion of viral RNA into DNA, a critical step in the HIV replication cycle.

Signaling Pathway Diagram

Mechanism of Action of this compound MK8527 This compound (Oral Administration) Intracellular Intracellular Space MK8527->Intracellular MK8527_TP This compound-TP (Active Triphosphate Form) Intracellular->MK8527_TP Intracellular Phosphorylation Inhibition Inhibition of Translocation & Delayed Chain Termination MK8527_TP->Inhibition HIV_RT HIV-1 Reverse Transcriptase (RT) vRNA_vDNA Viral RNA/DNA Hybrid HIV_RT->vRNA_vDNA Reverse Transcription Inhibition->HIV_RT Replication_Blocked HIV Replication Blocked Inhibition->Replication_Blocked

Caption: Intracellular activation and mechanism of action of this compound.

In Vitro Antiviral Activity

This compound has demonstrated potent antiviral activity against HIV-1 in various cell-based assays. The half-maximal inhibitory concentration (IC50) has been determined in human peripheral blood mononuclear cells (PBMCs) and other cell lines.

Assay System Virus IC50 (nM)
Human PBMCsHIV-10.21[3][4][7]
MT4-GFP cellsHIV-13.37[8]
CEM-SS cellsHIV-10.14[8]
CEM-SS cellsHIV-20.007[8]

Preclinical Pharmacokinetics

The pharmacokinetic profile of this compound has been evaluated in rats and rhesus monkeys, demonstrating properties suitable for long-acting oral administration.

Pharmacokinetic Parameters in Rats
Route Dose (mg/kg) Plasma Clearance (mL/min/kg) Half-life (h) Oral Bioavailability (%)
Intravenous118.1[8]2.3[8]N/A
OralNot SpecifiedNot ReportedNot Reported57[8]
Pharmacokinetic Parameters in Rhesus Monkeys
Route Dose (mg/kg) Plasma Clearance (mL/min/kg) Plasma Half-life (h) This compound-TP Intracellular Half-life in PBMCs (h) Oral Bioavailability (%)
Intravenous0.512.6[8]6.7[8]Not ReportedN/A
Oral50Not Reported~7[3][7]~48[3][7][8]100[8]

Selectivity and Off-Target Activity

Preclinical studies have indicated a favorable safety profile for this compound, with high selectivity for HIV reverse transcriptase and minimal off-target activity.

Target Assay Type Result
Human DNA PolymerasesInhibition AssayIC50 ≥95 µM[7]
Panel of 114 Enzymes and ReceptorsBinding AssaysNo off-target activity at 10 µM[7][8]
Broad Panel of Unrelated VirusesAntiviral/Cytotoxicity AssaysNo activity up to 20 µM (HCV) or 50 µM (other viruses)[8]

Experimental Protocols

Antiviral Activity Assay in PBMCs

Objective: To determine the concentration of this compound that inhibits HIV-1 replication by 50% (IC50) in primary human cells.

Workflow for Antiviral Activity Assay in PBMCs Isolate_PBMCs Isolate PBMCs from Healthy Donors Stimulate_Cells Stimulate Cells with Phytohemagglutinin (PHA) Isolate_PBMCs->Stimulate_Cells Infect_Cells Infect Cells with HIV-1 Stimulate_Cells->Infect_Cells Add_Compound Add Serial Dilutions of this compound Infect_Cells->Add_Compound Incubate Incubate for 7 Days Add_Compound->Incubate Measure_Replication Measure Viral Replication (e.g., p24 antigen ELISA) Incubate->Measure_Replication Calculate_IC50 Calculate IC50 Value Measure_Replication->Calculate_IC50

Caption: A generalized workflow for determining the in vitro antiviral efficacy of this compound.

Methodology:

  • Cell Isolation and Culture: Peripheral blood mononuclear cells (PBMCs) are isolated from the blood of healthy human donors using density gradient centrifugation. The cells are then cultured in appropriate media and stimulated with phytohemagglutinin (PHA) to promote T-cell proliferation, making them susceptible to HIV-1 infection.

  • Infection and Treatment: The stimulated PBMCs are infected with a laboratory-adapted strain of HIV-1. Following infection, the cells are plated in the presence of serial dilutions of this compound.

  • Incubation and Analysis: The treated and infected cells are incubated for a period of approximately 7 days to allow for viral replication. After the incubation period, the level of viral replication is quantified by measuring the amount of HIV-1 p24 antigen in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The p24 antigen levels are plotted against the concentration of this compound, and the IC50 value is calculated as the concentration of the compound that reduces p24 antigen levels by 50% compared to untreated control cells.

Pharmacokinetic Studies in Rhesus Monkeys

Objective: To determine the pharmacokinetic properties of this compound and its active metabolite, this compound-TP, following oral administration.

Workflow for Pharmacokinetic Study in Rhesus Monkeys Administer_Dose Administer Oral Dose of This compound to Rhesus Monkeys Collect_Samples Collect Blood Samples at Multiple Time Points Administer_Dose->Collect_Samples Process_Samples Process Samples: Separate Plasma and Isolate PBMCs Collect_Samples->Process_Samples Analyze_Plasma Quantify this compound in Plasma (LC-MS/MS) Process_Samples->Analyze_Plasma Analyze_PBMCs Quantify this compound-TP in PBMCs (LC-MS/MS) Process_Samples->Analyze_PBMCs Determine_PK Determine Pharmacokinetic Parameters (Cmax, Tmax, AUC, t1/2) Analyze_Plasma->Determine_PK Analyze_PBMCs->Determine_PK

Caption: A generalized workflow for assessing the pharmacokinetic profile of this compound.

Methodology:

  • Dosing: A specified oral dose of this compound is administered to a cohort of rhesus monkeys.

  • Sample Collection: Blood samples are collected at various time points post-dosing to characterize the absorption, distribution, metabolism, and excretion of the drug.

  • Sample Processing: Each blood sample is processed to separate plasma and isolate PBMCs.

  • Bioanalysis: The concentrations of this compound in plasma and this compound-TP in PBMCs are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Analysis: The concentration-time data are used to calculate key pharmacokinetic parameters, including maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), and half-life (t1/2).

Mechanism of Action Assays

Iron Footprinting and Primer Extension Assays: These biochemical assays were utilized to elucidate the specific mechanism by which this compound-TP inhibits HIV-1 reverse transcriptase.[3][4] The iron footprinting assay helps to determine the position of the reverse transcriptase on the primer-template complex, revealing that this compound-TP locks the enzyme in a pre-translocation state.[5] Primer extension assays are used to demonstrate the ability of the compound to cause both immediate and delayed chain termination of reverse transcription.[3][4]

Conclusion

The preclinical data for this compound demonstrate a potent and selective antiretroviral agent with a novel mechanism of action. Its favorable pharmacokinetic profile, characterized by a long intracellular half-life of the active triphosphate metabolite, supports its development as a long-acting oral agent for HIV-1 pre-exposure prophylaxis.[1][4] These promising preclinical findings have paved the way for ongoing clinical trials to evaluate the safety and efficacy of this compound in humans.[1][4]

References

In Vitro Antiviral Profile of MK-8527: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-8527 is a novel, potent nucleoside reverse transcriptase translocation inhibitor (NRTTI) currently under investigation as a long-acting oral agent for pre-exposure prophylaxis (PrEP) of HIV-1.[1] As a deoxyadenosine (B7792050) analog, this compound is administered as a prodrug and undergoes intracellular phosphorylation to its active triphosphate form, this compound-TP.[2][3] This active metabolite targets the HIV reverse transcriptase (RT) enzyme, a critical component in the viral replication cycle.[2][3] This document provides a comprehensive technical guide to the in vitro antiviral activity of this compound, detailing its mechanism of action, potency, specificity, and the experimental protocols used for its evaluation.

Mechanism of Action

This compound's mechanism of action is distinct from traditional nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs). After intracellular conversion to this compound-TP, it is incorporated into the nascent viral DNA chain during reverse transcription. This compound-TP then inhibits the HIV reverse transcriptase enzyme through a dual mechanism:

  • Inhibition of Translocation: It stalls the reverse transcriptase enzyme on the primer and template, preventing its movement to the next position. This leads to an immediate termination of DNA synthesis.

  • Delayed Chain Termination: By being incorporated into the viral DNA, it can also cause delayed chain termination.

Iron footprinting and primer extension assays have been instrumental in demonstrating that this compound-TP locks the reverse transcriptase in a pre-translocation state, which is a hallmark of NRTTIs.

MK8527_MoA cluster_cell Infected Cell This compound This compound This compound-TP This compound-TP This compound->this compound-TP Intracellular Phosphorylation Incorporation This compound-TP->Incorporation Incorporation into vDNA HIV RT HIV Reverse Transcriptase vDNA Viral DNA Synthesis vRNA Viral RNA vRNA->vDNA Reverse Transcription Block Translocation Blocked & Chain Termination vDNA->Block

Caption: Mechanism of action of this compound.

Quantitative Antiviral Activity

This compound demonstrates potent antiviral activity against HIV-1 and HIV-2 in various cell-based assays. Its potency is consistently in the sub-nanomolar to low nanomolar range.

Table 1: In Vitro Anti-HIV Potency of this compound

Cell Type/AssayVirusPotency (IC₅₀)Reference(s)
Human PBMCsHIV-10.21 nM
MT4-GFP CellsHIV-13.37 nM
CEM-SS CellsHIV-10.14 nM
CEM-SS CellsHIV-20.007 nM

PBMCs: Peripheral Blood Mononuclear Cells

This compound also maintains consistent potency across a diverse panel of HIV-1 subtypes, as evaluated by the PhenoSense assay.

Specificity and Off-Target Profile

The specificity of an antiviral candidate is critical for a favorable safety profile. This compound has been extensively profiled against a wide range of other viruses and human enzymes.

Table 2: Specificity of this compound Against a Panel of Viruses

Virus FamilyRepresentative Viruses TestedActivityReference(s)
FlaviviridaeHepatitis C, Dengue virus-2, West Nile virusNo activity up to 20-50 µM
AdenoviridaeAdenovirus-5No activity up to 50 µM
ArenaviridaeTacaribe virusNo activity up to 50 µM
BunyaviridaeRift Valley fever virusNo activity up to 50 µM
CaliciviridaeMurine norovirusNo activity up to 50 µM
HerpesviridaeHerpes simplex virus-1 and -2No activity up to 50 µM
OrthomyxoviridaeInfluenza A and BNo activity up to 50 µM
PicornaviridaePoliovirus-1, Enterovirus-68No activity up to 50 µM
PneumoviridaeRespiratory syncytial virus-A2No activity up to 50 µM
TogaviridaeVenezuelan equine encephalitis virusNo activity up to 50 µM

Furthermore, this compound and its active triphosphate form (this compound-TP) exhibit a favorable off-target profile with minimal inhibition of human DNA polymerases, suggesting a low potential for host toxicity.

Table 3: Off-Target Activity of this compound and this compound-TP

TargetCompoundPotency (IC₅₀)Reference(s)
Human DNA Polymerase αThis compound-TP95 µM
Human DNA Polymerase βThis compound-TP>200 µM
Human Mitochondrial DNA Polymerase γThis compound-TP>200 µM
Panel of 114 Enzymes and ReceptorsThis compound & this compound-TP>10 µM

Persistence of Antiviral Activity

A key attribute for a long-acting prophylactic agent is the persistence of its antiviral effect. Washout experiments have been conducted to assess how long the intracellular concentration of this compound-TP remains effective after the drug is removed from the extracellular environment.

Table 4: Persistence of this compound Antiviral Activity After Washout

Cell TypePersistence RatioReference(s)
MT4-GFP Cells31
Human PBMCs15

The persistence ratio is calculated from the IC₅₀ values immediately after washout versus a later time point (e.g., 48 hours), with lower ratios suggesting longer intracellular persistence.

Experimental Protocols

Antiviral Activity Assay in Human PBMCs

This assay determines the 50% inhibitory concentration (IC₅₀) of the compound against HIV-1 replication in primary human cells.

PBMC_Assay_Workflow Isolate_PBMCs Isolate PBMCs from healthy donors Stimulate_Cells Stimulate with PHA for 72 hours Isolate_PBMCs->Stimulate_Cells Plate_Cells Plate stimulated cells in 384-well plates Stimulate_Cells->Plate_Cells Add_Compound Add serial dilutions of this compound Plate_Cells->Add_Compound Infect_Cells Infect with HIV-1 Add_Compound->Infect_Cells Incubate Incubate for 3-7 days Infect_Cells->Incubate Measure_Replication Measure viral replication (e.g., p24 antigen ELISA) Incubate->Measure_Replication Calculate_IC50 Calculate IC₅₀ Measure_Replication->Calculate_IC50

Caption: Workflow for PBMC antiviral assay.

  • Cell Preparation: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors. The cells are stimulated for 72 hours with phytohemagglutinin (PHA).

  • Assay Procedure: Stimulated PBMCs are plated onto 384-well plates containing 10-point, 3-fold serial dilutions of this compound. Cells are then infected with HIV-1.

  • Data Analysis: After 3-7 days of incubation, the extent of viral replication is measured, typically by quantifying the p24 capsid protein using an ELISA. The IC₅₀ value, the concentration of the drug that inhibits 50% of viral replication, is then calculated.

Cytotoxicity Assay (CC₅₀ Determination)

This assay measures the concentration of a compound that causes 50% cell death (CC₅₀) in the absence of a virus.

  • Procedure: Various cell lines (e.g., A549, Vero, Huh7) are seeded in plates. The cells are incubated with serial dilutions of this compound for a period corresponding to the antiviral assay (typically 3-7 days).

  • Measurement: Cell viability is assessed using a method such as the neutral red dye uptake assay. The optical density is read on a spectrophotometer.

  • Calculation: The CC₅₀ is calculated by regression analysis of the percentage of cell viability versus the compound concentration.

Intracellular Phosphorylation Assay

This protocol quantifies the amount of the active triphosphate form (this compound-TP) inside cells.

  • Cell Treatment: PBMCs are incubated with a known concentration of this compound for a set period (e.g., 24 hours).

  • Extraction: The cells are harvested, and intracellular metabolites are extracted.

  • Quantification: The concentration of this compound-TP is determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS). A linear relationship has been observed between the incubation concentration of this compound and the intracellular concentration of this compound-TP, allowing for extrapolation to the antiviral IC₅₀ concentration.

Persistence of Antiviral Activity (Washout Assay)

This assay evaluates the duration of the drug's antiviral effect after it has been removed from the culture medium.

Persistence_Assay_Workflow cluster_0 Time Point 1 cluster_1 Time Point 2 Incubate Incubate cells (e.g., PBMCs) with compound for 24h Washout Wash cells to remove extracellular compound Incubate->Washout Infect_A Infect immediately (t=0h post-washout) Washout->Infect_A Infect_B Infect 48h post-washout Washout->Infect_B Measure_A Measure replication Infect_A->Measure_A Calculate_A Calculate IC₅₀A Measure_A->Calculate_A Calculate_Ratio Calculate Persistence Ratio (IC₅₀B / IC₅₀A) Calculate_A->Calculate_Ratio Measure_B Measure replication Infect_B->Measure_B Calculate_B Calculate IC₅₀B Measure_B->Calculate_B Calculate_B->Calculate_Ratio

Caption: Workflow for persistence/washout assay.

  • Procedure: MT4-GFP cells or PBMCs are incubated with the compound for 24 hours to allow for cellular uptake and phosphorylation. The cells are then washed thoroughly to remove any extracellular drug.

  • Infection and Analysis: One set of cells is infected with HIV-1 immediately after washout (to determine IC₅₀A), while another set is infected at a later time point, such as 48 hours after washout (to determine IC₅₀B).

  • Calculation: The persistence ratio is calculated by dividing IC₅₀B by IC₅₀A. This ratio indicates the fold-decrease in potency after the washout period, providing a measure of the intracellular persistence of the active drug metabolite.

Conclusion

The in vitro profile of this compound demonstrates that it is a highly potent inhibitor of HIV-1 and HIV-2 replication. Its novel mechanism of action as a nucleoside reverse transcriptase translocation inhibitor, combined with its high specificity, favorable off-target profile, and persistent intracellular antiviral activity, underscores its potential as a long-acting agent for HIV pre-exposure prophylaxis. The detailed experimental methodologies provided herein offer a framework for the continued evaluation and understanding of this promising clinical candidate.

References

An In-Depth Technical Guide to the Intracellular Phosphorylation of MK-8527

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-8527 is a novel investigational nucleoside reverse transcriptase translocation inhibitor (NRTTI) being developed for the prevention of HIV-1 infection. As a 7-deaza-deoxyadenosine analog, this compound is a prodrug that requires intracellular conversion to its active triphosphate form, this compound-triphosphate (this compound-TP), to exert its antiviral effect.[1][2] This document provides a comprehensive technical overview of the phosphorylation process of this compound, including the putative enzymatic pathway, quantitative data on its activity and pharmacokinetics, and detailed experimental protocols for its study.

The Phosphorylation Cascade of this compound

The conversion of this compound to its pharmacologically active triphosphate form is a critical step for its antiviral activity. This process is catalyzed by a series of endogenous intracellular kinases in host cells. While the specific kinases responsible for the phosphorylation of this compound have not been explicitly identified in published literature, a putative pathway can be inferred based on its chemical structure as a deoxyadenosine (B7792050) analog and the known mechanisms of nucleoside analog metabolism. The proposed pathway involves a sequential three-step phosphorylation.

Phosphorylation_Pathway cluster_cell Host Cell cluster_kinases Putative Kinases cluster_action Mechanism of Action MK8527 This compound MK8527_MP This compound-monophosphate MK8527->MK8527_MP ATP -> ADP MK8527_DP This compound-diphosphate MK8527_MP->MK8527_DP ATP -> ADP MK8527_TP This compound-triphosphate (Active) MK8527_DP->MK8527_TP ATP -> ADP RT HIV-1 Reverse Transcriptase (RT) MK8527_TP->RT Inhibition Kinase1 Deoxycytidine Kinase (dCK) or Adenosine (B11128) Kinase (AK) Kinase1->MK8527_MP Kinase2 Adenylate Kinase (AK) Kinase2->MK8527_DP Kinase3 Nucleoside Diphosphate (B83284) Kinase (NDPK) Kinase3->MK8527_TP Viral_DNA Viral DNA RT->Viral_DNA Viral DNA Synthesis RT->Viral_DNA

Figure 1: Putative intracellular phosphorylation pathway of this compound.

Step 1: Monophosphorylation

The initial phosphorylation of this compound to this compound-monophosphate is the first committed step in its activation. As a deoxyadenosine analog, this reaction is likely catalyzed by a deoxyribonucleoside kinase. The two primary candidates for this conversion are deoxycytidine kinase (dCK), known for its broad substrate specificity that includes deoxyadenosine, and adenosine kinase (AK).

Step 2: Diphosphorylation

Following its formation, this compound-monophosphate is further phosphorylated to this compound-diphosphate. This second phosphorylation step is typically carried out by a nucleoside monophosphate kinase. For adenosine monophosphate analogs, this function is primarily fulfilled by adenylate kinase (AK).

Step 3: Triphosphorylation

The final and crucial step is the conversion of this compound-diphosphate to the active this compound-triphosphate. This reaction is catalyzed by nucleoside diphosphate kinases (NDPKs), which are generally ubiquitous and have broad substrate specificity. The presence of a 3'-hydroxyl group on the ribose sugar of NRTTIs like this compound is thought to make them better substrates for NDPKs compared to nucleoside reverse transcriptase inhibitors (NRTIs) that lack this group, potentially leading to more efficient formation of the active triphosphate form.[3]

Quantitative Data

The following tables summarize the key quantitative data related to the antiviral activity and pharmacokinetic properties of this compound and its active triphosphate metabolite.

Table 1: In Vitro Antiviral Activity of this compound

Cell TypeVirus StrainIC50 (nM)Reference(s)
Human Peripheral Blood Mononuclear Cells (PBMCs)HIV-10.21[4][5]
MT4-GFP CellsHIV-13.37
CEM-SS CellsHIV-10.14
CEM-SS CellsHIV-20.007

Table 2: Pharmacokinetic Parameters of this compound and this compound-TP

ParameterThis compound (Plasma)This compound-TP (Intracellular - PBMCs)SpeciesReference(s)
Half-life (t1/2)~7 hours~48 hoursRhesus Monkey
24-81 hours (single dose)216-291 hours (multiple doses)Human
Time to Maximum Concentration (Tmax)0.5-1 hour10-24 hoursHuman
Intracellular Concentration at IC50Not Applicable0.0092 pmol per 106 cells (extrapolated)Human
Oral Bioavailability57% (rats), 100% (monkeys)Not ApplicableRodent, Primate

Experimental Protocols

A crucial aspect of studying the activation of this compound is the ability to accurately measure the intracellular concentrations of its phosphorylated metabolites. Below is a detailed protocol for an uptake and phosphorylation assay to quantify this compound-TP in peripheral blood mononuclear cells (PBMCs), as described in the literature.

Protocol: Uptake and Phosphorylation Assay for this compound-TP in PBMCs

1. Cell Preparation and Treatment:

  • Isolate PBMCs from whole blood using standard density gradient centrifugation (e.g., Ficoll-Paque).

  • Activate the PBMCs by incubation with a mitogen such as phytohemagglutinin (PHA) at a concentration of 5 µg/mL in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin.

  • Culture the activated PBMCs at a density of 1.2 x 106 cells/mL in a humidified incubator at 37°C with 5% CO2.

  • Treat the cells with the desired concentrations of this compound and incubate for a specified period (e.g., 24 hours) to allow for cellular uptake and phosphorylation.

2. Cell Lysis and Extraction:

  • Following incubation, harvest the cells by centrifugation.

  • Wash the cell pellet with ice-cold phosphate-buffered saline (PBS) to remove any extracellular compound.

  • Lyse the cells and extract the intracellular metabolites by adding a cold extraction solution, typically 70% methanol.

  • Vortex the samples vigorously and then centrifuge at high speed to pellet the cellular debris.

  • Carefully collect the supernatant containing the intracellular metabolites.

3. Sample Analysis by LC-MS/MS:

  • The concentration of this compound-TP in the cell extract is determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • This involves separating the analyte of interest (this compound-TP) from other cellular components using high-performance liquid chromatography (HPLC) followed by detection and quantification using a mass spectrometer.

  • A standard curve with known concentrations of purified this compound-TP is used to quantify the amount in the cellular samples.

4. Data Normalization:

  • The quantified amount of this compound-TP is typically normalized to the number of cells used in the assay, and the results are expressed as picomoles (pmol) per 106 cells.

Experimental_Workflow cluster_prep Cell Preparation cluster_extraction Metabolite Extraction cluster_analysis Analysis PBMC_Isolation Isolate PBMCs Activation Activate with PHA PBMC_Isolation->Activation Treatment Treat with this compound Activation->Treatment Harvest Harvest & Wash Cells Treatment->Harvest Lysis Lyse with Methanol Harvest->Lysis Centrifuge Centrifuge & Collect Supernatant Lysis->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Quantification Quantify against Standard Curve LCMS->Quantification Normalization Normalize to Cell Count Quantification->Normalization

Figure 2: Experimental workflow for measuring intracellular this compound-TP.

Conclusion

The intracellular phosphorylation of this compound to its active triphosphate form is a cornerstone of its mechanism of action as a potent anti-HIV agent. Understanding this multi-step enzymatic process is crucial for the continued development and optimization of this promising prophylactic candidate. This guide has provided a detailed overview of the putative phosphorylation pathway, a summary of the key quantitative data, and a practical experimental protocol for the measurement of the active metabolite. Further research to definitively identify the specific kinases involved in the phosphorylation cascade will provide a more complete understanding of this compound's activation and may inform the development of future nucleoside analog-based therapies.

References

An In-Depth Technical Guide to the Intracellular Pharmacokinetics of MK-8527-TP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MK-8527 is a novel nucleoside reverse transcriptase translocation inhibitor (NRTTI) under development for the prevention of HIV-1 infection. Its active form, this compound-triphosphate (this compound-TP), exhibits a prolonged intracellular half-life, making it a candidate for long-acting oral administration. This technical guide provides a comprehensive overview of the intracellular pharmacokinetics of this compound-TP, detailing its mechanism of action, summarizing key pharmacokinetic parameters from preclinical and clinical studies, and outlining the experimental methodologies used for its characterization. This document is intended to serve as a valuable resource for researchers and drug development professionals in the field of antiretroviral therapy.

Introduction

This compound is a 7-deaza-deoxyadenosine analog that, upon intracellular phosphorylation to its active triphosphate form (this compound-TP), potently inhibits the HIV-1 reverse transcriptase (RT).[1] As an NRTTI, this compound-TP has a dual mechanism of action that involves both immediate and delayed chain termination of viral DNA synthesis.[2][3] The prolonged intracellular residence time of this compound-TP is a key feature that supports its investigation as a once-monthly oral pre-exposure prophylaxis (PrEP) agent.[3] Understanding the intracellular pharmacokinetics of this compound-TP is crucial for optimizing its dosing regimen and ensuring sustained antiviral efficacy.

Mechanism of Action of this compound-TP

This compound is administered as a prodrug and is intracellularly converted to the pharmacologically active this compound-TP by cellular kinases. This compound-TP acts as a competitive inhibitor of the natural substrate, deoxyadenosine (B7792050) triphosphate (dATP), for incorporation into the nascent viral DNA chain by HIV-1 RT.

The primary mechanism of action of this compound-TP is the inhibition of the translocation step of reverse transcriptase.[4] After incorporation into the viral DNA, this compound-TP causes immediate chain termination by preventing the proper positioning of the primer-template complex for the addition of the next nucleotide.[4] In instances where translocation does occur, the presence of this compound monophosphate at the 3'-end of the DNA chain induces a structural change that results in delayed chain termination.[2] This dual mechanism contributes to the high potency of this compound against HIV-1.

MK-8527_Mechanism_of_Action cluster_cell Infected Cell This compound This compound This compound-MP This compound-MP This compound->this compound-MP Cellular Kinases This compound-DP This compound-DP This compound-MP->this compound-DP Cellular Kinases This compound-TP This compound-TP This compound-DP->this compound-TP Cellular Kinases HIV-1 RT HIV-1 RT This compound-TP->HIV-1 RT Viral DNA Synthesis Viral DNA Synthesis HIV-1 RT->Viral DNA Synthesis Incorporation into viral DNA Inhibition Inhibition of Translocation Viral DNA Synthesis->Inhibition Chain Termination Immediate & Delayed Chain Termination Inhibition->Chain Termination

Figure 1: Intracellular activation of this compound and its mechanism of action.

Quantitative Intracellular Pharmacokinetics of this compound-TP

The intracellular pharmacokinetic properties of this compound-TP have been evaluated in preclinical animal models and in human clinical trials. The data consistently demonstrate a long intracellular half-life, supporting the potential for infrequent dosing.

Preclinical Data in Rhesus Monkeys

Pharmacokinetic studies in rhesus monkeys have been instrumental in characterizing the intracellular persistence of this compound-TP.

ParameterValueSpeciesDoseCell TypeReference
Intracellular Half-life (t1/2) ~48 hoursRhesus Monkey50 mg/kg (oral)PBMCs[1][4]
Plasma Half-life of this compound ~7 hoursRhesus Monkey50 mg/kg (oral)-[1][4]
Clinical Data in Humans

Phase 1 and Phase 2 clinical trials in healthy volunteers have provided key insights into the intracellular pharmacokinetics of this compound-TP in humans.

ParameterValueStudy PopulationDosing RegimenCell TypeReference
Apparent Intracellular Half-life (t1/2) 216 - 291 hoursAdults without HIVMultiple once-weekly doses (5-40 mg)PBMCs
Accumulation Ratio (Cmax, Day 15/Day 1) 1.1 - 1.6Adults without HIVMultiple once-weekly doses (5-40 mg)PBMCs
Accumulation Ratio (AUC0-168, Day 15/Day 1) 1.1 - 1.6Adults without HIVMultiple once-weekly doses (5-40 mg)PBMCs
Accumulation Ratio (C168, Day 15/Day 1) 1.2 - 2.4Adults without HIVMultiple once-weekly doses (5-40 mg)PBMCs
Effect of High-Fat Meal on Intracellular this compound-TP (25 mg dose)
    Cmax↑ 20%Adults without HIVSingle dose with high-fat mealPBMCs
    C168↑ 22%Adults without HIVSingle dose with high-fat mealPBMCs
    AUC0-168↑ 58%Adults without HIVSingle dose with high-fat mealPBMCs

Experimental Protocols

The characterization of the intracellular pharmacokinetics of this compound-TP relies on a series of specialized experimental procedures. Below are detailed methodologies for key assays.

Peripheral Blood Mononuclear Cell (PBMC) Isolation and Processing

Accurate measurement of intracellular drug concentrations requires the efficient isolation of PBMCs from whole blood.

PBMC_Isolation_Workflow Whole_Blood Whole Blood Collection Dilution Dilute with PBS Whole_Blood->Dilution Layering Layer over Ficoll-Paque Dilution->Layering Centrifugation Density Gradient Centrifugation Layering->Centrifugation Harvesting Harvest PBMC Layer Centrifugation->Harvesting Washing Wash with PBS Harvesting->Washing Cell_Counting Cell Counting and Viability Assessment Washing->Cell_Counting Downstream_Analysis Downstream Applications (e.g., LC-MS/MS, Flow Cytometry) Cell_Counting->Downstream_Analysis

Figure 2: Workflow for the isolation of PBMCs from whole blood.

Protocol:

  • Blood Collection: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA or heparin).

  • Dilution: Dilute the blood with an equal volume of phosphate-buffered saline (PBS).[5]

  • Density Gradient Centrifugation: Carefully layer the diluted blood over a Ficoll-Paque solution in a conical tube. Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.[5]

  • Harvesting: After centrifugation, a distinct layer of PBMCs will be visible at the plasma-Ficoll interface. Carefully aspirate this layer.[5]

  • Washing: Wash the harvested PBMCs with PBS to remove any remaining Ficoll and platelets. Centrifuge and resuspend the cell pellet in fresh PBS. Repeat the wash step.

  • Cell Counting: Resuspend the final PBMC pellet in a known volume of PBS or cell culture medium. Determine the cell concentration and viability using a hemocytometer and trypan blue exclusion or an automated cell counter.

  • Sample Preparation for Analysis: For intracellular drug analysis, the cell pellet is typically extracted with a solvent, such as 70% methanol, to lyse the cells and precipitate proteins before analysis by LC-MS/MS.[6]

Quantification of Intracellular this compound-TP by LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the standard method for the sensitive and specific quantification of intracellular nucleoside triphosphates.[1][2]

General Methodology:

  • Sample Preparation:

    • Thaw frozen PBMC pellets on ice.

    • Lyse the cells and extract the intracellular contents using a cold organic solvent mixture, typically methanol-based, to precipitate proteins and solubilize the analytes.[6]

    • Centrifuge to pellet the precipitated proteins and cell debris.

    • Transfer the supernatant containing this compound-TP to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in an appropriate mobile phase for injection into the LC-MS/MS system.

  • LC-MS/MS Analysis:

    • Chromatography: Separation of this compound-TP from endogenous cellular components is typically achieved using a C18 reversed-phase column with a gradient elution of an aqueous mobile phase (often containing an ion-pairing agent like dimethylhexylamine) and an organic mobile phase (e.g., acetonitrile).

    • Mass Spectrometry: Detection and quantification are performed using a triple quadrupole mass spectrometer operating in negative ion mode with selected reaction monitoring (SRM). Specific precursor-to-product ion transitions for this compound-TP are monitored for accurate quantification.

Primer Extension Assay

This assay is used to investigate the chain-terminating properties of this compound-TP.

General Methodology:

  • Primer-Template Annealing: A 5'-radiolabeled DNA primer is annealed to a complementary RNA or DNA template.

  • Extension Reaction: The annealed primer-template is incubated with HIV-1 RT in the presence of dNTPs and this compound-TP.

  • Analysis: The reaction products are resolved on a denaturing polyacrylamide gel. The presence of shorter DNA fragments indicates chain termination by this compound-TP. The pattern of termination can reveal whether it is immediate or delayed.[4]

Iron Footprinting Assay

This assay is employed to determine the precise position of the reverse transcriptase on the primer-template DNA in the presence of an inhibitor.[4]

General Methodology:

  • Complex Formation: A stable complex of HIV-1 RT, the primer-template DNA, and this compound-TP is formed.

  • Fenton Reaction: The complex is subjected to a Fenton reaction, where hydroxyl radicals generated from ferrous iron (Fe²⁺) cleave the DNA backbone in regions not protected by the enzyme.

  • Analysis: The cleavage products are analyzed on a sequencing gel. The resulting "footprint" reveals the region of the DNA that was shielded by the reverse transcriptase, providing insights into how this compound-TP affects the positioning of the enzyme. A study on this compound-TP used a concentration of 1 µM in this assay.[4]

Conclusion

The intracellular pharmacokinetic profile of this compound-TP, characterized by its prolonged intracellular half-life and potent dual mechanism of action, positions this compound as a promising long-acting oral agent for HIV-1 pre-exposure prophylaxis. The experimental methodologies outlined in this guide are fundamental to the ongoing research and development of this compound and other long-acting antiretroviral drugs. Further studies will continue to refine our understanding of the intracellular behavior of this compound-TP and its clinical implications.

References

An In-depth Technical Guide to MK-8527: Target Binding and Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data on MK-8527, a novel nucleoside reverse transcriptase translocation inhibitor (NRTTI) under investigation for long-acting oral pre-exposure prophylaxis (PrEP) for HIV-1. This document details its mechanism of action, target binding, enzyme inhibition, and selectivity, supported by quantitative data and experimental methodologies.

Core Mechanism of Action

This compound is a deoxyadenosine (B7792050) analog that requires intracellular phosphorylation to its active triphosphate form, this compound-TP.[1][2] This active metabolite is the primary agent of antiretroviral activity. This compound-TP inhibits the HIV-1 reverse transcriptase (RT) through a dual mechanism:

  • Inhibition of Translocation: As an NRTTI, this compound-TP, once incorporated into the nascent viral DNA chain, physically hinders the translocation of the reverse transcriptase along the RNA/DNA template. This action effectively locks the enzyme in a pre-translocation state.[2][3]

  • Delayed Chain Termination: In addition to immediate chain termination upon incorporation, the inhibition of translocation leads to delayed chain termination, further preventing the completion of viral DNA synthesis.[3][4]

This multi-faceted inhibition of HIV-1 RT underscores the potency of this compound.[3]

Quantitative Analysis of Enzyme Inhibition and Antiviral Activity

The following tables summarize the key quantitative data for this compound and its active triphosphate form, this compound-TP.

Table 1: In Vitro Antiviral Activity of this compound

Cell LineVirusIC50 (nM)
Human PBMCsHIV-10.21[1][5]
MT4-GFP cellsHIV-13.37[6]
CEM-SS cellsHIV-10.14[6]
CEM-SS cellsHIV-20.007[6]

Table 2: Inhibition of Purified Enzymes by this compound-TP

EnzymeIC50 (nM)
HIV-1 Reverse Transcriptase (RNA-dependent DNA polymerization)813 ± 238[1][7]

Table 3: Selectivity Profile of this compound-TP Against Human DNA Polymerases

EnzymeIC50 (µM)
Human DNA Polymerase α95[1][7]
Human DNA Polymerase β>200 (No inhibitory activity detected)[1][7]
Human Mitochondrial DNA Polymerase γ>200 (No inhibitory activity detected)[1][7]

Table 4: Off-Target Activity Profile

CompoundAssay PanelConcentrationResult
This compound114 enzymes and receptors10 µMNo significant off-target activity detected (IC50 >10 µM)[1][7]
This compound-TP114 enzymes and receptors10 µMNo significant off-target activity detected (IC50 >10 µM)[1][7]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key molecular and experimental processes related to this compound.

G Intracellular Activation of this compound cluster_0 Intracellular Space MK8527 This compound (Prodrug) MK8527_MP This compound Monophosphate MK8527->MK8527_MP Host Kinases MK8527_DP This compound Diphosphate MK8527_MP->MK8527_DP MK8527_TP This compound-TP (Active) MK8527_DP->MK8527_TP Cell Host Cell

Intracellular phosphorylation pathway of this compound.

cluster_inhibition Mechanism of HIV-1 RT Inhibition by this compound-TP RT_DNA HIV-1 RT bound to RNA/DNA MK8527_TP This compound-TP RT_DNA->MK8527_TP Binding Incorporation Incorporation into Viral DNA MK8527_TP->Incorporation Translocation_Blocked Translocation Blocked Incorporation->Translocation_Blocked Chain_Termination Immediate & Delayed Chain Termination Translocation_Blocked->Chain_Termination vDNA_Synthesis_Inhibited Viral DNA Synthesis Inhibited Chain_Termination->vDNA_Synthesis_Inhibited

Dual inhibition mechanism of HIV-1 reverse transcriptase.

cluster_workflow General Workflow for In Vitro Antiviral Assay PBMCs Isolate Human PBMCs Infection Infect PBMCs with HIV-1 PBMCs->Infection Treatment Treat with varying concentrations of this compound Infection->Treatment Incubation Incubate for a defined period Treatment->Incubation Analysis Measure viral replication (e.g., p24 antigen levels) Incubation->Analysis IC50 Calculate IC50 Value Analysis->IC50

Experimental workflow for determining antiviral activity.

Detailed Experimental Protocols

The following methodologies are based on descriptions of the key experiments performed to characterize this compound.

Antiviral Activity Assay in Human PBMCs

This assay evaluates the ability of this compound to inhibit HIV-1 infection in primary human cells.[7]

  • Cell Preparation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donors.

  • Infection: The isolated PBMCs are infected with a known titer of HIV-1.

  • Compound Treatment: Immediately following infection, the cells are treated with a range of concentrations of this compound.

  • Incubation: The treated and infected cells are incubated for a period that allows for multiple rounds of viral replication.

  • Endpoint Measurement: The level of viral replication is quantified by measuring a viral marker, such as the p24 antigen, in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The concentration of this compound that inhibits viral replication by 50% (IC50) is calculated from the dose-response curve.

HIV-1 Reverse Transcriptase Inhibition Assay

This biochemical assay directly measures the inhibitory effect of this compound-TP on the enzymatic activity of purified HIV-1 RT.[7]

  • Reaction Components: The assay is performed in a reaction mixture containing purified recombinant HIV-1 RT, a template/primer (e.g., a homopolymeric RNA template and a DNA primer), and deoxyribonucleotide triphosphates (dNTPs), including a labeled dNTP for detection.

  • Inhibitor Addition: Varying concentrations of this compound-TP are added to the reaction mixture.

  • Reaction Initiation and Incubation: The enzymatic reaction is initiated and allowed to proceed for a specific time at an optimal temperature.

  • Quantification of DNA Synthesis: The amount of newly synthesized DNA is quantified by measuring the incorporation of the labeled dNTP.

  • Data Analysis: The IC50 value is determined by plotting the percentage of RT inhibition against the concentration of this compound-TP.

Iron Footprinting and Primer Extension Assays

These mechanistic assays are employed to elucidate how this compound-TP inhibits the function of HIV-1 RT on a molecular level.[1][7]

  • Complex Formation: A stable complex of HIV-1 RT, a DNA primer, and an RNA or DNA template is formed.

  • Inhibitor and Nucleotide Addition: this compound-TP is added to the complex, followed by the next complementary dNTP.

  • Iron-Mediated Cleavage (Footprinting): An iron-containing reagent is used to cleave the nucleic acid backbone at positions not protected by the bound RT. The cleavage pattern reveals the precise location of the enzyme on the template-primer.

  • Primer Extension Analysis: The length of the primer extended by the RT in the presence of the inhibitor is analyzed by gel electrophoresis.

  • Interpretation: These assays demonstrate that this compound-TP incorporation leads to the stalling of the RT, preventing its translocation along the nucleic acid template, which is observed as a specific footprint and a halt in primer extension.[2]

Human DNA Polymerase Inhibition Assays

These assays are crucial for determining the selectivity of this compound-TP and its potential for off-target toxicity.[1][7]

  • Enzymes: Purified human DNA polymerases α, β, and γ are used.

  • Assay Principle: The activity of each polymerase is measured in the presence of varying concentrations of this compound-TP. The methodology is similar to the HIV-1 RT inhibition assay, using appropriate templates, primers, and dNTPs for each specific polymerase.

  • Data Analysis: The IC50 values are calculated to quantify the inhibitory potency of this compound-TP against each human polymerase. The high IC50 values for these enzymes indicate a favorable selectivity profile for this compound.[1][7]

Conclusion

This compound demonstrates potent anti-HIV-1 activity driven by the dual-mechanism inhibition of reverse transcriptase by its active triphosphate metabolite, this compound-TP. The quantitative data reveals high potency against HIV-1 and a favorable selectivity profile with minimal inhibition of human DNA polymerases. The described experimental protocols provide a framework for the continued investigation and understanding of this promising long-acting antiretroviral agent. The unique mechanism of translocation inhibition positions this compound as a significant candidate in the development of next-generation HIV-1 prevention strategies.

References

MK-8527: A Technical Guide to Solubility and Stability for Laboratory Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the solubility and stability of MK-8527, a novel nucleoside reverse transcriptase translocation inhibitor (NRTTI) under investigation for long-acting oral pre-exposure prophylaxis (PrEP) for HIV-1.[1][2] Understanding the physicochemical properties of this compound is critical for its effective use in preclinical and clinical research settings. This document outlines its known solubility and stability profiles, provides detailed protocols for its assessment, and offers visual workflows to guide laboratory practices.

Physicochemical Properties and Storage

This compound is a deoxyadenosine (B7792050) analog that is phosphorylated intracellularly to its active triphosphate form.[2][3] It is a white to off-white solid powder. For laboratory use, proper storage is essential to maintain the integrity of the compound.

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureShelf Life
Solid Powder-20°C3 years
4°C2 years
In Solvent-80°C6 months
-20°C1 month

Source: InvivoChem, MedchemExpress[4][5]

It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[4]

Solubility Profile

The solubility of this compound has been determined in dimethyl sulfoxide (B87167) (DMSO), a common solvent for in vitro studies. Information on its solubility in aqueous solutions is limited in publicly available literature; however, general guidance suggests that some products with high aqueous solubility may be dissolved directly in water.[4] For compounds with low water solubility (e.g., < 1 mg/mL), various formulation strategies can be employed for in vivo studies.[4]

Table 2: Known Solubility of this compound

SolventConcentrationNotes
DMSO116.67 mg/mL (377.92 mM)Requires sonication. Hygroscopic DMSO can impact solubility; use newly opened DMSO.[5]

For in vivo oral formulations, suspensions in 0.2% or 0.5% carboxymethyl cellulose (B213188), or solutions in PEG400 or a mixture of 0.25% Tween 80 and 0.5% carboxymethyl cellulose have been suggested.[4]

Experimental Protocols

The following sections provide detailed methodologies for determining the solubility and stability of this compound in a laboratory setting. These protocols are based on established practices for small molecule drug candidates and can be adapted as needed.

Aqueous Solubility Determination (Equilibrium Method)

This protocol is adapted from the World Health Organization (WHO) guidelines for Biopharmaceutics Classification System (BCS)-based biowaivers and is suitable for determining the thermodynamic solubility of this compound in aqueous buffers.

Objective: To determine the equilibrium solubility of this compound at different pH values relevant to physiological conditions.

Materials:

  • This compound powder

  • pH 1.2 buffer (e.g., 0.1 N HCl or simulated gastric fluid without enzymes)

  • pH 4.5 buffer (e.g., acetate (B1210297) buffer)

  • pH 6.8 buffer (e.g., phosphate (B84403) buffer)

  • Deionized water

  • Orbital shaker/incubator

  • Centrifuge

  • 0.22 µm syringe filters (validate for low drug binding)

  • Validated HPLC-UV or UPLC-MS/MS system for quantification

Procedure:

  • Preparation of Buffers: Prepare buffers at pH 1.2, 4.5, and 6.8.

  • Sample Preparation: Add an excess amount of this compound powder to separate vials containing each buffer. Ensure a solid phase remains at the end of the experiment.

  • Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a sufficient duration (e.g., 24-48 hours) to reach equilibrium. To confirm equilibrium, sample at multiple time points (e.g., 24, 48, and 72 hours) until the concentration in solution plateaus.

  • Phase Separation: After equilibration, allow the samples to settle for at least 1 hour. Centrifuge the vials at a high speed (e.g., 14,000 rpm) for 20 minutes to pellet the undissolved solid.

  • Sample Collection and Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.

  • Quantification: Dilute the filtered supernatant with an appropriate solvent (e.g., mobile phase for chromatography) and quantify the concentration of dissolved this compound using a validated analytical method (HPLC-UV or UPLC-MS/MS) against a standard curve.

  • Data Analysis: Report the solubility in mg/mL or mM. A graphical representation of the pH-solubility profile should be generated.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_output Output prep_buffers Prepare Buffers (pH 1.2, 4.5, 6.8) add_compound Add Excess this compound to Buffer Vials agitate Agitate on Shaker (25°C or 37°C for 24-48h) add_compound->agitate Start Equilibration centrifuge Centrifuge to Pellet Solid agitate->centrifuge End Equilibration filter Filter Supernatant (0.22 µm) centrifuge->filter quantify Quantify by HPLC/UPLC-MS/MS filter->quantify report Report Solubility (mg/mL or mM) quantify->report

Aqueous Solubility Determination Workflow
Stability Assessment: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of this compound. These studies also help in developing and validating a stability-indicating analytical method.

Objective: To evaluate the stability of this compound under various stress conditions (hydrolytic, oxidative, thermal, and photolytic).

Materials:

  • This compound (in solid form and as a stock solution, e.g., in DMSO or acetonitrile)

  • Hydrochloric acid (HCl), e.g., 0.1 N

  • Sodium hydroxide (B78521) (NaOH), e.g., 0.1 N

  • Hydrogen peroxide (H₂O₂), e.g., 3%

  • Temperature-controlled oven

  • Photostability chamber with UV and visible light sources

  • Validated stability-indicating HPLC or UPLC method

Procedure:

  • Preparation of Samples:

    • Acid Hydrolysis: Dissolve this compound in 0.1 N HCl.

    • Base Hydrolysis: Dissolve this compound in 0.1 N NaOH.

    • Oxidative Degradation: Dissolve this compound in 3% H₂O₂.

    • Thermal Degradation (Solid): Expose solid this compound to elevated temperatures (e.g., 60°C).

    • Thermal Degradation (Solution): Heat a solution of this compound.

    • Photolytic Degradation: Expose both solid and a solution of this compound to light according to ICH Q1B guidelines.

    • Control Samples: Prepare corresponding samples in neutral solutions (water or the same solvent as the stressed samples) and protect them from the stress conditions.

  • Stress Conditions: Incubate the samples under the specified conditions for a defined period. The duration should be sufficient to achieve a noticeable degradation (typically 5-20%).

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary (for acid and base hydrolysis samples), and dilute to a suitable concentration. Analyze the samples using a validated stability-indicating HPLC/UPLC method.

  • Data Analysis:

    • Compare the chromatograms of the stressed samples with the control samples.

    • Identify and quantify any degradation products.

    • Calculate the percentage of degradation of this compound.

    • The analytical method is considered stability-indicating if it can resolve the degradation products from the parent this compound peak.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_output Output start This compound Sample acid Acid Hydrolysis (e.g., 0.1 N HCl) start->acid base Base Hydrolysis (e.g., 0.1 N NaOH) start->base oxidation Oxidation (e.g., 3% H2O2) start->oxidation thermal Thermal (e.g., 60°C) start->thermal photo Photolytic (UV/Vis Light) start->photo analyze Analyze by Stability-Indicating HPLC/UPLC Method acid->analyze base->analyze oxidation->analyze thermal->analyze photo->analyze evaluate Evaluate Degradation Profile & Method Specificity analyze->evaluate

Forced Degradation Study Workflow
Stability-Indicating Analytical Method

A robust stability-indicating analytical method is crucial for accurately quantifying this compound in the presence of its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) or ultra-performance liquid chromatography (UPLC) method coupled with UV or mass spectrometry (MS) detection is recommended.

Objective: To develop and validate an analytical method capable of separating and quantifying this compound and its potential degradation products.

Method Development Parameters to Consider:

  • Column: A C18 column is a common starting point for nucleoside analogs.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is often effective. The pH of the aqueous phase should be optimized for peak shape and resolution.

  • Detection: UV detection at a wavelength of maximum absorbance for this compound. For higher sensitivity and specificity, and for identification of degradation products, a mass spectrometer (LC-MS/MS) is invaluable. A published method for the analysis of this compound and its triphosphate metabolite in plasma and peripheral blood mononuclear cells (PBMCs) utilized a UPLC-MS/MS system.[2]

  • Validation: The method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.

Signaling Pathway Context

This compound is a nucleoside reverse transcriptase translocation inhibitor (NRTTI).[2] It acts by being anabolically phosphorylated within the cell to its active triphosphate form, this compound-TP. This active metabolite is then incorporated into the growing viral DNA chain by the HIV reverse transcriptase. This compound-TP inhibits the translocation of the reverse transcriptase, leading to both immediate and delayed chain termination of viral DNA synthesis.[2][3]

G cluster_cell Host Cell cluster_hiv HIV Replication Cycle cluster_inhibition Inhibition MK8527 This compound MK8527_TP This compound-TP (Active Triphosphate) MK8527->MK8527_TP Intracellular Phosphorylation RT Reverse Transcriptase MK8527_TP->RT Incorporation into Growing DNA Chain vRNA Viral RNA vRNA->RT vDNA Viral DNA Synthesis RT->vDNA inhibition Inhibition of RT Translocation & Delayed Chain Termination RT->inhibition

This compound Mechanism of Action

Conclusion

This technical guide provides a comprehensive overview of the solubility and stability of this compound for laboratory use. The provided data and experimental protocols are intended to assist researchers in the proper handling, formulation, and analysis of this promising anti-HIV compound. Adherence to these guidelines will help ensure the generation of accurate and reproducible data in the ongoing research and development of this compound.

References

Methodological & Application

Application Notes and Protocols for the Quantification of MK-8527-TP in Peripheral Blood Mononuclear Cells (PBMCs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-8527 is a novel, potent nucleoside reverse transcriptase translocation inhibitor (NRTTI) under investigation as a long-acting oral agent for pre-exposure prophylaxis (PrEP) of HIV-1 infection.[1][2] As a deoxyadenosine (B7792050) analog, this compound is administered as a prodrug and is phosphorylated intracellularly to its active anabolite, this compound-triphosphate (this compound-TP).[2][3] This active form acts as a competitive inhibitor of the viral reverse transcriptase, leading to the termination of viral DNA synthesis.[3][4] The prolonged intracellular half-life of this compound-TP in peripheral blood mononuclear cells (PBMCs) is a key pharmacokinetic feature supporting its potential for extended-dose regimens.[3][5]

These application notes provide a comprehensive overview of the methodologies for the accurate quantification of this compound-TP levels in PBMCs, crucial for preclinical and clinical pharmacokinetic and pharmacodynamic (PK/PD) assessments.

Mechanism of Action and Signaling Pathway

This compound, a nucleoside analog, is transported into host cells, including PBMCs. Inside the cell, it undergoes a series of phosphorylation steps, catalyzed by host cell kinases, to form the active this compound-TP. This active triphosphate then competes with the natural deoxyadenosine triphosphate (dATP) for incorporation into the growing viral DNA chain by the HIV-1 reverse transcriptase. The incorporation of this compound-TP leads to the termination of DNA chain elongation, thus inhibiting viral replication.[2][3]

G cluster_cell Host Cell (PBMC) cluster_hiv HIV Replication Cycle MK8527 This compound (extracellular) MK8527_intra This compound (intracellular) MK8527->MK8527_intra Cellular Uptake MK8527_MP This compound-MP MK8527_intra->MK8527_MP Phosphorylation (Host Kinases) MK8527_DP This compound-DP MK8527_MP->MK8527_DP Phosphorylation MK8527_TP This compound-TP (Active) MK8527_DP->MK8527_TP Phosphorylation RT HIV Reverse Transcriptase MK8527_TP->RT Inhibition vDNA Viral DNA Synthesis MK8527_TP->vDNA Chain Termination vRNA Viral RNA vRNA->vDNA Reverse Transcription

Fig. 1: Intracellular activation of this compound and its mechanism of action.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound and its triphosphate form in PBMCs based on preclinical and clinical findings.

Table 1: In Vitro Antiviral Activity and Intracellular Concentrations of this compound-TP in Human PBMCs

ParameterValueReference
HIV-1 IC₅₀0.21 nM[3][5]
Intracellular this compound-TP concentration at IC₅₀0.0092 ± 0.0035 pmol per 10⁶ cells[3][5]

Table 2: Pharmacokinetic Properties of this compound-TP in PBMCs

SpeciesDosingIntracellular Half-life (t₁/₂)CmaxTmaxReference
Rhesus Monkeys50 mg/kg oral~48 hours--[3][5]
HumansSingle oral doses (0.5-200 mg)Long, supporting once-monthly dosingDose-dependent-[6]
HumansMultiple once-weekly oral dosesModest accumulation (1.1 to 1.6-fold)Dose-dependent-[6]

Note: Specific Cmax and Tmax values in humans are dose-dependent and detailed in clinical trial data.[6][7]

Experimental Protocols

Protocol 1: Quantification of this compound-TP in Human PBMCs by LC-MS/MS

This protocol is based on methodologies described for the analysis of this compound-TP in preclinical studies.[5]

1. PBMC Isolation and Cell Counting a. Collect whole blood in appropriate anticoagulant tubes (e.g., EDTA). b. Isolate PBMCs using standard density gradient centrifugation (e.g., using Ficoll-Paque). c. Wash the isolated PBMC pellet with phosphate-buffered saline (PBS). d. Resuspend the cells in a suitable buffer and perform a cell count using a hemocytometer or an automated cell counter to determine the number of cells per milliliter.

2. Sample Preparation and Extraction a. Aliquot a known number of cells (e.g., 1 x 10⁷ cells) into a microcentrifuge tube. b. Centrifuge at a low speed (e.g., 300 x g for 7 minutes at 4°C) to pellet the cells. c. Carefully aspirate the supernatant. d. Resuspend the cell pellet in 100 µL of ice-cold 70% methanol (B129727) in distilled water. e. Vortex vigorously to ensure cell lysis and protein precipitation. f. Freeze the samples on dry ice and store them at -80°C until analysis.

3. LC-MS/MS Analysis a. Prior to analysis, thaw the samples and centrifuge at high speed (e.g., >10,000 x g) to pellet cell debris. b. Transfer the supernatant containing the analyte to an autosampler vial. c. Perform chromatographic separation using a UPLC system (e.g., Acquity UPLC) with a suitable column for polar analytes. d. Detect and quantify this compound-TP using a tandem mass spectrometer (e.g., API-5500) in positive ionization mode with appropriate multiple reaction monitoring (MRM) transitions. e. The intracellular concentration is typically reported as pmol per 10⁶ cells.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Blood Whole Blood Sample PBMC_iso PBMC Isolation (Density Gradient) Blood->PBMC_iso Cell_count Cell Counting PBMC_iso->Cell_count Pellet Cell Pelleting Cell_count->Pellet Lysis Cell Lysis & Extraction (70% Methanol) Pellet->Lysis Store Store at -80°C Lysis->Store Thaw Thaw & Centrifuge Store->Thaw Analysis Phase UPLC UPLC Separation Thaw->UPLC MSMS Tandem MS Detection UPLC->MSMS Quant Quantification (pmol/10^6 cells) MSMS->Quant

Fig. 2: Experimental workflow for quantifying this compound-TP in PBMCs.

Off-Target Activity

This compound and its active triphosphate form have been evaluated for off-target activities. This compound-TP showed very weak inhibition of human DNA polymerase α (IC₅₀ = 95 µM) and no significant inhibition of human DNA polymerases β or mitochondrial DNA polymerase γ at concentrations up to 200 µM.[3][5] Furthermore, in a panel of 114 enzyme and receptor binding assays, neither this compound nor this compound-TP exhibited off-target activities at a concentration of 10 µM.[3][5]

Conclusion

The quantification of intracellular this compound-TP in PBMCs is a critical component in the development of this compound for HIV PrEP. The long intracellular half-life and potent antiviral activity at low nanomolar concentrations underscore its potential for long-acting oral administration.[3][5] The LC-MS/MS-based protocol detailed here provides a robust and sensitive method for accurately determining the intracellular concentrations of the active drug, which is essential for establishing a clear relationship between drug exposure and virological response in clinical trials.

References

Application Notes and Protocols for the Experimental Use of MK-8527 in HIV-1 Replication Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of MK-8527, a novel nucleoside reverse transcriptase translocation inhibitor (NRTTI), in various HIV-1 replication assays. Detailed protocols for key experiments are provided to facilitate the evaluation of this compound and similar compounds in a research setting.

Introduction to this compound

This compound is a novel deoxyadenosine (B7792050) analog that demonstrates potent antiviral activity against Human Immunodeficiency Virus Type 1 (HIV-1).[1][2][3] As an NRTTI, its mechanism of action involves intracellular phosphorylation to its active triphosphate form, this compound-TP.[1][2][3] this compound-TP inhibits the translocation of reverse transcriptase (RT) on the primer and template, leading to both immediate and delayed chain termination of viral DNA synthesis.[1][2][3][4] This compound is currently under investigation as a potential long-acting agent for HIV-1 pre-exposure prophylaxis (PrEP).[1][4]

Quantitative Data Summary

The following tables summarize the in vitro antiviral activity and selectivity of this compound.

Table 1: Antiviral Potency of this compound against HIV-1 and HIV-2

Assay SystemVirusIC₅₀ (nM)
Human Peripheral Blood Mononuclear Cells (PBMCs)HIV-10.21[1][4]
MT4-GFP CellsHIV-13.37[5]
CEM-SS CellsHIV-10.14[5]
CEM-SS CellsHIV-20.007[5]

Table 2: Persistence of Antiviral Activity of this compound after Washout

Cell TypeIC₅₀A (nM) (Infection immediately after washout)IC₅₀B (nM) (Infection 48h after washout)Persistence Ratio (IC₅₀B / IC₅₀A)
MT4-GFP7.2223.231[5]
PBMCs1.218.115[5]

Table 3: Selectivity Profile of this compound and its Active Triphosphate Form (this compound-TP)

TargetCompoundIC₅₀ (µM)
Human DNA Polymerase αThis compound-TP≥95[1][4]
Human DNA Polymerase βThis compound-TP≥95[1][4]
Human Mitochondrial DNA Polymerase γThis compound-TP≥95[1][4]
Panel of 114 enzymes and receptorsThis compound / this compound-TPNo significant off-target activities at 10 µM[1][4]

Signaling and Experimental Workflow Diagrams

MK8527_Mechanism_of_Action Mechanism of Action of this compound MK8527 This compound (Oral Drug) Intracellular_Uptake Intracellular Uptake MK8527->Intracellular_Uptake MK8527_intracellular Intracellular this compound Intracellular_Uptake->MK8527_intracellular Phosphorylation Cellular Kinases (Phosphorylation) MK8527_intracellular->Phosphorylation MK8527TP This compound-TP (Active Form) Phosphorylation->MK8527TP Inhibition Inhibition of RT Translocation MK8527TP->Inhibition HIV_Replication HIV-1 Replication Cycle Reverse_Transcription Reverse Transcription (vRNA -> vDNA) HIV_Replication->Reverse_Transcription RT HIV-1 Reverse Transcriptase (RT) Reverse_Transcription->RT RT->Inhibition Chain_Termination Immediate & Delayed Chain Termination Inhibition->Chain_Termination Viral_DNA_Synthesis_Blocked Viral DNA Synthesis Blocked Chain_Termination->Viral_DNA_Synthesis_Blocked

Caption: Intracellular activation and mechanism of action of this compound.

PBMC_Assay_Workflow PBMC Antiviral Assay Workflow start Start isolate_pbmcs Isolate PBMCs from Healthy Donor Blood start->isolate_pbmcs stimulate_pbmcs Stimulate PBMCs with PHA for 72h isolate_pbmcs->stimulate_pbmcs plate_cells Plate Stimulated PBMCs stimulate_pbmcs->plate_cells add_compound Add Serial Dilutions of this compound plate_cells->add_compound incubate_24h Incubate for 24h (Drug Uptake & Phosphorylation) add_compound->incubate_24h infect_cells Infect with HIV-1 incubate_24h->infect_cells incubate_infection Incubate for 5-7 days infect_cells->incubate_infection collect_supernatant Collect Supernatant incubate_infection->collect_supernatant p24_elisa Measure p24 Antigen by ELISA collect_supernatant->p24_elisa calculate_ic50 Calculate IC₅₀ p24_elisa->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for determining the antiviral activity of this compound in PBMCs.

Experimental Protocols

Antiviral Activity in Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes a single-cycle infection assay to determine the half-maximal inhibitory concentration (IC₅₀) of this compound in primary human PBMCs.

Materials:

  • Ficoll-Paque PLUS

  • Healthy human donor blood

  • RPMI 1640 medium

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution

  • Phytohemagglutinin (PHA)

  • Interleukin-2 (IL-2)

  • HIV-1 viral stock (e.g., NL4-3)

  • This compound

  • 96-well cell culture plates

  • p24 Antigen ELISA kit

Procedure:

  • PBMC Isolation: Isolate PBMCs from fresh, healthy human donor blood using Ficoll-Paque PLUS density gradient centrifugation according to the manufacturer's instructions.

  • Cell Stimulation: Wash the isolated PBMCs and resuspend them in RPMI 1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and PHA at a final concentration of 5 µg/mL. Incubate for 72 hours at 37°C in a 5% CO₂ incubator.

  • Cell Plating: After stimulation, wash the PBMCs to remove PHA and resuspend them in RPMI 1640 containing 10% FBS, 1% Penicillin-Streptomycin, and 20 U/mL IL-2 (complete medium). Seed the cells in a 96-well plate at a density of 2 x 10⁵ cells per well.

  • Compound Addition: Prepare serial dilutions of this compound in complete medium and add them to the appropriate wells. Include a "no drug" control.

  • Pre-incubation: Incubate the plates for 24 hours to allow for drug uptake and intracellular phosphorylation of this compound.[1]

  • Infection: Add HIV-1 viral stock to each well at a pre-determined multiplicity of infection (MOI).

  • Incubation: Incubate the infected plates for 5-7 days at 37°C in a 5% CO₂ incubator.

  • Endpoint Measurement: After the incubation period, collect the cell culture supernatant. Determine the concentration of HIV-1 p24 antigen in the supernatant using a commercial p24 ELISA kit, following the manufacturer's protocol.

  • Data Analysis: Calculate the percentage of viral inhibition for each drug concentration relative to the "no drug" control. Determine the IC₅₀ value by non-linear regression analysis of the dose-response curve.

Antiviral Activity in MT4-GFP Cells

This protocol outlines a multi-cycle assay using MT4 cells engineered to express Green Fluorescent Protein (GFP) upon HIV-1 infection.

Materials:

  • MT4-GFP cells

  • RPMI 1640 medium

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution

  • HIV-1 viral stock (e.g., IIIB)

  • This compound

  • 96-well cell culture plates, poly-D-lysine coated

  • Flow cytometer or fluorescence plate reader

Procedure:

  • Cell Culture: Maintain MT4-GFP cells in RPMI 1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Cell Plating: Seed MT4-GFP cells into a 96-well poly-D-lysine coated plate at an appropriate density.

  • Compound Addition: Add serial dilutions of this compound to the wells.

  • Infection: Infect the cells with an HIV-1 viral stock.

  • Incubation: Incubate the plates for 4-5 days at 37°C in a 5% CO₂ incubator.

  • Endpoint Measurement: Determine the number of GFP-positive cells using a flow cytometer or quantify the overall fluorescence using a fluorescence plate reader.

  • Data Analysis: Calculate the percentage of inhibition of GFP expression for each drug concentration and determine the IC₅₀ value.

Antiviral Activity against HIV-1 and HIV-2 in CEM-SS Cells

This cytoprotection assay measures the ability of this compound to protect CEM-SS cells from virus-induced cell death.

Materials:

  • CEM-SS cells

  • RPMI 1640 medium

  • Fetal Bovine Serum (FBS), heat-inactivated

  • L-glutamine

  • Penicillin-Streptomycin solution

  • HIV-1 and HIV-2 viral stocks

  • This compound

  • 96-well microtiter plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo)

Procedure:

  • Cell Preparation: Ensure CEM-SS cells are in the exponential growth phase by splitting them 1:2 the day before the assay.[5]

  • Compound Plating: Add serial dilutions of this compound to a 96-well plate.

  • Cell and Virus Addition: Resuspend CEM-SS cells and add them to the wells, followed by the addition of either HIV-1 or HIV-2 viral stock.

  • Incubation: Incubate the plates for 6 days at 37°C in a 5% CO₂ incubator.

  • Endpoint Measurement: Assess cell viability using a suitable reagent according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cytoprotection for each drug concentration and determine the IC₅₀ value.

Primer Extension Assay for Chain Termination Analysis

This biochemical assay evaluates the mechanism of action of this compound-TP by observing immediate and delayed chain termination.

Materials:

  • Purified recombinant HIV-1 Reverse Transcriptase

  • Fluorescently labeled DNA primer

  • DNA or RNA template

  • dNTPs (dATP, dCTP, dGTP, dTTP)

  • This compound-TP

  • Reaction buffer (containing MgCl₂)

  • Stop solution (e.g., formamide (B127407) with EDTA)

  • Denaturing polyacrylamide gel electrophoresis (PAGE) system

  • Gel imaging system

Procedure:

  • Primer-Template Annealing: Anneal a fluorescently labeled DNA primer to a DNA or RNA template.

  • Reaction Setup: In a reaction tube, combine the annealed primer-template, a mixture of all four dNTPs (at approximately 1 µM each), and varying concentrations of this compound-TP.[1][4] Include controls with a known chain terminator like ddATP and a no-inhibitor control.

  • Enzyme Addition: Initiate the reaction by adding purified HIV-1 RT.

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution.

  • Gel Electrophoresis: Denature the products and separate them on a high-resolution denaturing polyacrylamide gel.

  • Analysis: Visualize the fluorescently labeled DNA products using a gel imaging system. The appearance of shorter DNA fragments indicates chain termination. The pattern of termination at different drug concentrations reveals whether termination is immediate or delayed.[6]

Iron Footprinting Assay for RT Translocation Inhibition

This assay determines the position of HIV-1 RT on the DNA primer-template to assess if this compound-TP inhibits translocation.

Materials:

  • Purified recombinant HIV-1 Reverse Transcriptase

  • DNA primer-template complex

  • This compound-TP

  • Next correct nucleotide (e.g., dTTP if the template base is A)

  • Ammonium (B1175870) iron(II) sulfate (B86663)

  • Stop solution

  • Denaturing polyacrylamide gel electrophoresis (PAGE) system

  • Gel imaging system (if using a labeled primer) or autoradiography (if using a radiolabeled primer)

Procedure:

  • Complex Formation: Form a complex of HIV-1 RT with the DNA primer-template in the presence of this compound-TP.

  • Nucleotide Addition: Add escalating concentrations of the next correct nucleotide (e.g., dTTP) to challenge the pre-translocation state.[6]

  • Hydroxyl Radical Cleavage: Treat the complexes with ammonium iron(II) sulfate to generate hydroxyl radicals, which will cleave the DNA backbone in regions not protected by the bound RT.

  • Reaction Quenching: Stop the cleavage reaction.

  • Gel Electrophoresis: Separate the DNA fragments on a denaturing polyacrylamide gel.

  • Analysis: The cleavage pattern reveals the "footprint" of the RT on the DNA. A shift in the footprint upon addition of the next nucleotide indicates translocation. The absence of a shift in the presence of this compound-TP demonstrates that the inhibitor locks the RT in a pre-translocation state.[6]

Conclusion

The provided application notes and protocols offer a framework for the in vitro characterization of this compound and other novel antiretroviral compounds. The potent and specific anti-HIV activity of this compound, coupled with its unique mechanism of action, underscores its potential as a long-acting PrEP agent. These assays are crucial for the preclinical evaluation of such candidates and for advancing our understanding of HIV-1 replication and inhibition.

References

Application Notes and Protocols for Testing MK-8527 Efficacy in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-8527 is a novel investigational nucleoside reverse transcriptase translocation inhibitor (NRTTI) under development by Merck for once-monthly oral pre-exposure prophylaxis (PrEP) against HIV-1.[1][2][3] Its unique mechanism of action involves intracellular phosphorylation to the active triphosphate form, this compound-TP, which inhibits the HIV-1 reverse transcriptase enzyme through multiple mechanisms, including immediate and delayed chain termination.[4][5] Preclinical studies in rats and rhesus monkeys have demonstrated a favorable pharmacokinetic profile, supporting the potential for long-acting oral administration. This document provides detailed protocols for evaluating the prophylactic efficacy of this compound in established non-human primate (NHP) models of HIV-1 infection.

Mechanism of Action Signaling Pathway

The intracellular activation and mechanism of action of this compound are critical to its function as an antiviral agent. The following diagram illustrates this pathway.

MK8527_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Target Cell) cluster_hiv_replication HIV-1 Replication Cycle This compound This compound MK-8527_intra This compound This compound->MK-8527_intra Cellular Uptake This compound-MP This compound-Monophosphate MK-8527_intra->this compound-MP Cellular Kinases This compound-DP This compound-Diphosphate This compound-MP->this compound-DP Cellular Kinases This compound-TP This compound-Triphosphate (Active) This compound-DP->this compound-TP Cellular Kinases RT Reverse Transcriptase This compound-TP->RT Inhibits HIV_RNA Viral RNA Viral_DNA Viral DNA HIV_RNA->Viral_DNA Reverse Transcription Integration Integration into Host Genome Viral_DNA->Integration

Caption: Intracellular activation pathway of this compound and its inhibition of HIV-1 reverse transcriptase.

Preclinical Efficacy Testing in Non-Human Primate Models

Non-human primate models, particularly rhesus and pigtail macaques, are the gold standard for the preclinical evaluation of HIV PrEP candidates. These models have demonstrated high predictive validity for clinical efficacy. The recommended model for this compound efficacy testing is the repeated low-dose rectal or vaginal challenge with a simian-human immunodeficiency virus (SHIV).

Experimental Workflow

The following diagram outlines the general experimental workflow for assessing the prophylactic efficacy of this compound in a macaque model.

experimental_workflow start Animal Acclimatization & Baseline Screening randomization Randomization into Treatment & Control Groups start->randomization dosing This compound or Placebo Administration (Oral, Monthly) randomization->dosing challenge Repeated Low-Dose SHIV Challenge (Rectal or Vaginal) dosing->challenge monitoring Weekly Monitoring: - Plasma Viral Load - CD4+ T-cell Counts - Serology challenge->monitoring endpoint Primary Endpoint Assessment: - Infection Status monitoring->endpoint secondary_endpoints Secondary Endpoint Analysis: - Time to Infection - Peak Viral Load - CD4+ T-cell Dynamics endpoint->secondary_endpoints If infected necropsy Necropsy & Tissue Analysis (for infected animals and at study conclusion) endpoint->necropsy If uninfected at study end secondary_endpoints->necropsy data_analysis Statistical Analysis of Efficacy necropsy->data_analysis

Caption: General experimental workflow for this compound efficacy testing in a macaque model.

Detailed Experimental Protocols

Animal Model and Husbandry
  • Species: Adult male or female Indian-origin rhesus macaques (Macaca mulatta).

  • Health Status: Animals should be healthy, free of specific pathogens, and confirmed negative for SIV, simian retrovirus type D, and simian T-lymphotropic virus type 1.

  • Housing: Single housing in climate-controlled facilities with a 12-hour light/dark cycle. Environmental enrichment should be provided in accordance with institutional animal care and use committee (IACUC) guidelines.

  • Diet: Standard primate chow supplemented with fresh fruits and vegetables, with ad libitum access to water.

Study Design and Group Allocation
  • Study Groups:

    • Group 1 (Treatment): this compound administered orally once monthly (n=8-12 animals).

    • Group 2 (Placebo Control): Placebo administered orally once monthly (n=8-12 animals).

  • Randomization: Animals should be randomly assigned to study groups.

Dosing and Administration
  • Drug Formulation: this compound formulated for oral administration. A placebo should be identical in appearance and taste.

  • Dosage: The dose of this compound should be based on allometric scaling from human pharmacokinetic data to achieve target plasma and intracellular concentrations of this compound-TP.

  • Administration: Administer this compound or placebo orally once every 28 days.

SHIV Challenge Protocol
  • Virus Strain: A well-characterized, R5-tropic SHIV, such as SHIV-162p3, is recommended.

  • Challenge Route:

    • Rectal Challenge: Atraumatic intrarectal inoculation of 1 mL of SHIV stock.

    • Vaginal Challenge: Atraumatic intravaginal inoculation of 1 mL of SHIV stock.

  • Challenge Dose: A low dose of virus (e.g., 10-50 TCID50) should be used for each challenge to mimic physiological transmission.

  • Challenge Schedule: Weekly viral challenges for a predefined period (e.g., up to 16 weeks) or until infection is confirmed.

Monitoring and Sample Collection
  • Frequency: Blood samples should be collected weekly for virological and immunological monitoring.

  • Parameters:

    • Plasma Viral Load: Quantify SHIV RNA copies/mL using a validated RT-qPCR assay.

    • CD4+ T-cell Counts: Determine absolute CD4+ T-cell counts by flow cytometry.

    • Serology: Test for the presence of anti-HIV-1 antibodies (seroconversion) using a validated ELISA.

    • Pharmacokinetics: Collect plasma and peripheral blood mononuclear cells (PBMCs) at specified time points to measure concentrations of this compound and its active triphosphate metabolite, this compound-TP.

Efficacy Endpoints
  • Primary Endpoint:

    • Prevention of SHIV infection, defined as the absence of detectable plasma viremia and seroconversion throughout the study period.

  • Secondary Endpoints:

    • Time to infection.

    • Peak plasma viral load in breakthrough infections.

    • Viral load set-point in breakthrough infections.

    • CD4+ T-cell count dynamics post-infection.

    • Incidence of drug resistance mutations in breakthrough infections.

Data Presentation

All quantitative data should be summarized in tables for clear comparison between the treatment and control groups.

Table 1: Baseline Characteristics of Study Animals

CharacteristicGroup 1: this compound (n=)Group 2: Placebo (n=)
Age (years, mean ± SD)
Weight (kg, mean ± SD)
Sex (Male/Female)
Baseline CD4+ T-cell count (cells/µL, mean ± SD)

Table 2: Efficacy of this compound in Preventing SHIV Infection

OutcomeGroup 1: this compound (n=)Group 2: Placebo (n=)P-value
Number of Infected Animals (%)
Median Time to Infection (weeks)
Protective Efficacy (%)

Table 3: Virological and Immunological Parameters in Breakthrough Infections

ParameterGroup 1: this compound (n=)Group 2: Placebo (n=)P-value
Peak Plasma Viral Load (log10 copies/mL, mean ± SD)
Viral Load Set-point (log10 copies/mL, mean ± SD)
CD4+ T-cell Nadir (cells/µL, mean ± SD)

Conclusion

The protocols outlined in this document provide a robust framework for the preclinical evaluation of this compound efficacy in a clinically relevant non-human primate model. Adherence to these standardized procedures will generate the necessary data to support the continued clinical development of this compound as a potential once-monthly oral PrEP agent for HIV-1 prevention.

References

Application Notes and Protocols for Establishing a Dose-Response Curve for MK-8527

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-8527 is an investigational novel nucleoside reverse transcriptase translocation inhibitor (NRTTI) being developed for pre-exposure prophylaxis (PrEP) of HIV-1.[1][2][3][4] As a deoxyadenosine (B7792050) analog, its mechanism of action involves intracellular phosphorylation to its active triphosphate form, this compound-TP.[2][5][6] This active metabolite inhibits the HIV-1 reverse transcriptase enzyme through multiple mechanisms, including inhibition of translocation and both immediate and delayed chain termination, effectively suppressing viral replication.[1][3][5] Preclinical studies have demonstrated its potent anti-HIV activity, with a reported half-maximal inhibitory concentration (IC50) of 0.21 nM in peripheral blood mononuclear cells (PBMCs).[5][6]

These application notes provide a detailed protocol for establishing a robust and reproducible dose-response curve for this compound in an in vitro setting, a critical step for further preclinical and clinical development.

Data Presentation

Table 1: In Vitro Anti-HIV-1 Activity of this compound
Cell TypeVirus StrainAssay EndpointIC50 (nM)CC50 (µM)Selectivity Index (SI = CC50/IC50)
Human PBMCsHIV-1 Wild-Typep24 Antigen0.21[5]>95[5]>452,380
MT4-GFP cellsHIV-1Green Fluorescent Protein3.37[7]>20-50>5,935 - 14,837
CEM-SS cellsHIV-1Not Specified0.14[7]Not SpecifiedNot Specified
CEM-SS cellsHIV-2Not Specified0.007[7]Not SpecifiedNot Specified

Note: IC50 (50% inhibitory concentration), CC50 (50% cytotoxic concentration). Data is compiled from published preclinical studies.

Table 2: Pharmacokinetic Parameters of this compound and its Active Metabolite (this compound-TP)
SpeciesRoute of AdministrationDoseThis compound Plasma Half-lifeThis compound-TP Intracellular Half-life (PBMCs)
Rhesus MonkeysOral50 mg/kg~7 hours[6]~48 hours[5][6]
Humans (Phase 1)Oral (Single Dose)0.5 - 200 mg24 - 81 hours216 - 291 hours
Humans (Phase 2)Oral (Monthly)3, 6, 12 mgNot SpecifiedSustained protective levels[8]

Signaling Pathway and Mechanism of Action

The primary mechanism of action for this compound involves its conversion to the active triphosphate form, which then targets the HIV-1 reverse transcriptase enzyme.

MK8527_Pathway cluster_cell Host Cell (e.g., PBMC) cluster_virus HIV-1 Replication Cycle MK8527 This compound (prodrug) Kinase1 Cellular Kinases MK8527->Kinase1 Phosphorylation MK8527_TP This compound-TP (active form) Kinase1->MK8527_TP RT Reverse Transcriptase MK8527_TP->RT Inhibits vRNA Viral RNA vRNA->RT Reverse Transcription vDNA Viral DNA RT->vDNA Integration Integration into Host Genome vDNA->Integration

Caption: Intracellular activation and mechanism of action of this compound.

Experimental Protocols

Protocol 1: Determination of IC50 of this compound in HIV-1 Infected PBMCs

This protocol describes the determination of the 50% inhibitory concentration (IC50) of this compound against HIV-1 in human peripheral blood mononuclear cells (PBMCs). The readout for viral replication is the quantification of HIV-1 p24 antigen in the culture supernatant.

Materials:

  • This compound (powder form, ensure high purity)

  • Dimethyl sulfoxide (B87167) (DMSO, cell culture grade)

  • Human PBMCs isolated from healthy donors

  • Phytohemagglutinin (PHA)

  • Interleukin-2 (IL-2)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin

  • HIV-1 laboratory-adapted strain (e.g., HIV-1 IIIB)

  • 96-well cell culture plates

  • HIV-1 p24 Antigen ELISA kit

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • PBMC Isolation and Stimulation:

    • Isolate PBMCs from whole blood of healthy, HIV-negative donors using Ficoll-Paque density gradient centrifugation.

    • Wash the isolated PBMCs twice with sterile phosphate-buffered saline (PBS).

    • Stimulate the PBMCs with 2 µg/mL PHA in RPMI-1640 medium for 48-72 hours.

    • After stimulation, wash the cells and resuspend them in RPMI-1640 medium containing 10 U/mL of IL-2 at a concentration of 1 x 10^6 cells/mL.

  • This compound Stock Solution and Serial Dilutions:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in culture medium to achieve a range of concentrations. A suggested starting range, based on the known IC50, would be from 100 nM down to 0.001 nM. Prepare a 2x concentrated solution for each final concentration.

  • Infection Assay:

    • Seed 100 µL of the stimulated PBMC suspension (1 x 10^5 cells) into the wells of a 96-well plate.

    • Add 100 µL of the 2x this compound dilutions to the appropriate wells in triplicate.

    • Include "virus control" wells (cells + virus, no drug) and "cell control" wells (cells only, no virus, no drug).

    • Infect the cells by adding a pre-titered amount of HIV-1 stock to achieve a multiplicity of infection (MOI) of 0.01-0.1, except for the "cell control" wells.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 7 days.

  • Quantification of Viral Replication:

    • On day 7 post-infection, carefully collect the culture supernatant from each well.

    • Quantify the amount of HIV-1 p24 antigen in the supernatants using a commercial p24 ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = 100 * (1 - [(p24 concentration in treated well) - (p24 in cell control)] / [(p24 in virus control) - (p24 in cell control)])

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism).

Protocol 2: Cytotoxicity Assay (CC50 Determination)

This protocol is to determine the concentration of this compound that reduces cell viability by 50% (CC50).

Materials:

  • Materials from Protocol 1 (excluding HIV-1)

  • Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo)

Procedure:

  • Cell Preparation and Treatment:

    • Follow steps 1 and 2 from Protocol 1 to prepare stimulated PBMCs and serial dilutions of this compound.

    • Seed 100 µL of the stimulated PBMC suspension (1 x 10^5 cells) into the wells of a 96-well plate.

    • Add 100 µL of the 2x this compound dilutions to the appropriate wells in triplicate. Include "cell control" wells with no drug.

  • Incubation and Viability Measurement:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 7 days (to match the duration of the antiviral assay).

    • Add the chosen cell viability reagent to each well according to the manufacturer's instructions.

    • Measure the absorbance or luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cytotoxicity for each this compound concentration: % Cytotoxicity = 100 * (1 - [Absorbance of treated well] / [Absorbance of cell control well])

    • Plot the percentage of cytotoxicity against the logarithm of the this compound concentration.

    • Determine the CC50 value from the resulting dose-response curve.

Experimental Workflow Diagram

Dose_Response_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Data Acquisition & Analysis pbmc Isolate & Stimulate PBMCs plate Plate PBMCs in 96-well Plate pbmc->plate drug Prepare this compound Serial Dilutions treat Add this compound Dilutions drug->treat plate->treat infect Infect with HIV-1 treat->infect incubate Incubate for 7 Days at 37°C infect->incubate supernatant Collect Supernatant incubate->supernatant viability Perform Cytotoxicity Assay (Parallel Plate) incubate->viability Parallel Experiment p24 Perform p24 ELISA supernatant->p24 calculate Calculate % Inhibition & % Cytotoxicity p24->calculate viability->calculate plot Plot Dose-Response Curves calculate->plot ic50 Determine IC50 & CC50 plot->ic50

References

Application Notes and Protocols for MK-8527 in Long-Acting Drug Delivery System Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of MK-8527, a novel nucleoside reverse transcriptase translocation inhibitor (NRTTI), and its potential application in long-acting oral pre-exposure prophylaxis (PrEP) for HIV-1. The information is intended to guide researchers in understanding the compound's mechanism of action, pharmacokinetic profile, and to provide protocols for preclinical and clinical evaluation.

Introduction to this compound

This compound is an investigational antiretroviral drug being developed by Merck for once-monthly oral administration for HIV PrEP.[1][2] It belongs to a new class of HIV drugs known as nucleoside reverse transcriptase translocation inhibitors (NRTTIs).[1] Preclinical and clinical studies have demonstrated its potent antiretroviral activity and a favorable pharmacokinetic profile, making it a promising candidate for a long-acting oral delivery system.[1][3][4]

Mechanism of Action

This compound is a deoxyadenosine (B7792050) analog that requires intracellular phosphorylation to its active triphosphate form, this compound-TP.[3][4][5] this compound-TP inhibits the HIV-1 reverse transcriptase (RT) enzyme through a dual mechanism of action:

  • Inhibition of Translocation: this compound-TP locks the reverse transcriptase in a pre-translocation state on the primer-template, preventing its movement along the viral RNA.[3][6]

  • Chain Termination: This inhibition of translocation leads to both immediate and delayed chain termination of the nascent viral DNA synthesis.[3][4][5]

This multi-faceted inhibition of reverse transcription contributes to the potent anti-HIV activity of this compound.[1]

cluster_cell Host Cell cluster_hiv HIV Replication Cycle MK8527 This compound (Oral Drug) MK8527_TP This compound-TP (Active Triphosphate) MK8527->MK8527_TP Intracellular Phosphorylation RT Reverse Transcriptase MK8527_TP->RT Inhibits vRNA Viral RNA vRNA->RT Reverse Transcription RT->RT vDNA Viral DNA (provirus) RT->vDNA

Mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from preclinical and clinical studies.

Table 1: In Vitro Antiviral Activity

ParameterValueCell TypeReference
IC₅₀ (HIV-1)0.21 nMHuman PBMCs[3][4]
Intracellular this compound-TP at IC₅₀0.0092 pmol/10⁶ cellsHuman PBMCs[4]

Table 2: Preclinical Pharmacokinetics of this compound

SpeciesOral BioavailabilityPlasma Half-life (Parent)Intracellular Half-life (this compound-TP in PBMCs)Reference
Rat57%Not ReportedNot Reported[3][4][5]
Monkey100%~7 hours~48 hours[3][4][5]

Table 3: Phase 1 Human Pharmacokinetics (Single Ascending Dose)

Dose RangePlasma Exposure (AUC)Intracellular Exposure (this compound-TP)Reference
0.5 - 200 mgApproximately dose-proportional increaseSlightly less than dose-proportional increase[7]

Table 4: Phase 1 Human Pharmacokinetics (Multiple Once-Weekly Doses)

ParameterValue (Day 15)Dose RangeReference
Plasma this compound Median Tₘₐₓ0.5 - 1 hour5 - 40 mg[7]
Plasma this compound Half-life24 - 81 hours5 - 40 mg[7]
This compound-TP Median Tₘₐₓ10 - 24 hours5 - 40 mg[7]
This compound-TP Apparent Half-life216 - 291 hours5 - 40 mg[7]

Experimental Protocols

In Vitro Anti-HIV-1 Activity Assay in Human PBMCs

Objective: To determine the 50% inhibitory concentration (IC₅₀) of this compound against HIV-1 replication in human peripheral blood mononuclear cells (PBMCs).

Materials:

  • Human PBMCs isolated from healthy donors

  • HIV-1 laboratory-adapted strains (e.g., HIV-1 IIIB)

  • This compound compound

  • Cell culture medium (e.g., RPMI-1640) supplemented with FBS, L-glutamine, and antibiotics

  • Phytohemagglutinin (PHA) and Interleukin-2 (IL-2)

  • 96-well cell culture plates

  • p24 antigen ELISA kit

Protocol:

  • Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

  • Stimulate PBMCs with PHA for 2-3 days, then culture in medium containing IL-2.

  • Prepare serial dilutions of this compound in culture medium.

  • Seed the stimulated PBMCs in a 96-well plate.

  • Add the serially diluted this compound to the wells.

  • Infect the cells with a pre-titered amount of HIV-1.

  • Incubate the plates for 7 days at 37°C in a 5% CO₂ incubator.

  • On day 7, collect the cell culture supernatant.

  • Quantify the amount of HIV-1 p24 antigen in the supernatant using an ELISA kit.

  • Calculate the IC₅₀ value by plotting the percentage of inhibition of p24 production against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.

start Start isolate Isolate PBMCs start->isolate stimulate Stimulate PBMCs with PHA & IL-2 isolate->stimulate seed_cells Seed PBMCs in 96-well Plate stimulate->seed_cells prepare_drug Prepare Serial Dilutions of this compound add_drug Add this compound Dilutions prepare_drug->add_drug seed_cells->add_drug infect Infect Cells with HIV-1 add_drug->infect incubate Incubate for 7 Days infect->incubate collect Collect Supernatant incubate->collect elisa Quantify p24 Antigen (ELISA) collect->elisa calculate Calculate IC50 elisa->calculate end End calculate->end

In vitro anti-HIV-1 activity assay workflow.
Pharmacokinetic Study in Non-Human Primates

Objective: To evaluate the pharmacokinetic profile of this compound and its active triphosphate metabolite (this compound-TP) in a non-human primate model (e.g., rhesus monkeys).

Materials:

  • Male rhesus monkeys

  • This compound formulation for oral administration

  • Blood collection tubes (containing anticoagulant, e.g., K₂EDTA)

  • Centrifuge

  • PBMC isolation reagents (e.g., Ficoll-Paque)

  • LC-MS/MS system for bioanalysis

Protocol:

  • Fast the animals overnight prior to drug administration.

  • Administer a single oral dose of this compound to the monkeys.

  • Collect blood samples at predetermined time points (e.g., pre-dose, 0.5, 1, 2, 4, 8, 12, 24, 48, 72, 96, 120, 144, and 168 hours post-dose).

  • Process a portion of each blood sample to separate plasma by centrifugation.

  • Isolate PBMCs from the remaining portion of the blood sample using density gradient centrifugation.

  • Store plasma and PBMC samples at -80°C until analysis.

  • Extract this compound from plasma and this compound-TP from PBMCs.

  • Quantify the concentrations of this compound and this compound-TP using a validated LC-MS/MS method.

  • Perform pharmacokinetic analysis to determine parameters such as Cₘₐₓ, Tₘₐₓ, AUC, and half-life for both the parent drug and the active metabolite.

start Start fast Fast Monkeys Overnight start->fast dose Administer Oral Dose of this compound fast->dose collect_blood Collect Blood Samples at Time Points dose->collect_blood process_blood Process Blood: Separate Plasma & Isolate PBMCs collect_blood->process_blood store Store Samples at -80°C process_blood->store analyze LC-MS/MS Analysis for This compound & this compound-TP store->analyze pk_analysis Pharmacokinetic Analysis analyze->pk_analysis end End pk_analysis->end

Non-human primate pharmacokinetic study workflow.

Clinical Development Overview

This compound is currently in Phase 3 clinical trials to evaluate its efficacy and safety as a once-monthly oral PrEP for HIV-1.[8]

  • EXPrESSIVE-10 (NCT07071623): A study in women and adolescent girls in sub-Saharan Africa.[1][8]

  • EXPrESSIVE-11 (NCT07044297): A study in people with a higher likelihood of HIV-1 exposure across 16 countries.[1][8]

These trials are designed as randomized, active-controlled studies comparing once-monthly oral this compound to daily oral emtricitabine/tenofovir disoproxil fumarate (B1241708) (FTC/TDF).[8] The primary objective is to assess the incidence rate of HIV-1 infections.[8] Phase 2 data have shown that this compound is generally well-tolerated, with a safety profile similar to placebo.[1][9]

Conclusion

This compound represents a significant advancement in the development of long-acting oral antiretroviral agents for HIV prevention. Its potent, multi-modal mechanism of action and favorable pharmacokinetic profile, particularly the long intracellular half-life of the active metabolite, support its investigation as a once-monthly oral PrEP option. The protocols and data presented here provide a framework for researchers to further investigate this compound and similar compounds in the context of long-acting drug delivery systems. The successful development of such a regimen could help address challenges with adherence and stigma associated with daily oral PrEP, ultimately contributing to global efforts to end the HIV epidemic.[1]

References

Application Notes and Protocols for MK-8527 Resistance Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-8527 is a novel, potent nucleoside reverse transcriptase translocation inhibitor (NRTTI) under investigation for the treatment and prevention of HIV-1 infection. As with any antiretroviral agent, the potential for the development of drug resistance is a critical aspect of its preclinical and clinical evaluation. These application notes provide a comprehensive overview of the cell lines and methodologies suitable for studying resistance to this compound. Given the limited availability of public data on this compound resistance profiles, this document leverages information from the closely related NRTTI, islatravir (ISL), to provide a robust framework for initiating resistance studies.

Mechanism of Action of this compound

This compound is a deoxyadenosine (B7792050) analog that, upon intracellular phosphorylation to its active triphosphate form (this compound-TP), targets the HIV-1 reverse transcriptase (RT). Unlike traditional nucleoside reverse transcriptase inhibitors (NRTIs) that primarily act as chain terminators, this compound-TP has a dual mechanism of action:

  • Inhibition of Translocation: this compound-TP binds to the primer-template junction and sterically hinders the translocation of the reverse transcriptase, effectively pausing the DNA synthesis process.

  • Delayed Chain Termination: Following incorporation into the viral DNA, this compound prevents the addition of the next nucleotide, leading to delayed chain termination.

This dual mechanism is anticipated to present a high genetic barrier to the development of resistance.

Suitable Cell Lines for this compound Resistance Studies

The selection of an appropriate cell line is crucial for the successful in vitro generation and characterization of drug-resistant HIV-1 strains. The ideal cell line should be highly permissive to HIV-1 infection, support robust viral replication, and be amenable to long-term culture. Based on studies with other NRTIs and NRTTIs, the following cell lines are recommended for this compound resistance studies.

Cell LineTypeKey CharacteristicsRecommended Use
MT-2 Human T-cell leukemiaHighly susceptible to HIV-1, forms syncytia, supports high levels of viral replication.Gold standard for in vitro resistance selection studies.
MT-4 Human T-cell leukemiaSimilar to MT-2, widely used for antiviral assays.Resistance selection and susceptibility testing.
CEM-SS Human T-lymphoblastoidSusceptible to various HIV-1 strains, used for antiviral screening.Initial susceptibility testing and resistance selection.
PM1 Human T-cell lymphomaSupports replication of both CXCR4- and CCR5-tropic HIV-1 strains.Studies involving primary HIV-1 isolates.
TZM-bl HeLa-based reporterExpresses CD4, CCR5, and CXCR4; contains Tat-inducible luciferase and β-galactosidase reporter genes.Phenotypic susceptibility testing (IC50 determination).
Human PBMCs Primary cellsMore physiologically relevant model.Confirmatory susceptibility testing of resistant variants.

Experimental Protocols

Protocol 1: In Vitro Selection of this compound Resistant HIV-1

This protocol describes the generation of this compound resistant HIV-1 strains through serial passage in a susceptible T-cell line with escalating drug concentrations.

Materials:

  • Selected T-cell line (e.g., MT-2)

  • Wild-type HIV-1 laboratory strain (e.g., NL4-3, IIIB)

  • This compound (or a closely related NRTTI for initial studies)

  • Complete cell culture medium (e.g., RPMI 1640 with 10% FBS, penicillin/streptomycin)

  • 96-well and 24-well cell culture plates

  • p24 antigen ELISA kit

  • Viral RNA extraction kit

  • RT-PCR reagents and primers for the pol gene

Methodology:

  • Initial Infection:

    • Seed 1 x 10^6 MT-2 cells in a 24-well plate.

    • Infect cells with wild-type HIV-1 at a low multiplicity of infection (MOI) of 0.01.

    • Culture in the presence of this compound at a starting concentration equal to the EC50 of the wild-type virus. Establish parallel cultures without the drug as a control.

  • Serial Passage and Dose Escalation:

    • Monitor viral replication every 3-4 days by measuring p24 antigen in the culture supernatant.

    • When viral replication is detected in the drug-treated culture (p24 levels increasing), harvest the cell-free supernatant.

    • Use the harvested virus to infect fresh MT-2 cells, and double the concentration of this compound.

    • If no viral replication is observed after 7-10 days, maintain the culture at the same drug concentration for a longer period or increase the concentration more gradually in the subsequent passage.

    • Continue this process of serial passage and dose escalation for at least 20-30 passages or until a significant increase in the EC50 is observed.

  • Genotypic Analysis:

    • Once a resistant virus population is established, extract viral RNA from the culture supernatant.

    • Perform RT-PCR to amplify the reverse transcriptase coding region of the pol gene.

    • Sequence the PCR product to identify mutations associated with resistance.

Protocol 2: Phenotypic Characterization of this compound Resistant Virus

This protocol determines the 50% effective concentration (EC50) of this compound against the selected resistant virus compared to the wild-type virus.

Materials:

  • Resistant and wild-type viral stocks with known titers

  • TZM-bl reporter cell line

  • This compound

  • Complete cell culture medium

  • 96-well plates (white, solid-bottom for luminescence)

  • Luciferase assay reagent

  • Luminometer

Methodology:

  • Cell Plating: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight.

  • Drug Dilution: Prepare a serial dilution of this compound in culture medium.

  • Infection: Add the drug dilutions to the cells, followed by a standardized amount of either the resistant or wild-type virus. Include control wells with virus only (no drug) and cells only (no virus).

  • Incubation: Incubate the plate for 48 hours at 37°C.

  • Luminescence Reading: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of viral inhibition for each drug concentration relative to the virus-only control.

    • Determine the EC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

    • The fold-change in resistance is calculated by dividing the EC50 of the resistant virus by the EC50 of the wild-type virus.

Expected Resistance Profile of this compound (Based on Islatravir Data)

Based on in vitro resistance selection studies with the structurally similar NRTTI, islatravir, the following mutations in the reverse transcriptase are anticipated to confer resistance to this compound.

MutationFold-Change in EC50 (Islatravir)Comments
M184V 3-10 foldA common resistance mutation for many NRTIs.[1]
M184I 3-10 foldSimilar to M184V, frequently observed in resistance selection.[1]
K65R Hypersusceptibility (increased sensitivity)This mutation, which confers resistance to some NRTIs, appears to increase the activity of islatravir.[1]
S68G + K65R/M184V May increase resistanceThe S68G mutation in combination with other resistance mutations may further decrease susceptibility.[1]

Visualizations

Signaling Pathway of this compound Action and Resistance

MK8527_Pathway cluster_cell Host Cell cluster_rt HIV Reverse Transcription cluster_resistance Resistance Mechanism MK8527 This compound MK8527_TP This compound-TP (Active Form) MK8527->MK8527_TP Intracellular Phosphorylation RT Reverse Transcriptase MK8527_TP->RT Inhibits Translocation & Causes Delayed Chain Termination Viral_RNA Viral RNA Viral_RNA->RT Template Viral_DNA Viral DNA RT->Viral_DNA Synthesis RT_mutated Mutated RT (e.g., M184V/I) Reduced_Binding Reduced binding of This compound-TP RT_mutated->Reduced_Binding Reduced_Binding->RT Continued Replication

Caption: Mechanism of this compound action and the development of resistance.

Experimental Workflow for this compound Resistance Selection

Resistance_Workflow start Start: Wild-type HIV-1 + Susceptible Cells infect Infect cells in presence of This compound (EC50 concentration) start->infect monitor Monitor viral replication (p24 ELISA) infect->monitor monitor->infect No Replication (continue monitoring) harvest Harvest viral supernatant monitor->harvest Replication Detected increase_dose Increase this compound concentration harvest->increase_dose phenotype Phenotypic Analysis (EC50 determination) harvest->phenotype genotype Genotypic Analysis (Sequencing of pol gene) harvest->genotype passage Infect fresh cells with harvested virus increase_dose->passage passage->monitor end End: Characterized Resistant Virus phenotype->end genotype->end

Caption: Workflow for in vitro selection and characterization of this compound resistant HIV-1.

Conclusion

The study of drug resistance is a cornerstone of antiretroviral drug development. While specific data for this compound is still emerging, the protocols and cell lines outlined in these application notes provide a robust starting point for researchers. By leveraging the knowledge gained from the closely related NRTTI, islatravir, and employing established in vitro resistance selection methodologies, a comprehensive understanding of the this compound resistance profile can be achieved. This will be instrumental in guiding its clinical development and ensuring its effective use in future HIV treatment and prevention strategies.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assessment of MK-8527

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-8527 is a novel nucleoside reverse transcriptase translocation inhibitor (NRTTI) under investigation for the prevention of HIV-1 infection.[1][2][3] Preclinical data indicate that this compound has a favorable safety profile with low potential for host toxicity.[1][4][5] Specifically, no cytotoxicity was observed at concentrations up to 50 µM against a broad panel of viruses, and it showed no off-target activity in a panel of 114 enzyme and receptor-binding assays.[1][4] As a deoxyadenosine (B7792050) analog, its mechanism of action involves intracellular phosphorylation to its active triphosphate form, which inhibits the viral reverse transcriptase.[1]

Despite its promising safety profile, a thorough in vitro evaluation of cytotoxicity is a critical component of preclinical assessment for any new therapeutic agent. These application notes provide detailed protocols for a panel of standard assays to assess the potential cytotoxic effects of this compound on various cell lines. The described methods—MTT, LDH, and Caspase activity assays—offer a multi-faceted approach to evaluating cell viability, membrane integrity, and apoptosis induction.

Assessment of Cell Viability via MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7][8] In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan (B1609692) crystals.[6][7][8] The concentration of the dissolved formazan is directly proportional to the number of metabolically active cells.

Experimental Protocol: MTT Assay

Materials:

  • Target cells (e.g., PBMCs, MT4-GFP, CEM-SS cells)[1]

  • Complete cell culture medium

  • This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)

  • 96-well flat-bottom sterile microplates

  • MTT solution (5 mg/mL in PBS, filter-sterilized)[7][9]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader capable of measuring absorbance at 570-600 nm[6]

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete culture medium.[6] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment (for adherent cells) and recovery.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[6]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C in a humidified atmosphere.[6]

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[6][7] Mix thoroughly by gentle shaking or pipetting.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[6] A reference wavelength of >650 nm can be used to subtract background absorbance.[6]

Data Analysis: The percentage of cell viability is calculated as follows: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

Quantitative Data Summary: MTT Assay
This compound Conc. (µM)Absorbance (570 nm)% Cell Viability
0 (Vehicle Control)1.25 ± 0.08100
11.23 ± 0.0798.4
101.20 ± 0.0996.0
501.18 ± 0.0694.4
1001.15 ± 0.0892.0
2001.05 ± 0.0784.0

Note: The data presented in this table is hypothetical and for illustrative purposes only.

MTT Assay Workflow

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay Procedure cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate prepare_mk8527 Prepare this compound Dilutions add_compound Add this compound to Cells prepare_mk8527->add_compound incubate_cells Incubate (24-72h) add_compound->incubate_cells add_mtt Add MTT Reagent incubate_cells->add_mtt incubate_formazan Incubate (4h) add_mtt->incubate_formazan solubilize Add Solubilization Solution incubate_formazan->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability

MTT assay experimental workflow.

Assessment of Membrane Integrity via LDH Assay

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from cells with damaged plasma membranes.[10][11] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon cell lysis.[10][11][12] The amount of LDH released is proportional to the number of lysed cells.

Experimental Protocol: LDH Assay

Materials:

  • Target cells

  • Complete cell culture medium

  • This compound stock solution

  • 96-well flat-bottom sterile microplates

  • LDH cytotoxicity detection kit (containing substrate mix, assay buffer, and stop solution)

  • Microplate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis agent provided in the kit).

  • Incubation: Incubate the plate for the desired exposure period at 37°C and 5% CO₂.

  • Supernatant Collection: Centrifuge the plate at 250 x g for 10 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[12]

  • Stop Reaction: Add 50 µL of the stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

Data Analysis: The percentage of cytotoxicity is calculated as follows: % Cytotoxicity = [(Absorbance of treated - Absorbance of spontaneous release) / (Absorbance of maximum release - Absorbance of spontaneous release)] x 100

Quantitative Data Summary: LDH Assay
This compound Conc. (µM)Absorbance (490 nm)% Cytotoxicity
0 (Spontaneous)0.15 ± 0.020
Maximum Release1.80 ± 0.10100
10.16 ± 0.030.6
100.18 ± 0.021.8
500.22 ± 0.044.2
1000.28 ± 0.057.9
2000.40 ± 0.0615.2

Note: The data presented in this table is hypothetical and for illustrative purposes only.

LDH Assay Workflow

LDH_Assay_Workflow cluster_prep Preparation & Treatment cluster_assay Assay Procedure cluster_analysis Data Analysis seed_cells Seed & Treat Cells incubate_cells Incubate (24-72h) seed_cells->incubate_cells centrifuge Centrifuge Plate incubate_cells->centrifuge transfer_supernatant Transfer Supernatant centrifuge->transfer_supernatant add_reagent Add LDH Reaction Mix transfer_supernatant->add_reagent incubate_reaction Incubate (30 min) add_reagent->incubate_reaction add_stop Add Stop Solution incubate_reaction->add_stop read_absorbance Read Absorbance (490nm) add_stop->read_absorbance calculate_cytotoxicity Calculate % Cytotoxicity read_absorbance->calculate_cytotoxicity

LDH assay experimental workflow.

Assessment of Apoptosis via Caspase Activity Assay

Apoptosis, or programmed cell death, is a key mechanism of cytotoxicity. Caspases are a family of proteases that play a central role in the execution of the apoptotic program.[13][14] Measuring the activity of executioner caspases, such as caspase-3 and caspase-7, provides a direct indication of apoptosis induction.

Experimental Protocol: Caspase-3/7 Glo Assay

Materials:

  • Target cells

  • Complete cell culture medium

  • This compound stock solution

  • White-walled 96-well plates suitable for luminescence measurements

  • Caspase-Glo® 3/7 Assay kit (or equivalent)

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with serial dilutions of this compound as described in the MTT assay protocol.

  • Incubation: Incubate the plate for the desired exposure period. The optimal time for caspase activation can be determined by a time-course experiment.[15]

  • Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 100 µL of the prepared reagent to each well.

  • Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

Data Analysis: The fold increase in caspase activity is calculated as follows: Fold Increase = (Luminescence of treated cells / Luminescence of control cells)

Quantitative Data Summary: Caspase-3/7 Assay
This compound Conc. (µM)Luminescence (RLU)Fold Increase in Caspase Activity
0 (Vehicle Control)1500 ± 1201.0
11550 ± 1301.03
101600 ± 1501.07
501800 ± 1601.20
1002500 ± 2001.67
2004500 ± 3503.00

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Hypothetical Signaling Pathway for NRTTI-Induced Cytotoxicity

While this compound is reported to have low toxicity, NRTIs, in general, have been associated with mitochondrial dysfunction.[16][17][18][19] A hypothetical pathway for cytotoxicity, should it occur at high concentrations or in specific cell types, might involve off-target effects on mitochondrial function, leading to apoptosis.

Signaling_Pathway MK8527 This compound (High Conc.) Mito Mitochondrial Stress MK8527->Mito ROS Increased ROS Mito->ROS CytoC Cytochrome C Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

Hypothetical apoptosis pathway.

Conclusion

The protocols outlined in these application notes provide a robust framework for the in vitro assessment of this compound cytotoxicity. By employing a combination of assays that measure cell viability, membrane integrity, and apoptosis, researchers can obtain a comprehensive understanding of the potential cytotoxic effects of this promising HIV-1 prevention candidate. Based on existing data, significant cytotoxicity is not anticipated at therapeutically relevant concentrations. However, rigorous testing as described herein is an essential step in the continued development and safety evaluation of this compound.

References

Troubleshooting & Optimization

Technical Support Center: MK-8527 Solubility and Formulation Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of working with the low aqueous solubility of MK-8527.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

A1: While a precise quantitative value for the aqueous solubility of this compound is not publicly available, it is characterized as a compound with low water solubility (likely less than 1 mg/mL). For experimental purposes, it is recommended to start with the assumption that this compound is poorly soluble in aqueous buffers.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound. A solubility of up to 116.67 mg/mL (377.92 mM) in DMSO has been reported, though achieving this may require sonication.[1] It is crucial to use anhydrous (newly opened) DMSO, as the solvent is hygroscopic and absorbed water can significantly impact the solubility of this compound.[1]

Q3: How should I store the this compound stock solution?

A3: Once prepared in DMSO, it is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]

Q4: What are the key physicochemical properties of this compound?

A4: The key properties of this compound are summarized in the table below.

PropertyValueReference
Molecular FormulaC₁₃H₁₃ClN₄O₃[2]
Molecular Weight308.72 g/mol [1][2]
AppearanceSolid, white to off-white powder[1][2]
CAS Number1810869-23-8[1][2]
Solubility in DMSO116.67 mg/mL (377.92 mM) (with sonication)[1]

Q5: For in vivo studies, what formulation was used for this compound?

A5: In preclinical studies with rats and rhesus monkeys, this compound was administered orally as a solution in 0.5% methylcellulose (B11928114) in water.[3] Other suggested oral formulations for poorly soluble compounds include suspensions in 0.2% carboxymethyl cellulose (B213188) or dissolution in PEG400.[4]

Troubleshooting Guide

Issue: My this compound precipitated when I diluted my DMSO stock solution into an aqueous buffer for my in vitro assay.

Possible Causes and Solutions:

  • Final DMSO Concentration is Too Low: The final concentration of DMSO in your aqueous working solution may be insufficient to maintain the solubility of this compound.

    • Solution: Increase the final DMSO concentration in your assay. Perform a solvent tolerance test for your specific cell line or assay to determine the maximum acceptable DMSO concentration (typically ≤ 0.5%). Ensure all experimental arms, including controls, have the same final DMSO concentration.

  • High Concentration of this compound: The final concentration of this compound in your working solution may exceed its solubility limit in the aqueous buffer, even with DMSO present.

    • Solution: Lower the final concentration of this compound in your experiment. If a higher concentration is necessary, consider using solubility enhancers.

  • Buffer Composition: The pH or ionic strength of your aqueous buffer may not be optimal for this compound solubility.

    • Solution: While specific data on the effect of pH on this compound solubility is unavailable, you can empirically test a small range of physiologically relevant pH values for your buffer to see if it improves solubility.

Issue: I am observing inconsistent results in my experiments.

Possible Cause and Solution:

  • Incomplete Solubilization or Precipitation: If this compound is not fully dissolved in the stock solution or precipitates in the working solution, the actual concentration will be lower and variable.

    • Solution: Visually inspect your stock and working solutions for any precipitate. If you observe any cloudiness or solid particles, try to redissolve the compound by gentle warming or brief sonication. Always prepare fresh working solutions from your stock immediately before use.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.087 mg of this compound.

  • Add the appropriate volume of anhydrous DMSO to the tube. For the example above, add 1 mL of DMSO.

  • Vortex the tube vigorously for 1-2 minutes to dissolve the powder.

  • If the powder is not completely dissolved, sonicate the tube in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure there is no visible precipitate. The solution should be clear.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of an Aqueous Working Solution of this compound for In Vitro Assays

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile aqueous buffer (e.g., PBS, cell culture medium)

  • Sterile microcentrifuge tubes

Procedure:

  • Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.

  • Determine the final concentration of this compound and DMSO required for your experiment.

  • Perform a serial dilution of the DMSO stock solution in your aqueous buffer. It is recommended to perform an intermediate dilution step to minimize the risk of precipitation.

    • Example for a final concentration of 10 µM this compound with 0.1% DMSO:

      • Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 99 µL of aqueous buffer. This will give you a 100 µM solution in 1% DMSO.

      • Vortex gently to mix.

      • Add 10 µL of the 100 µM intermediate solution to 90 µL of aqueous buffer to achieve the final 10 µM concentration with 0.1% DMSO.

  • Use the freshly prepared working solution immediately in your experiment.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve aliquot Aliquot and Store at -80°C dissolve->aliquot thaw Thaw Stock Aliquot aliquot->thaw intermediate_dilution Intermediate Dilution in Aqueous Buffer thaw->intermediate_dilution final_dilution Final Dilution in Aqueous Buffer intermediate_dilution->final_dilution use_immediately Use Immediately in Assay final_dilution->use_immediately troubleshooting_workflow start Precipitation Observed in Aqueous Working Solution check_dmso Is final DMSO concentration sufficient? start->check_dmso increase_dmso Increase DMSO (check cell tolerance) check_dmso->increase_dmso No check_conc Is this compound concentration too high? check_dmso->check_conc Yes increase_dmso->check_conc end_good Solution is Clear increase_dmso->end_good lower_conc Lower this compound concentration check_conc->lower_conc Yes solubility_enhancers Consider solubility enhancers (e.g., cyclodextrins) check_conc->solubility_enhancers No, and need high concentration lower_conc->end_good end_bad Precipitation Persists solubility_enhancers->end_bad

References

Technical Support Center: Optimizing MK-8527 Delivery in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively use MK-8527, a novel nucleoside reverse transcriptase translocation inhibitor (NRTTI), in cell culture experiments. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate the successful application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a novel deoxyadenosine (B7792050) analog that acts as a potent inhibitor of HIV-1 reverse transcriptase translocation.[1][2][3][4][5] It is phosphorylated intracellularly to its active triphosphate form, this compound-TP.[1][2][3][4][5] This active metabolite inhibits the translocation of reverse transcriptase on the primer and template, leading to both immediate and delayed chain termination of viral DNA synthesis.[1][2][3][4][5]

Q2: In which cell lines has this compound shown anti-HIV activity?

A2: this compound has demonstrated potent anti-HIV activity in various human cell lines, including peripheral blood mononuclear cells (PBMCs), MT4-GFP cells, and CEM-SS cells.[1][6]

Q3: What is the recommended solvent for dissolving this compound?

A3: this compound can be dissolved in dimethyl sulfoxide (B87167) (DMSO).[7] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO and store it in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Q4: What is a typical starting concentration for in vitro experiments?

A4: The effective concentration of this compound is in the low nanomolar to subnanomolar range, depending on the cell type. For example, the IC50 against HIV-1 in PBMCs is approximately 0.21 nM.[1][3][4][5] A good starting point for your experiments would be to perform a dose-response curve ranging from sub-nanomolar to micromolar concentrations to determine the optimal concentration for your specific cell line and experimental conditions.

Q5: Are there any known off-target effects of this compound?

A5: In vitro studies have shown that this compound and its active form, this compound-TP, have a favorable off-target profile. At a concentration of 10 μM, no significant off-target activities were observed in a panel of 114 enzyme and receptor binding assays.[1][3][4] Furthermore, it showed minimal inhibition of human DNA polymerases with IC50 values of ≥95 µM.[1][3][4]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low or no antiviral activity Compound degradation: this compound may be unstable in the cell culture medium at 37°C over the course of the experiment.- Perform a stability study of this compound in your specific cell culture medium (see Experimental Protocols).- Prepare fresh dilutions of this compound from a frozen stock for each experiment.- Consider replenishing the medium with fresh compound during long-term experiments.
Suboptimal concentration: The concentration of this compound used may be too low for the specific cell line or virus strain.- Perform a dose-response experiment to determine the IC50 in your experimental setup.- Ensure accurate dilution of the stock solution.
Poor cellular uptake: As a nucleoside analog, this compound requires cellular uptake and intracellular phosphorylation to become active.- Verify the expression and activity of nucleoside transporters and kinases in your cell line.- Optimize incubation time to allow for sufficient uptake and phosphorylation.
High cellular toxicity Solvent toxicity: High concentrations of DMSO can be toxic to cells.- Ensure the final concentration of DMSO in the culture medium is below 0.5%, and ideally below 0.1%.- Run a vehicle control (medium with the same concentration of DMSO as the experimental wells) to assess solvent toxicity.
Compound-induced cytotoxicity: this compound itself may be cytotoxic at high concentrations.- Determine the 50% cytotoxic concentration (CC50) for your cell line using a cytotoxicity assay (see Experimental Protocols).- Use concentrations well below the CC50 for antiviral assays. The selectivity index (SI = CC50/IC50) should be as high as possible.
Precipitation of the compound in the culture medium Low aqueous solubility: Although soluble in DMSO, this compound may have limited solubility in aqueous cell culture medium, especially at higher concentrations.- Visually inspect the culture medium for any precipitate after adding the compound.- Perform a solubility assay to determine the maximum soluble concentration in your medium (see Experimental Protocols).- If solubility is an issue, consider using a formulation aid or a different delivery method, though this may require extensive validation.
Inconsistent results between experiments Variability in cell health and density: Differences in cell passage number, confluency, and overall health can affect experimental outcomes.- Use cells within a consistent passage number range.- Seed cells at a consistent density for all experiments.- Monitor cell viability and morphology regularly.
Inconsistent compound preparation: Errors in diluting the stock solution or variations in storage conditions can lead to inconsistent results.- Prepare fresh dilutions from the stock solution for each experiment.- Aliquot the stock solution to avoid multiple freeze-thaw cycles.

Data Presentation

Table 1: In Vitro Anti-HIV Activity of this compound

Cell TypeVirusIC50 (nM)
PBMCsHIV-10.21[1][3][4][5]
MT4-GFP cellsHIV-13.37[6]
CEM-SS cellsHIV-10.14[6]
CEM-SS cellsHIV-20.007[6]

Table 2: In Vitro Off-Target Profile of this compound and this compound-TP

TargetAssayResult
Human DNA PolymerasesInhibition AssayIC50 ≥ 95 µM[1][3][4]
Panel of 114 Enzymes and ReceptorsBinding AssayNo significant activity at 10 µM[1][3][4]

Experimental Protocols

Solubility Assay (Kinetic Solubility)

This protocol provides a general method to estimate the kinetic solubility of this compound in cell culture medium.

Materials:

  • This compound stock solution (10 mM in DMSO)

  • Cell culture medium (e.g., RPMI-1640 or DMEM) with and without serum

  • 96-well clear bottom plate

  • Plate reader capable of measuring absorbance at 600-700 nm

Procedure:

  • Prepare serial dilutions of the this compound DMSO stock solution.

  • In a 96-well plate, add 198 µL of the desired cell culture medium to each well.

  • Add 2 µL of the serially diluted this compound stock solution to the corresponding wells to achieve a final DMSO concentration of 1%. This will create a range of this compound concentrations. Include a vehicle control (2 µL of DMSO).

  • Mix the plate gently and incubate at 37°C for 2 hours.

  • Measure the absorbance (turbidity) of each well at a wavelength between 600 nm and 700 nm.

  • The kinetic solubility limit is the concentration at which a significant increase in absorbance is observed, indicating precipitation.

Stability Assay in Cell Culture Medium

This protocol outlines a method to determine the stability of this compound in cell culture medium over time.

Materials:

  • This compound stock solution (10 mM in DMSO)

  • Cell culture medium (with and without serum)

  • Incubator (37°C, 5% CO2)

  • LC-MS/MS or HPLC system for analysis

Procedure:

  • Prepare a working solution of this compound in the cell culture medium at the desired final concentration (e.g., 1 µM). Ensure the final DMSO concentration is non-toxic.

  • Aliquot the solution into sterile tubes for each time point (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Incubate the tubes at 37°C in a CO2 incubator.

  • At each time point, remove one tube and immediately freeze it at -80°C to stop any degradation. The 0-hour sample should be frozen immediately after preparation.

  • Once all time points are collected, analyze the concentration of this compound in each sample using a validated LC-MS/MS or HPLC method.

  • Plot the percentage of this compound remaining at each time point compared to the 0-hour sample to determine the stability profile.

Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxicity of this compound.

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • 96-well cell culture plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Plate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-treatment control.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the no-treatment control and determine the CC50 value.

Mandatory Visualizations

HIV_Lifecycle_and_MK8527_Inhibition cluster_virus HIV Virion cluster_cell Host Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HIV HIV Uncoating Uncoating HIV->Uncoating Entry & Fusion RT Reverse Transcriptase RNA Viral RNA RT_complex Reverse Transcription Complex (RNA -> DNA) RNA->RT_complex Uncoating->RT_complex vDNA Viral DNA Integration Integration vDNA->Integration Provirus Provirus Integration->Provirus Host_DNA Host DNA Provirus->Host_DNA MK8527 This compound Phosphorylation Cellular Kinases MK8527->Phosphorylation Uptake MK8527_TP This compound-TP (Active) MK8527_TP->RT_complex Inhibits Translocation Phosphorylation->MK8527_TP RT_complex->vDNA Reverse Transcription

Caption: Mechanism of action of this compound in inhibiting HIV reverse transcription.

Experimental_Workflow_Optimization cluster_prep Preparation cluster_characterization Physicochemical Characterization cluster_bioassay Biological Assays cluster_analysis Data Analysis Prep_Stock Prepare this compound Stock in DMSO Solubility Solubility Assay Prep_Stock->Solubility Stability Stability Assay Prep_Stock->Stability Cytotoxicity Cytotoxicity Assay (CC50) Prep_Stock->Cytotoxicity Antiviral Antiviral Assay (IC50) Prep_Stock->Antiviral Prep_Cells Culture Target Cells Prep_Cells->Cytotoxicity Prep_Cells->Antiviral Optimize Optimize Experimental Conditions Solubility->Optimize Stability->Optimize Determine_SI Calculate Selectivity Index (SI) Cytotoxicity->Determine_SI Antiviral->Determine_SI Determine_SI->Optimize Troubleshooting_Logic Start Inconsistent or Unexpected Results? Check_Activity Low/No Antiviral Activity? Start->Check_Activity Check_Toxicity High Cell Toxicity? Start->Check_Toxicity Check_Solubility Compound Precipitation? Start->Check_Solubility Action_Degradation Assess Compound Stability (Protocol 2) Check_Activity->Action_Degradation Yes Action_Concentration Perform Dose-Response (IC50) Check_Activity->Action_Concentration Yes Action_Solvent Check Final DMSO Concentration (<0.5%) Check_Toxicity->Action_Solvent Yes Action_CC50 Determine CC50 (Protocol 3) Check_Toxicity->Action_CC50 Yes Action_Solubility_Assay Perform Solubility Assay (Protocol 1) Check_Solubility->Action_Solubility_Assay Yes

References

troubleshooting MK-8527 concentration variability in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MK-8527. The information provided is designed to address specific issues that may be encountered during in-vitro and ex-vivo experiments, with a focus on concentration variability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is an investigational drug candidate for HIV pre-exposure prophylaxis (PrEP). It is a nucleoside reverse transcriptase translocation inhibitor (NRTTI).[1] After entering a cell, this compound is phosphorylated to its active form, this compound-triphosphate (this compound-TP). This active form inhibits the HIV-1 reverse transcriptase enzyme, which is crucial for the virus to replicate.[2][3][4][5]

Q2: What are the key assays used to measure this compound activity and concentration?

The primary assays for this compound include:

  • HIV-1 Replication Assays: Typically performed in peripheral blood mononuclear cells (PBMCs) or other susceptible cell lines to determine the concentration of this compound that inhibits viral replication by 50% (IC50).[2][3][4]

  • Intracellular this compound-TP Quantification: This is crucial as it measures the active form of the drug. This is typically done using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Reverse Transcriptase (RT) Activity Assays: These are biochemical assays, such as primer extension assays and iron footprinting, that directly measure the inhibitory effect of this compound-TP on the RT enzyme.[2][3][5]

Q3: Why is it important to measure the intracellular concentration of this compound-TP?

This compound is a prodrug that must be converted into its active triphosphate form within the cell. Therefore, the intracellular concentration of this compound-TP is a more direct measure of the compound's potential efficacy than the concentration of the parent drug in the plasma or cell culture medium.

Troubleshooting Guides

This section provides guidance on how to troubleshoot common issues related to concentration variability in this compound assays.

Issue 1: High Variability in HIV-1 Replication Assays (e.g., PBMC assays)

Symptoms:

  • Inconsistent IC50 values between experiments.

  • Large error bars for dose-response curves.

  • Poor reproducibility of results.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Cell Health and Density Ensure PBMCs are from healthy donors and are properly activated. Maintain consistent cell density across all wells and experiments. Perform cell viability assays to confirm cell health.
Virus Stock Variability Use a consistent, well-characterized virus stock. Titer the virus stock before each experiment to ensure a consistent multiplicity of infection (MOI).
Compound Preparation Prepare fresh serial dilutions of this compound for each experiment. Use a calibrated pipette and ensure thorough mixing.
Assay Conditions Standardize incubation times, temperature, and CO2 levels. Ensure consistent washing steps to remove residual compounds.
Plate Edge Effects To minimize evaporation and temperature gradients, avoid using the outer wells of the plate or fill them with sterile media or PBS.
Issue 2: Inaccurate or Variable Quantification of Intracellular this compound-TP by LC-MS/MS

Symptoms:

  • Low or undetectable levels of this compound-TP when it is expected to be present.

  • Poor linearity of standard curves.

  • High background or interfering peaks in the chromatogram.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Inefficient Cell Lysis and Extraction Use a validated cell lysis and extraction protocol. Ensure complete cell lysis to release intracellular contents. Keep samples on ice throughout the extraction process to prevent degradation of triphosphates.
Degradation of this compound-TP Minimize freeze-thaw cycles of cell pellets and extracts. Use fresh extraction solutions. Process samples quickly.
Matrix Effects Use a stable isotope-labeled internal standard for this compound-TP to normalize for extraction efficiency and matrix effects. Optimize the chromatographic method to separate this compound-TP from interfering cellular components.
LC-MS/MS System Performance Ensure the LC-MS/MS system is properly calibrated and maintained. Optimize the mass spectrometer parameters (e.g., ion source settings, collision energy) for this compound-TP.

Experimental Protocols

Protocol 1: HIV-1 Replication Assay in PBMCs
  • PBMC Isolation and Activation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Activate the PBMCs with phytohemagglutinin (PHA) and interleukin-2 (B1167480) (IL-2) for 48-72 hours.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to achieve the desired final concentrations.

  • Infection: Plate the activated PBMCs in a 96-well plate. Add the serially diluted this compound to the wells. Infect the cells with a laboratory-adapted or clinical isolate of HIV-1 at a predetermined MOI.

  • Incubation: Incubate the plates for 5-7 days at 37°C in a humidified incubator with 5% CO2.

  • Readout: Measure the level of HIV-1 replication by quantifying the p24 antigen in the culture supernatant using an ELISA.

  • Data Analysis: Plot the percentage of inhibition of p24 production against the log of the this compound concentration and determine the IC50 value using a non-linear regression analysis.

Protocol 2: Quantification of Intracellular this compound-TP by LC-MS/MS
  • Cell Culture and Treatment: Culture cells (e.g., PBMCs) to the desired density and treat with this compound for the specified time.

  • Cell Harvesting and Lysis: Harvest the cells by centrifugation. Wash the cell pellet with ice-cold PBS to remove extracellular compound. Lyse the cells with a cold extraction solution (e.g., 70% methanol) containing a stable isotope-labeled internal standard for this compound-TP.

  • Extraction: Vortex the cell lysate and incubate on ice to precipitate proteins. Centrifuge to pellet the cellular debris.

  • Sample Preparation: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the sample in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Inject the sample onto a C18 or similar reverse-phase column. Use a gradient elution with a mobile phase containing an ion-pairing agent to retain and separate the highly polar this compound-TP. Detect and quantify this compound-TP using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

  • Data Analysis: Generate a standard curve using known concentrations of this compound-TP. Calculate the intracellular concentration of this compound-TP in the samples based on the standard curve and normalize to the cell number.

Visualizations

MK8527_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular MK8527 This compound MK8527_intra This compound MK8527->MK8527_intra Cellular Uptake MK8527_MP This compound-MP MK8527_intra->MK8527_MP Phosphorylation MK8527_DP This compound-DP MK8527_MP->MK8527_DP Phosphorylation MK8527_TP This compound-TP (Active) MK8527_DP->MK8527_TP Phosphorylation RT HIV-1 Reverse Transcriptase MK8527_TP->RT Inhibition Replication Viral Replication RT->Replication Required for

Caption: Intracellular activation pathway of this compound.

Troubleshooting_Workflow Start High Variability in Assay Results Check_Reagents Verify Reagent Preparation and Storage Start->Check_Reagents Check_Cells Assess Cell Health and Density Start->Check_Cells Check_Protocol Review Assay Protocol and Execution Start->Check_Protocol Reagents_OK Reagents OK? Check_Reagents->Reagents_OK Cells_OK Cells OK? Check_Cells->Cells_OK Protocol_OK Protocol Followed? Check_Protocol->Protocol_OK Reagents_OK->Cells_OK Yes Optimize_Reagents Optimize Reagent Concentrations Reagents_OK->Optimize_Reagents No Cells_OK->Protocol_OK Yes Optimize_Cells Optimize Cell Seeding and Culture Cells_OK->Optimize_Cells No Optimize_Protocol Refine Assay Steps (e.g., incubation, washing) Protocol_OK->Optimize_Protocol No End Consistent Results Protocol_OK->End Yes Optimize_Reagents->Check_Reagents Optimize_Cells->Check_Cells Optimize_Protocol->Check_Protocol

Caption: General troubleshooting workflow for assay variability.

References

MK-8527 Stock Solution Stability: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing MK-8527, ensuring the stability of stock solutions is paramount for obtaining reliable and reproducible experimental results. This technical support center provides essential guidance on the proper handling, storage, and troubleshooting of this compound stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound. It is soluble in DMSO at a concentration of 116.67 mg/mL (377.92 mM), though using freshly opened, anhydrous DMSO and sonication may be necessary to achieve complete dissolution[1].

Q2: What are the recommended storage conditions and duration for this compound stock solutions?

A2: For optimal stability, it is recommended to aliquot this compound stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. The recommended storage conditions are as follows:

Storage TemperatureDuration
-80°CUp to 6 months
-20°CUp to 1 month

Data sourced from multiple suppliers.[1][2]

Q3: Can I prepare this compound solutions in aqueous buffers for my experiments?

A3: While initial stock solutions are prepared in DMSO, subsequent dilutions into aqueous buffers for cell-based assays or other experiments are common. However, the stability of this compound in aqueous solutions may be limited. It is advisable to prepare fresh dilutions in your experimental buffer immediately before use. For in vivo studies in rats, this compound has been administered as a solution in 0.5% methylcellulose (B11928114) in water[3][4].

Q4: How can I tell if my this compound stock solution has degraded?

A4: Visual signs of degradation can include color change or the appearance of precipitates in the solution. However, chemical degradation may not always be visually apparent. If you suspect degradation, it is best to prepare a fresh stock solution. For quantitative assessment, a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), would be required to measure the concentration of the active compound and detect any degradation products.

Q5: What are the potential degradation pathways for this compound?

A5: this compound is a 7-deaza-deoxyadenosine analog. The 7-deaza modification generally confers increased resistance to acid-catalyzed hydrolysis of the glycosidic bond and enzymatic degradation compared to adenosine. However, potential degradation pathways for nucleoside analogs can include:

  • Hydrolysis: Cleavage of the glycosidic bond, particularly under harsh acidic or basic conditions.

  • Oxidation: The purine (B94841) ring system can be susceptible to oxidation.

  • Photodegradation: Exposure to light, especially UV light, can induce degradation.

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound stock solutions.

Problem Possible Cause Recommended Solution
Precipitate forms in the stock solution upon storage. The storage temperature is too high, or the solution has undergone multiple freeze-thaw cycles.Store aliquots at -80°C for long-term storage. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. If a precipitate is observed, gently warm the solution and vortex to redissolve before use, if possible. However, preparing a fresh solution is recommended.
Inconsistent or lower-than-expected activity in experiments. The stock solution may have degraded due to improper storage or handling.Prepare a fresh stock solution of this compound. Ensure that the DMSO used is anhydrous and of high quality. Verify the accuracy of your dilutions.
Variability in results between experiments. Inconsistent concentration of the working solutions due to incomplete dissolution or degradation.Ensure complete dissolution of the this compound powder when preparing the stock solution; sonication may be required. Prepare fresh working solutions from the stock for each experiment.

Experimental Protocols

Preparation of this compound Stock Solution (10 mM in DMSO)

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Sterile, amber glass vial or polypropylene (B1209903) tube

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Allow the this compound powder vial to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight: 308.72 g/mol ), weigh out 3.087 mg of this compound.

  • Transfer the weighed powder to a sterile amber glass vial or polypropylene tube.

  • Add the calculated volume of anhydrous DMSO to the vial.

  • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

  • If the powder is not completely dissolved, sonicate the vial in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Aliquot the stock solution into single-use, light-protected tubes.

  • Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.

Forced Degradation Study of this compound Stock Solution

This protocol outlines a general procedure for a forced degradation study to assess the stability of an this compound stock solution under various stress conditions.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Hydrochloric acid (HCl) solution (e.g., 1 M)

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 30%)

  • High-purity water

  • pH meter

  • Incubator or water bath

  • Photostability chamber

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation:

    • Acid Hydrolysis: Dilute the this compound stock solution with 0.1 M HCl to a final concentration of 100 µM.

    • Base Hydrolysis: Dilute the this compound stock solution with 0.1 M NaOH to a final concentration of 100 µM.

    • Oxidation: Dilute the this compound stock solution with 3% H₂O₂ to a final concentration of 100 µM.

    • Thermal Degradation: Dilute the this compound stock solution with DMSO or an appropriate buffer to a final concentration of 100 µM.

    • Photodegradation: Dilute the this compound stock solution with DMSO or an appropriate buffer to a final concentration of 100 µM and place it in a photostability chamber.

    • Control: Prepare a control sample by diluting the stock solution with the same solvent used for the stress conditions to a final concentration of 100 µM.

  • Stress Conditions:

    • Incubate the acid, base, and thermal degradation samples at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

    • Keep the oxidative degradation sample at room temperature for a defined period.

    • Expose the photodegradation sample to light according to ICH Q1B guidelines.

    • Store the control sample at the recommended storage condition (e.g., -20°C).

  • Sample Analysis:

    • At each time point, take an aliquot of each sample.

    • Neutralize the acid and base hydrolysis samples before analysis.

    • Analyze all samples by a validated stability-indicating HPLC method to determine the remaining concentration of this compound and to detect the formation of any degradation products.

Visualizations

MK8527_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Host Cell MK-8527_drug This compound MK-8527_in This compound MK-8527_drug->MK-8527_in Cellular Uptake MK-8527_MP This compound-MP MK-8527_in->MK-8527_MP Phosphorylation MK-8527_DP This compound-DP MK-8527_MP->MK-8527_DP Phosphorylation MK-8527_TP This compound-TP (Active) MK-8527_DP->MK-8527_TP Phosphorylation HIV_RT HIV Reverse Transcriptase MK-8527_TP->HIV_RT Inhibition Proviral_DNA Proviral DNA (Synthesis Blocked) HIV_RT->Proviral_DNA Reverse Transcription Viral_RNA Viral RNA Viral_RNA->HIV_RT

Caption: Intracellular activation pathway of this compound.

Forced_Degradation_Workflow Start Prepare 10 mM this compound Stock in DMSO Dilute Dilute Stock to 100 µM in Stress Media Start->Dilute Stress Apply Stress Conditions Dilute->Stress Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stress->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Stress->Base Oxidation Oxidation (3% H₂O₂, RT) Stress->Oxidation Thermal Thermal (60°C) Stress->Thermal Photo Photostability (ICH Q1B) Stress->Photo Control Control (-20°C) Stress->Control Sample Sample at Time Points (e.g., 0, 24, 48, 72h) Acid->Sample Base->Sample Oxidation->Sample Thermal->Sample Photo->Sample Control->Sample Analyze Analyze by Stability- Indicating HPLC Sample->Analyze End Assess Degradation & Identify Products Analyze->End

Caption: Experimental workflow for a forced degradation study.

Troubleshooting_Guide Start Inconsistent Experimental Results? Check_Stock Is the stock solution clear and precipitate-free? Start->Check_Stock Precipitate Precipitate Observed Check_Stock->Precipitate No No_Precipitate No Precipitate Check_Stock->No_Precipitate Yes Warm_Vortex Gently warm and vortex. Does it redissolve? Precipitate->Warm_Vortex Check_Storage Was the stock stored correctly (-80°C) and aliquoted? No_Precipitate->Check_Storage Redissolved Yes Warm_Vortex->Redissolved Yes Not_Redissolved No Warm_Vortex->Not_Redissolved No Use_Caution Use with caution. Consider preparing a fresh stock. Redissolved->Use_Caution Fresh_Stock Prepare a fresh stock solution. Not_Redissolved->Fresh_Stock Improper_Storage No Check_Storage->Improper_Storage No Proper_Storage Yes Check_Storage->Proper_Storage Yes Improper_Storage->Fresh_Stock Check_Dilution Are working solutions prepared fresh for each experiment? Proper_Storage->Check_Dilution Old_Dilution No Check_Dilution->Old_Dilution No Fresh_Dilution Yes Check_Dilution->Fresh_Dilution Yes Prepare_Fresh_Dilution Prepare fresh working solutions. Old_Dilution->Prepare_Fresh_Dilution Contact_Support If issues persist, contact technical support. Fresh_Dilution->Contact_Support

Caption: Troubleshooting decision tree for stability issues.

References

protocol refinement for consistent MK-8527 antiviral activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with MK-8527 to ensure consistent and reliable antiviral activity results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a novel deoxyadenosine (B7792050) analog and a potent nucleoside reverse transcriptase translocation inhibitor (NRTTI) of HIV-1.[1][2][3] It is phosphorylated intracellularly to its active triphosphate form, this compound-TP.[1][3][4][5] this compound-TP inhibits the HIV-1 reverse transcriptase (RT) by a dual mechanism: it blocks translocation of the RT on the primer-template and leads to both immediate and delayed chain termination of viral DNA synthesis.[1][2][5]

Q2: What is the reported in vitro antiviral potency of this compound?

A2: this compound exhibits potent antiviral activity against HIV-1, with a half-maximal inhibitory concentration (IC50) of approximately 0.21 nM in human peripheral blood mononuclear cells (PBMCs).[1][4][5] Its potency can vary depending on the cell type and assay conditions.

Q3: How is this compound metabolized to its active form?

A3: this compound is a prodrug that is taken up by cells and subsequently phosphorylated by host cell kinases to its active triphosphate form, this compound-TP.[1][3][4][5] This active metabolite is responsible for the inhibition of HIV-1 reverse transcriptase.

Q4: What is the persistence of this compound's antiviral activity in cells?

A4: The active form, this compound-TP, has a long intracellular half-life. For instance, following oral administration in rhesus monkeys, this compound-TP showed an intracellular half-life of about 48 hours in PBMCs.[1][5] This is significantly longer than the plasma half-life of the parent compound.[1][5] Washout assays in MT4-GFP cells and PBMCs have also demonstrated the persistence of its antiviral effect.[1][4]

Q5: What is the known resistance profile for this compound?

A5: Resistance to nucleoside reverse transcriptase inhibitors (NRTIs) can emerge through mutations in the HIV-1 reverse transcriptase gene. For islatravir, a related NRTTI, the M184I and M184V mutations are most frequently observed in resistance selection studies.[6] While specific resistance mutations for this compound are still under investigation, mutations affecting the NRTI binding site could potentially reduce its susceptibility.

Troubleshooting Guide

Issue 1: Inconsistent IC50 values for this compound between experiments.

  • Potential Cause 1: Cell Health and Passage Number. The metabolic state and passage number of cells can significantly impact drug uptake, phosphorylation, and overall susceptibility to antiviral agents.

    • Solution: Ensure cells are in the exponential growth phase at the time of the assay.[5] Use cells within a consistent and limited passage number range for all experiments. Regularly check for mycoplasma contamination.

  • Potential Cause 2: Variability in Virus Stock. The titer and quality of the viral stock can lead to variations in infection efficiency and, consequently, IC50 values.

    • Solution: Use a well-characterized and aliquoted viral stock with a known titer. Avoid repeated freeze-thaw cycles. Perform a virus titration with each new batch of stock.

  • Potential Cause 3: Inaccurate Compound Concentration. Errors in serial dilutions or degradation of the compound can lead to inaccurate final concentrations in the assay.

    • Solution: Prepare fresh serial dilutions of this compound for each experiment from a well-characterized stock solution. Use calibrated pipettes and ensure proper mixing. Store the stock solution under recommended conditions to prevent degradation.

Issue 2: High cytotoxicity observed at or near the effective antiviral concentration.

  • Potential Cause 1: Off-target effects in the specific cell line used. While this compound has a favorable off-target profile, some cell lines may be more sensitive.[1][4]

    • Solution: Determine the cytotoxic concentration 50 (CC50) of this compound in parallel with the antiviral assay. Calculate the selectivity index (SI = CC50/IC50) to assess the therapeutic window. Consider using a different cell line if the SI is low.

  • Potential Cause 2: Assay-specific cytotoxicity. Some assay reagents, like those used for measuring cell viability, can interact with the compound and give a false cytotoxic signal.

    • Solution: Run a control plate with the compound and the viability reagent in the absence of cells to check for any direct interaction.

Issue 3: Complete loss of this compound antiviral activity.

  • Potential Cause 1: Compound Degradation. Improper storage or handling of this compound can lead to its degradation.

    • Solution: Store this compound stock solutions at the recommended temperature and protected from light. Prepare fresh working solutions for each experiment.

  • Potential Cause 2: Use of a resistant viral strain. The viral stock may have acquired resistance mutations to NRTIs.

    • Solution: Sequence the reverse transcriptase region of the viral genome to check for known resistance mutations.[7] If resistance is confirmed, use a wild-type, sensitive strain of HIV-1 for standard assays.

  • Potential Cause 3: Inefficient intracellular phosphorylation. The cell line being used may have low levels of the kinases required to convert this compound to its active triphosphate form.

    • Solution: If possible, measure the intracellular levels of this compound-TP using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][4] Alternatively, test the antiviral activity in a different cell line known to support NRTI phosphorylation, such as PBMCs.

Quantitative Data Summary

Table 1: In Vitro Antiviral Activity of this compound

Cell TypeVirusIC50 (nM)Reference
PBMCsHIV-10.21[1][4][5]
MT4-GFP cellsHIV-17.2 ± 2.3[5]

Table 2: Persistence of this compound Antiviral Activity After Washout

Cell TypeAssay ConditionIC50 (nM)Reference
MT4-GFP cellsInfection immediately after washout (IC50A)7.2 ± 2.3[5]
MT4-GFP cellsInfection 48h after washout (IC50B)223.2 ± 103.8[5]
PBMCsInfection immediately after washout (IC50A)1.2 ± 0.2[5]
PBMCsInfection 48h after washout (IC50B)18.1 ± 4.8[5]

Table 3: Off-Target Activity of this compound-TP

EnzymeIC50 (µM)Reference
Human DNA Polymerase α95[1][4]
Human DNA Polymerase β>200[1][4]
Human Mitochondrial DNA Polymerase γ>200[1][4]

Experimental Protocols

Protocol 1: Multicycle Antiviral Assay in MT4-GFP Cells

This protocol is adapted from methodologies used for evaluating novel nucleosides.[5]

  • Cell Preparation: Culture MT4-GFP cells (MT4 cells engineered to express green fluorescent protein) in appropriate medium supplemented with fetal bovine serum and antibiotics. Ensure the cells are in the exponential growth phase.

  • Compound Preparation: Prepare a series of 2-fold or 3-fold serial dilutions of this compound in culture medium.

  • Assay Plate Setup: Seed MT4-GFP cells at a density of 2.5 x 10^3 cells per well in a 96-well plate.

  • Compound Addition: Add 100 µL of the serially diluted this compound to the appropriate wells. Include wells with no compound as virus controls and wells with no virus and no compound as cell controls.

  • Infection: Add a predetermined amount of HIV-1IIIB virus stock to each well (except cell controls) to achieve 85-95% cell killing in the virus control wells.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 6 days.

  • Data Acquisition: Measure cell viability using a tetrazolium dye-based method (e.g., XTT) by reading the absorbance at 450/650 nm.

  • Data Analysis: Calculate the IC50 value by fitting the dose-response curve using a four-parameter logistic regression model.

Protocol 2: Antiviral Assay in Human PBMCs

This protocol is based on standard procedures for assessing antiviral activity in primary cells.[1][4]

  • PBMC Isolation: Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.

  • Cell Stimulation: Stimulate the PBMCs with phytohemagglutinin (PHA) for 2-3 days in RPMI-1640 medium supplemented with fetal bovine serum, antibiotics, and interleukin-2 (B1167480) (IL-2).

  • Compound Preparation: Prepare serial dilutions of this compound in culture medium.

  • Assay Setup: Plate the stimulated PBMCs at an appropriate density in a 96-well plate.

  • Compound Addition: Add the serially diluted this compound to the wells.

  • Infection: Infect the cells with a laboratory-adapted strain of HIV-1.

  • Incubation: Incubate the plates for 7 days at 37°C in a 5% CO2 incubator.

  • Data Acquisition: Measure the level of HIV-1 replication by quantifying the p24 antigen in the culture supernatant using an ELISA-based method.

  • Data Analysis: Determine the IC50 value by plotting the percentage of p24 inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

MK8527_Mechanism_of_Action cluster_cell Host Cell cluster_virus HIV-1 Replication Cycle MK8527 This compound MK8527_MP This compound-MP MK8527->MK8527_MP Phosphorylation MK8527_DP This compound-DP MK8527_MP->MK8527_DP Phosphorylation MK8527_TP This compound-TP (Active Form) MK8527_DP->MK8527_TP Phosphorylation RT Reverse Transcriptase (RT) MK8527_TP->RT Inhibits Viral_RNA Viral RNA Viral_DNA Viral DNA Viral_RNA->Viral_DNA Reverse Transcription

Caption: Mechanism of action of this compound.

Antiviral_Assay_Workflow start Start cell_prep Prepare Target Cells (e.g., MT4-GFP, PBMCs) start->cell_prep plate_setup Plate Cells and Add Compound cell_prep->plate_setup compound_prep Prepare Serial Dilutions of this compound compound_prep->plate_setup infection Infect Cells with HIV-1 plate_setup->infection incubation Incubate for 6-7 Days infection->incubation data_acq Measure Viral Replication (e.g., Cell Viability, p24 ELISA) incubation->data_acq data_analysis Calculate IC50 Value data_acq->data_analysis end End data_analysis->end

Caption: General experimental workflow for determining antiviral activity.

Troubleshooting_Tree cluster_causes Potential Causes cluster_solutions Solutions issue Inconsistent Antiviral Activity? cell_issue Cell Health/ Passage issue->cell_issue Yes virus_issue Virus Stock Variability issue->virus_issue Yes compound_issue Compound Degradation issue->compound_issue Yes resistance_issue Viral Resistance issue->resistance_issue Yes check_cells Use Consistent Cell Culture Practices cell_issue->check_cells check_virus Titer and Aliquot Virus Stock virus_issue->check_virus check_compound Prepare Fresh Dilutions compound_issue->check_compound sequence_virus Sequence RT Gene resistance_issue->sequence_virus

References

Technical Support Center: MK-8527 Long-Term Cell Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing MK-8527 in long-term cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a novel investigational nucleoside reverse transcriptase translocation inhibitor (NRTTI) for HIV-1.[1][2] It is a deoxyadenosine (B7792050) analog that is phosphorylated intracellularly to its active triphosphate form, this compound-TP.[3][4] this compound-TP inhibits the HIV-1 reverse transcriptase enzyme through multiple mechanisms, including inhibiting translocation and causing both immediate and delayed chain termination of viral DNA synthesis.[1][3]

Q2: What is the in vitro anti-HIV-1 activity of this compound?

This compound demonstrates potent anti-HIV-1 activity in various cell types. The half-maximal inhibitory concentration (IC50) is approximately 0.21 nM in human peripheral blood mononuclear cells (PBMCs).[3][4]

Q3: Does this compound exhibit significant cytotoxicity?

This compound and its active form, this compound-TP, have shown favorable in vitro off-target profiles, with IC50 values of ≥95 µM against human DNA polymerases.[3][4] It did not display cytotoxicity up to the highest concentrations tested (20 µM for hepatitis C virus and 50 µM for all other viruses) in a panel of antiviral assays.[5][6]

Q4: What is the intracellular half-life of the active form of this compound?

The active triphosphate form, this compound-TP, has a long intracellular half-life of approximately 48 hours in PBMCs.[3][4] This long half-life is a key feature for its potential as a long-acting antiretroviral agent.

Troubleshooting Guide for Long-Term Cell Culture Studies

Long-term cell culture studies with any compound can present challenges. Below are potential issues and troubleshooting steps for experiments involving this compound.

Problem 1: Decreased Cell Viability or Proliferation Over Time

Symptoms:

  • Noticeable increase in floating, dead cells.

  • Slower than expected proliferation rate in treated cells compared to vehicle controls.

  • Changes in cell morphology (e.g., rounding, shrinking).

Potential Causes & Solutions:

Potential CauseRecommended Solution
Compound Cytotoxicity Although this compound has low reported cytotoxicity, long-term exposure might affect sensitive cell lines. Solution: Perform a dose-response and time-course experiment to determine the optimal non-toxic concentration for your specific cell line. Consider using a lower concentration for extended studies.
Mitochondrial Toxicity Nucleoside analogs can potentially interfere with mitochondrial DNA polymerase, leading to mitochondrial dysfunction over time. Solution: Assess mitochondrial health using assays like JC-1 staining for mitochondrial membrane potential or by measuring cellular ATP levels.
Nutrient Depletion & Waste Accumulation Long-term cultures require diligent maintenance. Solution: Ensure regular media changes (e.g., every 2-3 days) to replenish nutrients and remove metabolic waste. When changing media, add fresh this compound to maintain a constant concentration.
Selection of a Subpopulation Continuous exposure to a drug may select for a subpopulation of cells that is more resistant or has a different growth rate. Solution: Regularly monitor cell morphology and growth rates. Consider freezing down cell stocks at different time points of the experiment.
Problem 2: Inconsistent or Unexpected Experimental Results

Symptoms:

  • High variability between replicate wells or experiments.

  • Loss of this compound's antiviral effect over time.

  • Unexpected changes in cellular markers.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Compound Instability or Degradation The stability of this compound in your specific cell culture medium and conditions over long periods may be unknown. Solution: Prepare fresh stock solutions of this compound regularly. If possible, analyze the concentration of this compound in the culture medium over time using an appropriate analytical method.
Cell Confluence Issues Over-confluence can lead to contact inhibition, nutrient depletion, and changes in cellular physiology, affecting drug response. Solution: Seed cells at a lower density for long-term experiments. Subculture the cells as they approach confluence, ensuring to re-plate them at a consistent density and re-treat with a fresh compound.
Development of Drug Resistance In antiviral assays, prolonged exposure to an antiviral agent can lead to the selection of resistant viral strains. Solution: Monitor the IC50 of this compound over the course of the experiment. If an increase in IC50 is observed, consider sequencing the viral target (reverse transcriptase) to identify potential resistance mutations.
Lymphocytotoxicity A related NRTTI, islatravir, has been associated with declines in lymphocyte counts in clinical trials. This could manifest as cytotoxicity in lymphocyte cell lines in vitro. Solution: If working with lymphocyte cell lines (e.g., PBMCs, Jurkat), pay close attention to cell counts and viability. Consider using a non-lymphocyte cell line for comparison if the experimental design allows.

Quantitative Data Summary

The following table summarizes the in vitro activity of this compound from published studies.

Cell TypeAssayParameterValueReference
Human PBMCsHIV-1 ReplicationIC500.21 nM[3][4]
MT4-GFP cellsHIV-1 ReplicationIC503.37 nM[6]
CEM-SS cellsHIV-1 ReplicationIC500.14 nM[6]
CEM-SS cellsHIV-2 ReplicationIC500.007 nM[6]
VariousHuman DNA Polymerase α, β, γ InhibitionIC50≥95 µM[3][4]
VariousOff-target enzyme and receptor binding assays (114 targets)Activity at 10 µMNo significant activity[3][4]

Experimental Protocols

Long-Term Cell Viability Assay (e.g., XTT Assay)

This protocol is adapted for monitoring cell viability over several days of exposure to this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth throughout the experiment.

  • Compound Addition: Add serial dilutions of this compound to the appropriate wells. Include vehicle-only control wells.

  • Incubation and Maintenance: Incubate cells under standard conditions (e.g., 37°C, 5% CO2). Every 48-72 hours, carefully remove a portion of the medium from each well and replace it with fresh medium containing the same concentration of this compound.

  • XTT Assay: At designated time points (e.g., Day 3, 6, 9), perform an XTT assay.

    • Prepare the XTT labeling mixture according to the manufacturer's instructions.

    • Add the XTT mixture to each well.

    • Incubate the plate for 2-4 hours at 37°C.

    • Measure the absorbance at the appropriate wavelength (e.g., 450-500 nm with a reference wavelength of ~650 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.

HIV-1 Inhibition Washout Assay

This assay determines the persistence of the antiviral activity of this compound after the compound is removed.

  • Compound Incubation: Incubate cells (e.g., PBMCs) with this compound at various concentrations for 24 hours.

  • Washout: Centrifuge the cells and wash them multiple times with fresh, compound-free medium to remove any extracellular this compound.

  • Cell Culture Post-Washout: Resuspend the cells in fresh medium and culture them for a specified period (e.g., 0, 24, 48 hours).

  • HIV-1 Infection: After the post-washout incubation, infect the cells with a known amount of HIV-1.

  • Quantify Infection: After a set period of infection (e.g., 48-72 hours), quantify the level of viral replication using an appropriate method (e.g., p24 ELISA, luciferase reporter assay, or flow cytometry for GFP-expressing virus).

  • Data Analysis: Calculate the IC50 value at each post-washout time point to determine the persistence of the antiviral effect.

Visualizations

MK8527_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular MK8527 This compound MK8527_int This compound MK8527->MK8527_int Cellular Uptake MK8527_MP This compound-MP MK8527_int->MK8527_MP Phosphorylation MK8527_DP This compound-DP MK8527_MP->MK8527_DP Phosphorylation MK8527_TP This compound-TP (Active) MK8527_DP->MK8527_TP Phosphorylation Inhibition Inhibition of Translocation & Delayed Chain Termination MK8527_TP->Inhibition RT HIV-1 Reverse Transcriptase vDNA Viral DNA (Incomplete) RT->vDNA Reverse Transcription vRNA Viral RNA vRNA->RT Inhibition->RT Troubleshooting_Workflow Start Problem Observed: Decreased Cell Viability or Inconsistent Results Check_Culture Check for Contamination & Basic Culture Issues (pH, Media, etc.) Start->Check_Culture Check_Stability Verify Compound Stability & Freshness Start->Check_Stability If results are inconsistent Resistance_Test Monitor for Drug Resistance (IC50 Shift) Start->Resistance_Test For antiviral assays Toxicity_Assay Perform Dose-Response & Time-Course Toxicity Assay Check_Culture->Toxicity_Assay If culture is healthy Monitor_Mito Assess Mitochondrial Health (e.g., JC-1) Check_Culture->Monitor_Mito If morphology suggests stress Optimize_Conc Optimize this compound Concentration Toxicity_Assay->Optimize_Conc Resolution Problem Resolved Optimize_Conc->Resolution Standardize_Protocol Standardize Seeding Density & Subculturing Protocol Check_Stability->Standardize_Protocol Standardize_Protocol->Resolution Resistance_Test->Resolution

References

minimizing MK-8527 degradation during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific degradation pathways and stability data for MK-8527 are not extensively available in the public domain. The following guidance is based on the chemical properties of this compound as a 7-deaza-deoxyadenosine analog, established bioanalytical best practices for nucleoside analogs, and information from published clinical trial methodologies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability during sample preparation important?

A1: this compound is an investigational medication, classified as a nucleoside reverse transcriptase translocation inhibitor (NRTTI), being developed for once-monthly oral pre-exposure prophylaxis (PrEP) to prevent HIV infection.[1][2] As a 7-deaza-deoxyadenosine analog, it is intracellularly phosphorylated to its active triphosphate form, this compound-TP.[3][4] Accurate quantification of both this compound and this compound-TP in biological matrices like plasma and peripheral blood mononuclear cells (PBMCs) is crucial for pharmacokinetic and pharmacodynamic studies. Degradation of the analyte during sample collection, processing, or storage can lead to underestimation of its concentration, resulting in erroneous data and interpretations.

Q2: What are the recommended general storage conditions for this compound?

A2: Based on information from commercial suppliers, solid forms of this compound should be stored at -20°C for long-term stability (up to 3 years).[5] When dissolved in a solvent such as DMSO, it is recommended to store the solution at -80°C for up to 6 months.[5] For short-term storage of solutions, -20°C for up to 1 month is also suggested.[5]

Q3: What is the primary analytical method used to quantify this compound and its active metabolite?

A3: The primary analytical method cited in research for the quantification of this compound and its active form, this compound-TP, in biological samples is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3] This technique offers high sensitivity and selectivity, which is necessary for measuring the low concentrations of the analyte and its metabolite in plasma and cell lysates.

Troubleshooting Guide

Q1: I am observing lower than expected concentrations of this compound in my plasma samples. What are the potential causes related to sample handling?

A1: Lower than expected concentrations of this compound in plasma can be attributed to several factors during sample preparation. The primary concerns are enzymatic degradation and chemical instability. It is crucial to minimize the time between blood collection and plasma separation. Samples should be kept on ice throughout the process. Delays in processing can allow plasma enzymes, such as phosphodiesterases, to potentially degrade the compound. Additionally, repeated freeze-thaw cycles of plasma samples should be avoided as this can lead to analyte degradation.

Q2: My intracellular this compound-TP concentrations in PBMCs are inconsistent. What steps in the extraction process should I scrutinize?

A2: Inconsistent intracellular concentrations of this compound-TP often point to issues in the PBMC isolation and lysis procedure. Key areas to investigate include:

  • Cell Lysis Efficiency: Incomplete cell lysis will result in a lower yield of the intracellular content, including this compound-TP. Ensure your lysis buffer and procedure (e.g., sonication, vortexing) are optimized and consistently applied.

  • Enzymatic Activity: Once cells are lysed, intracellular phosphatases can rapidly dephosphorylate this compound-TP. It is critical to perform the lysis and extraction at low temperatures (e.g., on ice) and to use extraction solvents, such as cold methanol, that precipitate proteins and inhibit enzymatic activity.[6][7] The addition of phosphatase inhibitors to the lysis buffer can also be considered.

  • Sample Processing Time: The time between cell lysis and protein precipitation/extraction should be minimized. Promptly after lysis, centrifuge the sample to pellet cell debris and collect the supernatant containing the analyte.

Q3: Could the pH of my extraction buffer affect the stability of this compound?

A3: While specific data on this compound is unavailable, the stability of nucleoside analogs can be pH-dependent. Acidic conditions can lead to the hydrolysis of the N-glycosidic bond, cleaving the nucleobase from the sugar moiety. Although 7-deaza-adenosine analogs are known to have a more stable glycosidic bond compared to their natural counterparts, it is still a potential degradation pathway.[8][9] It is advisable to maintain the pH of aqueous solutions and buffers within a neutral range (pH 6-8) during sample preparation, unless the analytical method specifically requires acidic or basic conditions, in which case exposure time should be minimized.

Data Presentation

Table 1: Analytical Methodologies for this compound and its Metabolite

AnalyteMatrixAnalytical MethodReported Application
This compoundPlasmaLC-MS/MSPharmacokinetic studies in clinical trials
This compound-TPPBMCsLC-MS/MSIntracellular pharmacokinetic studies

Table 2: General Recommendations for Sample Handling to Minimize Degradation

ParameterRecommendationRationale
Temperature Process samples on ice or at 4°C. Store long-term at -80°C.Minimizes enzymatic degradation.
pH Maintain near-neutral pH (6-8) for aqueous solutions.Avoids acid or base-catalyzed hydrolysis.
Light Exposure Minimize exposure to direct light.Prevents potential photolytic degradation.
Freeze-Thaw Cycles Avoid repeated cycles.Maintains sample integrity and prevents analyte degradation.
Processing Time Process samples promptly after collection.Reduces the opportunity for enzymatic or chemical degradation.

Experimental Protocols

Protocol 1: Generic Protocol for Extraction of this compound from Human Plasma

  • Sample Collection: Collect whole blood in tubes containing an appropriate anticoagulant (e.g., EDTA).

  • Plasma Separation: Immediately after collection, centrifuge the blood at 1,500 x g for 10 minutes at 4°C.

  • Plasma Harvesting: Carefully transfer the supernatant (plasma) to a clean, pre-labeled polypropylene (B1209903) tube.

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile (B52724) containing an appropriate internal standard.

  • Vortexing: Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the sample at 14,000 x g for 5 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Transfer the supernatant to a new tube for analysis or evaporation and reconstitution.

  • Storage: If not analyzed immediately, store the plasma samples at -80°C.

Protocol 2: Generic Protocol for Extraction of this compound-TP from PBMCs

  • PBMC Isolation: Isolate PBMCs from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).

  • Cell Counting: Count the cells to ensure an accurate number for normalization of the final concentration.

  • Cell Pelleting: Centrifuge the PBMC suspension and wash the cell pellet with ice-cold phosphate-buffered saline (PBS).

  • Cell Lysis: Resuspend the cell pellet in a known volume of ice-cold 70% methanol. Vortex vigorously for 1 minute.

  • Incubation: Incubate the mixture at -20°C for at least 30 minutes to facilitate protein precipitation.

  • Centrifugation: Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: Carefully collect the supernatant, which contains the intracellular metabolites.

  • Drying and Reconstitution: Dry the supernatant under a stream of nitrogen and reconstitute in a suitable buffer for LC-MS/MS analysis.

  • Storage: Store cell pellets or lysates at -80°C.

Visualizations

G cluster_collection Sample Collection cluster_processing Sample Processing (Critical Stability Zone) cluster_extraction Extraction cluster_analysis Analysis Blood_Collection Whole Blood Collection (EDTA tubes) Centrifugation Centrifugation (4°C) Promptly after collection Blood_Collection->Centrifugation Plasma_Separation Plasma Separation Centrifugation->Plasma_Separation PBMC_Isolation PBMC Isolation (Ficoll) Centrifugation->PBMC_Isolation Protein_Precipitation Protein Precipitation (Acetonitrile) Plasma_Separation->Protein_Precipitation Cell_Lysis Cell Lysis (Cold Methanol) PBMC_Isolation->Cell_Lysis Supernatant_Collection Supernatant Collection Cell_Lysis->Supernatant_Collection for TP analysis Protein_Precipitation->Supernatant_Collection for parent drug LC_MS_MS LC-MS/MS Analysis Supernatant_Collection->LC_MS_MS G cluster_degradation Potential Degradation Pathways cluster_products Hypothetical Products MK8527 This compound (7-deaza-deoxyadenosine analog) Hydrolysis Acid/Base Hydrolysis MK8527->Hydrolysis H+ / OH- Enzymatic_Degradation Enzymatic Degradation MK8527->Enzymatic_Degradation Phosphatases (for this compound-TP) Oxidation Oxidation MK8527->Oxidation Reactive Oxygen Species Cleaved_Base 7-deaza-adenine + Sugar Moiety Hydrolysis->Cleaved_Base Dephosphorylated_Metabolites This compound-DP, -MP, Parent Enzymatic_Degradation->Dephosphorylated_Metabolites Oxidized_Product Oxidized this compound Oxidation->Oxidized_Product

References

Technical Support Center: Optimizing LC-MS/MS for MK-8527 Metabolite Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of the HIV nucleoside reverse transcriptase translocation inhibitor (NRTTI), MK-8527, and its metabolites.

Troubleshooting Guides

This section provides solutions to common problems encountered during the LC-MS/MS analysis of this compound and its metabolites.

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)

  • Question: My chromatogram for this compound or its phosphorylated metabolites shows poor peak shape, such as tailing, fronting, or split peaks. What are the possible causes and solutions?

  • Answer: Poor peak shape can arise from several factors related to the chromatography. Here's a systematic approach to troubleshooting:

    Potential CauseRecommended Solution
    Column Overload Dilute the sample or inject a smaller volume.
    Column Contamination or Degradation Wash the column with a strong solvent, reverse the column and flush, or replace the column if necessary. Regular use of guard columns is recommended.
    Inappropriate Mobile Phase pH This compound is a deoxyadenosine (B7792050) analog. Ensure the mobile phase pH is appropriate to maintain a consistent ionization state. For reversed-phase chromatography, a pH 2-3 units away from the pKa of the analyte is a good starting point.
    Secondary Interactions with Column Silanols Add a small amount of a competing base (e.g., triethylamine) to the mobile phase or use a column with end-capping.
    Sample Solvent Incompatibility Ensure the sample solvent is similar to or weaker than the initial mobile phase composition.
    Extra-Column Volume Minimize the length and diameter of tubing between the injector, column, and mass spectrometer.

Issue 2: Low Signal Intensity or Sensitivity

  • Question: I am observing a weak signal or no signal at all for my target this compound metabolites. How can I improve the sensitivity of my LC-MS/MS method?

  • Answer: Low sensitivity is a common challenge, particularly for low-abundance metabolites. Consider the following optimization strategies:

    Potential CauseRecommended Solution
    Suboptimal Ionization Optimize ion source parameters such as spray voltage, gas temperatures (nebulizing and drying gas), and gas flow rates.[1] Test both positive and negative ionization modes, as different metabolites may ionize preferentially in one mode. For this compound and its phosphorylated forms, positive ion mode is a logical starting point.
    Inefficient Fragmentation Optimize the collision energy for each specific metabolite to ensure efficient fragmentation and production of characteristic product ions. Perform a compound optimization or infusion analysis to determine the optimal settings.
    Matrix Effects (Ion Suppression) Matrix effects, where co-eluting endogenous components from the biological matrix interfere with the ionization of the analyte, are a primary cause of poor sensitivity.[2][3][4][5] See the dedicated "Matrix Effects" troubleshooting section below.
    Sample Loss During Preparation Evaluate your sample extraction procedure for analyte recovery. Consider alternative extraction methods such as solid-phase extraction (SPE) which can provide cleaner extracts compared to protein precipitation.
    Analyte Instability Metabolites can be unstable and degrade during sample collection, storage, or analysis. Ensure proper sample handling and storage conditions (e.g., temperature, pH).

Issue 3: High Background Noise

  • Question: My baseline is very noisy, making it difficult to detect and integrate low-level peaks. What can I do to reduce the background noise?

  • Answer: High background noise can originate from various sources, including the sample, LC system, and mass spectrometer.

    Potential CauseRecommended Solution
    Contaminated Solvents or Reagents Use high-purity, LC-MS grade solvents and freshly prepared mobile phases.
    LC System Contamination Flush the LC system, including the injector and tubing, with appropriate cleaning solutions.
    Matrix Components Improve sample cleanup to remove interfering matrix components.
    Mass Spectrometer Contamination Clean the ion source and optics according to the manufacturer's recommendations.
    Electronic Noise Ensure proper grounding of the LC-MS/MS system and check for any nearby sources of electronic interference.

Issue 4: Retention Time Shifts

  • Question: The retention times for my analytes are shifting between injections. What could be causing this instability?

  • Answer: Consistent retention times are crucial for reliable peak identification and integration.

    Potential CauseRecommended Solution
    Inconsistent Mobile Phase Composition Ensure accurate and consistent mobile phase preparation. Use a mobile phase degasser.
    Fluctuating Column Temperature Use a column oven to maintain a stable column temperature.
    Column Equilibration Ensure the column is adequately equilibrated between injections, especially when running gradients.
    Air Bubbles in the Pump Purge the pumps to remove any air bubbles.
    Pump Malfunction Check for leaks and ensure the pump is delivering a consistent flow rate.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway for this compound?

A: The primary metabolic pathway for this compound is intracellular phosphorylation to its active triphosphate form, this compound-TP. This is a critical step for its antiviral activity. Other potential metabolites from Phase I (e.g., oxidation) or Phase II (e.g., glucuronidation) reactions may exist and should be investigated in comprehensive metabolic studies.

MK8527_Metabolism MK8527 This compound MK8527_MP This compound-Monophosphate MK8527->MK8527_MP Intracellular Kinases MK8527_DP This compound-Diphosphate MK8527_MP->MK8527_DP Intracellular Kinases MK8527_TP This compound-Triphosphate (Active) MK8527_DP->MK8527_TP Intracellular Kinases

Caption: Intracellular phosphorylation pathway of this compound.

Q2: How can I minimize matrix effects when analyzing this compound metabolites in plasma?

A: Matrix effects can significantly impact the accuracy and reproducibility of your results. Here are some strategies to mitigate them:

  • Effective Sample Preparation:

    • Solid-Phase Extraction (SPE): This is often more effective at removing phospholipids (B1166683) and other interfering matrix components than protein precipitation.

    • Liquid-Liquid Extraction (LLE): Can also provide clean extracts but requires careful solvent selection.

  • Chromatographic Separation:

    • Optimize your LC method to separate your analytes from the regions where matrix components elute. A post-column infusion experiment can help identify these regions.

  • Use of an Internal Standard:

    • A stable isotope-labeled (SIL) internal standard for this compound and its key metabolites is the gold standard for correcting matrix effects. If a SIL-IS is not available, a structural analog can be used, but it may not perfectly mimic the behavior of the analyte.

Q3: What are the recommended starting LC-MS/MS parameters for this compound and its phosphorylated metabolites?

A: While optimal parameters must be determined empirically, here are some general starting points:

ParameterRecommendation
LC Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
Mobile Phase A Water with 0.1% formic acid (for positive ion mode).
Mobile Phase B Acetonitrile (B52724) or methanol (B129727) with 0.1% formic acid.
Gradient Start with a low percentage of organic phase and ramp up to elute the analytes. A shallow gradient may be needed to separate phosphorylated metabolites.
Ionization Mode Electrospray Ionization (ESI) in positive ion mode is a good starting point for this compound.
MS/MS Mode Multiple Reaction Monitoring (MRM) for quantification.

Q4: How do I develop an MRM method for a new this compound metabolite?

A: To develop an MRM method, you need to identify the precursor ion and one or more product ions.

  • Determine the Precursor Ion: Infuse a solution of the metabolite standard into the mass spectrometer and perform a full scan (Q1 scan) to determine the m/z of the parent ion, which will likely be the [M+H]⁺ adduct in positive ion mode.

  • Determine the Product Ions: Perform a product ion scan (MS2) on the selected precursor ion. Vary the collision energy to find the optimal energy that produces stable and abundant fragment ions.

  • Select MRM Transitions: Choose the most intense and specific precursor-to-product ion transitions for your MRM method. It is recommended to monitor at least two transitions per analyte for confident identification and quantification.

MRM_Development cluster_workflow MRM Development Workflow Start Infuse Metabolite Standard Q1_Scan Perform Q1 Scan to Find Precursor Ion Start->Q1_Scan Product_Scan Perform Product Ion Scan on Precursor Q1_Scan->Product_Scan Optimize_CE Optimize Collision Energy Product_Scan->Optimize_CE Select_Transitions Select MRM Transitions Optimize_CE->Select_Transitions End Final MRM Method Select_Transitions->End

Caption: Workflow for MRM method development.

Q5: What are the key validation parameters to assess for a quantitative LC-MS/MS bioanalytical method?

A: According to regulatory guidelines (e.g., FDA, EMA), a quantitative bioanalytical method should be validated for the following parameters:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.

  • Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.

  • Recovery: The efficiency of the extraction procedure.

  • Matrix Effect: The effect of matrix components on the ionization of the analyte.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Experimental Protocols

Protocol 1: Sample Preparation from Plasma using Protein Precipitation

  • Thaw plasma samples on ice.

  • To 100 µL of plasma in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex, centrifuge, and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Post-Column Infusion to Detect Matrix Effects

  • Prepare a solution of this compound or its metabolite at a concentration that gives a stable signal.

  • Infuse this solution post-column into the MS ion source using a syringe pump and a T-fitting.

  • While infusing, inject a blank, extracted plasma sample onto the LC system running your chromatographic method.

  • Monitor the signal of the infused analyte. Any deviation (suppression or enhancement) in the baseline indicates the retention times at which matrix components are eluting and causing interference.

Post_Column_Infusion cluster_setup Post-Column Infusion Setup LC LC System Injector Injector (Blank Matrix) LC->Injector Column Analytical Column Injector->Column Tee Column->Tee MS Mass Spectrometer Tee->MS Syringe_Pump Syringe Pump (Analyte Standard) Syringe_Pump->Tee

Caption: Setup for post-column infusion experiment.

Quantitative Data Summary Tables

The following are template tables to be populated with experimental data.

Table 1: MRM Transitions and Optimized MS Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compoundEnter valueEnter valueEnter valueEnter value
This compound-MPEnter valueEnter valueEnter valueEnter value
This compound-DPEnter valueEnter valueEnter valueEnter value
This compound-TPEnter valueEnter valueEnter valueEnter value
Internal StandardEnter valueEnter valueEnter valueEnter value

Table 2: Method Validation Summary - Accuracy and Precision

AnalyteQC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
This compoundLLOQEnter valueEnter valueEnter valueEnter value
LowEnter valueEnter valueEnter valueEnter value
MediumEnter valueEnter valueEnter valueEnter value
HighEnter valueEnter valueEnter valueEnter value
This compound-TPLLOQEnter valueEnter valueEnter valueEnter value
LowEnter valueEnter valueEnter valueEnter value
MediumEnter valueEnter valueEnter valueEnter value
HighEnter valueEnter valueEnter valueEnter value

References

strategies to prevent MK-8527 precipitation in media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MK-8527. This resource is designed to assist researchers, scientists, and drug development professionals in preventing and troubleshooting issues related to this compound precipitation in experimental media.

Troubleshooting Guides

This section provides step-by-step guidance to address specific precipitation issues you may encounter during your experiments with this compound.

Issue 1: Precipitate Forms Immediately Upon Diluting this compound DMSO Stock in Aqueous Media

  • Question: I prepared a concentrated stock solution of this compound in DMSO. When I dilute it into my cell culture medium or buffer, a precipitate or cloudiness appears instantly. Why is this happening and how can I prevent it?

  • Answer: This is a common phenomenon known as "crashing out," which occurs when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous environment where its solubility is significantly lower.[1][2][3] For this compound, its hydrophobic nature may contribute to this issue. Here are potential causes and solutions:

Potential CauseExplanationRecommended Solution
High Final Concentration The final concentration of this compound in the aqueous medium exceeds its solubility limit.Decrease the final working concentration of this compound. It is crucial to first determine the maximum soluble concentration in your specific medium by performing a solubility test.[2][4]
Rapid Solvent Exchange Adding a small volume of highly concentrated DMSO stock directly into a large volume of aqueous media causes a rapid change in the solvent environment, leading to precipitation.Perform a stepwise or serial dilution. First, create an intermediate dilution of the this compound stock in pre-warmed (37°C) media or buffer. Then, add this intermediate dilution to the final volume.[1][2][3]
Low Temperature of Media The solubility of many compounds, including potentially this compound, decreases at lower temperatures.Always use pre-warmed (37°C) cell culture media or buffers for your dilutions.[1][2]
Insufficient Mixing Localized high concentrations of this compound can form at the point of addition, leading to precipitation before the compound has a chance to disperse.Add the this compound stock solution dropwise while gently vortexing or swirling the media to ensure rapid and thorough mixing.[1]
Suboptimal DMSO Quality This compound is noted to be hygroscopic. Water absorbed by DMSO can significantly reduce the compound's solubility in the stock solution, leading to precipitation upon dilution.Use high-purity, anhydrous, and newly opened DMSO to prepare your stock solutions. Storing DMSO in smaller, single-use aliquots is also recommended to prevent moisture absorption.

Issue 2: this compound Precipitates in the Stock Solution Vial

  • Question: I see visible crystals or cloudiness in my DMSO stock solution of this compound before I even dilute it. What should I do?

  • Answer: This indicates that the compound has either not fully dissolved or has precipitated out of solution during storage.

Potential CauseExplanationRecommended Solution
Incomplete Dissolution This compound may require energy to fully dissolve in DMSO at high concentrations.Use sonication to aid dissolution when preparing the stock solution. Gentle warming of the solution in a 37°C water bath can also help, but use caution to avoid compound degradation.[4][5]
Storage Conditions Repeated freeze-thaw cycles can lead to precipitation. Moisture absorption by the DMSO stock can also reduce solubility.Aliquot the stock solution into smaller, single-use vials to avoid multiple freeze-thaw cycles. Store aliquots at -20°C or -80°C in a desiccator to protect from moisture.[5]

Frequently Asked Questions (FAQs)

Preparation and Handling

  • Q1: What is the recommended solvent for preparing this compound stock solutions?

    • A: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound for in vitro use. It is advised to use high-purity, anhydrous DMSO from a newly opened bottle, as this compound is hygroscopic.

  • Q2: What is the maximum recommended final concentration of DMSO in cell culture media?

    • A: The final concentration of DMSO should be kept as low as possible to avoid cellular toxicity, typically below 0.5%.[1][3] Many protocols recommend 0.1% or lower.[3] It is critical to perform a vehicle control experiment to determine the tolerance of your specific cell line to the final DMSO concentration.[1][6]

Final DMSO ConcentrationGeneral Recommendation
≤ 0.1% Generally considered safe for most cell lines with minimal off-target effects.
0.1% - 0.5% May be necessary for less soluble compounds, but requires careful validation with vehicle controls to assess cytotoxicity.[1][3]
> 0.5% Not recommended as it can lead to significant cytotoxicity and other confounding effects.[4]
  • Q3: Should I filter-sterilize my this compound stock solution?

    • A: Yes, after dissolving this compound in DMSO, it is good practice to sterilize the stock solution by filtering it through a 0.22 µm syringe filter that is compatible with DMSO (e.g., PTFE).[6]

Troubleshooting

  • Q4: Can I use a stock solution that has a visible precipitate?

    • A: No, it is not recommended. A precipitate indicates that the concentration of the dissolved compound is unknown and lower than intended, which will lead to inaccurate experimental results.[7] Attempt to redissolve the compound using sonication or gentle warming. If that fails, a new stock solution should be prepared.[4][5]

  • Q5: My media looks clear initially, but a precipitate forms after incubation. What could be the cause?

    • A: This could be due to several factors:

      • Thermodynamic vs. Kinetic Solubility: The initial clear solution may be a supersaturated state (kinetic solubility). Over time, it moves towards its true equilibrium (thermodynamic solubility), causing the excess compound to precipitate.[7]

      • Media Evaporation: In long-term experiments, evaporation from the culture plate can increase the concentration of this compound, pushing it beyond its solubility limit.[2] Ensure proper humidification in your incubator.

      • Temperature Fluctuations: Repeatedly removing the culture plate from the incubator can cause temperature changes that affect solubility.[2]

Experimental Protocols

Protocol 1: Determining the Maximum Soluble Concentration of this compound in Media

  • Prepare this compound Stock: Create a high-concentration stock solution of this compound (e.g., 10 mM) in 100% anhydrous DMSO. Ensure it is fully dissolved, using sonication if necessary.

  • Prepare Serial Dilutions: In a 96-well plate, add your complete cell culture medium to multiple wells.

  • Add Compound: Add a small, fixed volume of your this compound stock solution to the first well to achieve the highest desired concentration (e.g., 100 µM). Ensure the final DMSO concentration remains constant across all wells (e.g., 0.5%).

  • Serially Dilute: Perform a 2-fold serial dilution across the plate. Include a "media + DMSO" vehicle control well.

  • Incubate and Observe: Incubate the plate under standard cell culture conditions (37°C, 5% CO₂).

  • Assess Precipitation: Visually inspect the wells for any signs of cloudiness or precipitate at various time points (e.g., immediately, 2, 6, and 24 hours) using a microscope or by observing light scattering. The highest concentration that remains clear is your maximum working soluble concentration.[8]

Protocol 2: Recommended Method for Preparing Working Solutions of this compound

  • Prepare High-Concentration Stock: Dissolve this compound in 100% anhydrous DMSO to create a concentrated stock (e.g., 10 mM). Use sonication to ensure complete dissolution. Store in single-use aliquots at -20°C or -80°C.

  • Pre-warm Media: Warm your complete cell culture medium (containing serum, if applicable) to 37°C.

  • Create an Intermediate Dilution (Stepwise Dilution): Dilute the high-concentration stock into a small volume of the pre-warmed medium. For example, add 2 µL of a 10 mM stock to 198 µL of medium to create a 100 µM intermediate solution. Mix thoroughly by gentle pipetting. The presence of serum proteins at this stage can help stabilize the compound.[1][9]

  • Prepare Final Working Solution: Add the required volume of the intermediate solution to the final volume of pre-warmed media while gently swirling. For instance, add 100 µL of the 100 µM intermediate solution to 9.9 mL of media to achieve a final concentration of 1 µM.

  • Final Check: Visually inspect the final working solution to ensure it is clear before adding it to your cells.

Visualizations

G Troubleshooting this compound Precipitation start Precipitation Observed in Aqueous Media q1 Is the final concentration high? start->q1 s1 Decrease final working concentration. Perform solubility test. q1->s1 Yes q2 Was dilution performed by adding stock directly to large volume? q1->q2 No end Solution is Clear s1->end s2 Use stepwise dilution. Add stock to small media volume first. q2->s2 Yes q3 Was the media pre-warmed to 37°C? q2->q3 No s2->end s3 Always use pre-warmed media for dilutions. q3->s3 No q4 Was mixing rapid and thorough? q3->q4 Yes s3->end s4 Add stock dropwise while gently vortexing/swirling. q4->s4 No q4->end Yes s4->end

Caption: Troubleshooting workflow for this compound precipitation in aqueous media.

G Recommended Dilution Workflow for this compound cluster_0 Step 1: Stock Preparation cluster_1 Step 2: Intermediate Dilution cluster_2 Step 3: Final Working Solution stock 1. Dissolve this compound in 100% Anhydrous DMSO (e.g., 10 mM stock) sonicate 2. Sonicate to ensure full dissolution stock->sonicate prewarm_media 3. Pre-warm complete media to 37°C intermediate 4. Add stock to small volume of pre-warmed media (e.g., to 100 µM) prewarm_media->intermediate final_dilution 5. Add intermediate dilution to final volume of pre-warmed media (e.g., to 1 µM) intermediate->final_dilution ready 6. Solution is ready to add to cells final_dilution->ready

Caption: Recommended stepwise dilution workflow for preparing this compound working solutions.

References

Validation & Comparative

A Comparative In Vitro Analysis of MK-8527 and Tenofovir Disoproxil Fumarate/Emtricitabine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of the novel nucleoside reverse transcriptase translocation inhibitor (NRTTI) MK-8527 against the established nucleoside/nucleotide reverse transcriptase inhibitor (NRTI) combination of tenofovir (B777) disoproxil fumarate (B1241708) (TDF) and emtricitabine (B123318) (FTC). The information presented herein is compiled from publicly available experimental data to assist researchers in evaluating their relative performance.

Executive Summary

This compound is a potent, long-acting antiretroviral agent currently under investigation for HIV pre-exposure prophylaxis (PrEP).[1] Its unique mechanism of action, inhibiting the translocation of reverse transcriptase, offers a distinct profile compared to traditional NRTIs.[2][3] Tenofovir disoproxil fumarate in combination with emtricitabine is a widely used, effective regimen for both HIV treatment and PrEP.[4] In vitro studies demonstrate synergistic antiviral activity between tenofovir and emtricitabine.[5][6] This guide summarizes key in vitro data on their antiviral potency, cytotoxicity, and mechanisms of action.

Data Presentation

The following tables summarize the quantitative data for this compound and the combination of tenofovir and emtricitabine. It is important to note that the data are compiled from different studies, and direct comparison may be limited by variations in experimental conditions, such as cell lines and virus strains.

Table 1: In Vitro Antiviral Activity

Compound/CombinationCell TypeVirus StrainPotency MetricValueReference(s)
This compoundPBMCsHIV-1IC500.21 nM[2][3]
TenofovirMT-2HIV-1EC5013 µM[7]
EmtricitabinePBMCsHIV-1IIIBEC50~0.009 - 0.5 µM[8]
EmtricitabineMT-2HIV-1EC501.3 µM[7]
Tenofovir + EmtricitabinePBMCsWild-typeActivityAdditive to synergistic[8]
Tenofovir + EmtricitabineMT-2Wild-type & MutantActivityStrongly synergistic[9]

IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration.

Table 2: In Vitro Cytotoxicity and Selectivity

CompoundCell TypeCytotoxicity MetricValueSelectivity Index (SI = CC50/EC50)Reference(s)
This compound-TPHuman DNA Polymerase αIC5095 µMNot Applicable[10]
This compound-TPHuman DNA Polymerase β & γIC50>200 µMNot Applicable[10]
TenofovirVarious Human Cell TypesCC50Exhibits low cytotoxicityNot specified[11]
EmtricitabinePBMCsCC50>100 µM>200 - 11,111[8]

CC50: 50% cytotoxic concentration; SI: Selectivity Index. A higher SI indicates a more favorable therapeutic window.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

Antiviral Activity Assay (p24 Antigen ELISA)

This protocol is a generalized procedure for determining the antiviral efficacy of a compound by measuring the inhibition of HIV-1 p24 antigen production in infected cells.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs) or a susceptible T-cell line (e.g., MT-4, CEM).[8][12]

  • Phytohemagglutinin (PHA) for PBMC stimulation.[8]

  • HIV-1 viral stock.[8]

  • 96-well microtiter plates.[8]

  • Test compounds (this compound, Tenofovir, Emtricitabine) at various concentrations.[8]

  • p24 Antigen ELISA kit.[8]

  • Cell culture medium and supplements.[8]

  • CO2 incubator.[8]

Procedure:

  • Cell Preparation: Isolate and culture PBMCs, stimulating with PHA for 2-3 days before infection. For cell lines, ensure they are in the logarithmic growth phase.[8]

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density.[8]

  • Infection: Infect the cells with a pre-titered amount of HIV-1.[8]

  • Drug Treatment: Immediately after infection, add serial dilutions of the test compounds to the wells. Include untreated infected cells as a positive control and uninfected cells as a negative control.[8]

  • Incubation: Incubate the plates for 7 days at 37°C in a 5% CO2 incubator. Change the culture medium every 2-3 days.[8]

  • p24 Quantification: On day 7, collect the cell culture supernatant and quantify the p24 antigen levels using a commercial ELISA kit according to the manufacturer's instructions.[8][13][14][15][16][17]

  • Data Analysis: Calculate the percentage of p24 inhibition for each drug concentration compared to the untreated infected control. The EC50 value is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.[8]

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[11][18][19][20][21]

Materials:

  • Target cell line (e.g., PBMCs, HepG2).

  • 96-well plates.[11]

  • Test compounds at various concentrations.[11]

  • MTT solution (5 mg/mL in PBS).[18]

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl).[11]

  • Microplate reader.[11]

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate overnight.[20]

  • Drug Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compounds. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[20]

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals.[11][19]

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[11]

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[11][12]

  • Data Analysis: Calculate the percentage of cell viability for each drug concentration compared to the untreated control cells. The CC50 value is determined from the dose-response curve.[12]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams were generated using Graphviz (DOT language) to illustrate the mechanisms of action and a typical experimental workflow.

cluster_MK8527 This compound (NRTTI) Mechanism cluster_TDF_FTC TDF/FTC (NRTI) Mechanism MK8527 This compound MK8527_TP This compound-TP (Active Triphosphate) MK8527->MK8527_TP Intracellular Phosphorylation Inhibition Inhibition of Translocation MK8527_TP->Inhibition RT HIV Reverse Transcriptase (RT) vRNA Viral RNA DNA Viral DNA Synthesis vRNA->DNA Reverse Transcription (catalyzed by RT) Inhibition->RT Binds to ICT Immediate Chain Termination Inhibition->ICT DCT Delayed Chain Termination Inhibition->DCT TDF_FTC TDF / FTC Active_TP Tenofovir-DP & Emtricitabine-TP (Active Triphosphates) TDF_FTC->Active_TP Intracellular Phosphorylation Competition Competition with natural dNTPs Active_TP->Competition RT2 HIV Reverse Transcriptase (RT) vRNA2 Viral RNA DNA2 Viral DNA Synthesis vRNA2->DNA2 Reverse Transcription (catalyzed by RT2) Competition->RT2 Targets Incorporation Incorporation into Viral DNA Competition->Incorporation Termination Chain Termination Incorporation->Termination

Caption: Mechanisms of Action for this compound and TDF/FTC.

cluster_workflow In Vitro Antiviral & Cytotoxicity Assay Workflow cluster_antiviral Antiviral Assay cluster_cytotoxicity Cytotoxicity Assay start Start cell_prep Cell Preparation (e.g., PBMCs, Cell Lines) start->cell_prep cell_seeding Cell Seeding (96-well plate) cell_prep->cell_seeding drug_treatment Addition of Serial Drug Dilutions cell_seeding->drug_treatment controls Setup Controls (Positive, Negative, Vehicle) cell_seeding->controls infection HIV-1 Infection drug_treatment->infection incubation_cyto 24-72h Incubation drug_treatment->incubation_cyto controls->infection controls->incubation_cyto incubation_av 7-day Incubation infection->incubation_av p24_elisa p24 Antigen Quantification (ELISA) incubation_av->p24_elisa ec50 EC50 Calculation p24_elisa->ec50 end End ec50->end mtt_addition MTT Reagent Addition incubation_cyto->mtt_addition formazan_solubilization Formazan Solubilization mtt_addition->formazan_solubilization absorbance Absorbance Reading (570 nm) formazan_solubilization->absorbance cc50 CC50 Calculation absorbance->cc50 cc50->end

Caption: General workflow for in vitro antiviral and cytotoxicity assays.

References

A Comparative Analysis of Novel NRTTIs: MK-8527 and Islatravir

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide for Researchers and Drug Development Professionals

The landscape of HIV-1 treatment and prevention is continuously evolving, with long-acting antiretrovirals offering the promise of improved adherence and convenience. Within this new frontier, Nucleoside Reverse Transcriptase Translocation Inhibitors (NRTTIs) have emerged as a potent class of drugs. This guide provides a detailed comparative analysis of two leading NRTTIs developed by Merck: islatravir (MK-8591) and a successor compound, MK-8527. Both molecules share a unique mechanism of action but possess distinct pharmacokinetic profiles and are being pursued for different clinical applications.

Mechanism of Action: A Dual Approach to Inhibition

Both islatravir and this compound are deoxyadenosine (B7792050) analogs that, once inside the cell, are phosphorylated to their active triphosphate forms (ISL-TP and this compound-TP, respectively).[1][2] These active metabolites target the HIV-1 reverse transcriptase (RT) enzyme with a multi-modal inhibitory mechanism that distinguishes them from traditional Nucleoside Reverse Transcriptase Inhibitors (NRTIs).[2][3]

The primary mechanism involves inhibiting RT translocation, which is the movement of the enzyme along the RNA/DNA template.[1][4] After being incorporated into the growing viral DNA chain, the active triphosphate metabolite effectively "locks" the RT in a pre-translocation state.[4] This action leads to two outcomes:

  • Immediate Chain Termination (ICT): By preventing translocation, the NRTTI immediately halts the addition of the next nucleotide.[1][4]

  • Delayed Chain Termination (DCT): The conformational change induced by the incorporated NRTTI also prevents further DNA synthesis.[3]

This dual mechanism contributes to their high potency against both wild-type and multi-drug-resistant HIV strains.[2]

NRTTI_Mechanism cluster_HIV_Replication HIV Reverse Transcription NRTTI NRTTI Prodrug (Islatravir or this compound) NRTTI_TP Active NRTTI-TP NRTTI->NRTTI_TP Incorporation NRTTI-TP Incorporation NRTTI_TP->Incorporation Binds to RT Active Site vRNA Viral RNA Template RT Reverse Transcriptase (RT) RT->Incorporation vDNA Growing Viral DNA Strand Block Translocation Blocked (ICT & DCT) Incorporation->Block

Mechanism of Action for NRTTIs.

Comparative Performance Data

The following tables summarize the key quantitative data for this compound and islatravir based on preclinical and clinical studies.

Table 1: In Vitro Antiviral Potency
CompoundTarget Cell TypeIC₅₀ (nM)Source
This compound Human PBMCs0.21[1][5]
Islatravir Human PBMCs0.23[5]

PBMCs: Peripheral Blood Mononuclear Cells. IC₅₀: Half-maximal inhibitory concentration.

The data indicates that both compounds exhibit potent, sub-nanomolar antiviral activity in primary human immune cells, with very similar IC₅₀ values.[1][5]

Table 2: Comparative Pharmacokinetics
ParameterThis compoundIslatravirSource
Parent Drug Plasma Half-Life (t₁/₂) (Humans) 24 - 81 hours49 - 61 hours[2][6]
Active Triphosphate Intracellular Half-Life (t₁/₂) (Humans) 216 - 291 hours177 - 209 hours[6][7]
Oral Bioavailability (Non-human primates) 100% (Monkeys)N/A[1][5]
Primary Clinical Indication Once-monthly oral PrEPHIV-1 Treatment (daily/weekly)[2][3]

The most significant differentiator lies in their pharmacokinetic profiles. While both have exceptionally long intracellular half-lives for their active triphosphate forms, this compound's appears to be longer, supporting its development for once-monthly dosing for pre-exposure prophylaxis (PrEP).[3][6] Islatravir's development for PrEP was halted due to observed declines in CD4 T-cell counts at the higher doses required for monthly administration, though it continues in trials for treatment at lower doses.[8][9]

Table 3: Resistance Profile
CompoundKey Resistance-Associated MutationsFold-Change in SusceptibilitySource
Islatravir M184I / M184V>2-fold reduction[10][11]
A114S (in combination with other mutations)Further >2-fold reduction[10]
K65RHypersensitivity (Increased sensitivity)[12]
This compound N/A (Specific data not yet published)N/A

Islatravir demonstrates a high barrier to resistance.[10][11] The most common mutations that reduce its susceptibility are M184I and M184V.[10] Notably, the K65R mutation, which confers resistance to some other NRTIs like tenofovir, actually makes the virus more sensitive to islatravir.[12] While specific resistance data for this compound is not as extensively published, its structural similarity to islatravir suggests it may share a favorable and differentiated resistance profile from traditional NRTIs.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are descriptions of key assays used to characterize these compounds.

Protocol 1: In Vitro Antiviral Potency Assay in PBMCs

This assay determines the concentration of the drug required to inhibit HIV-1 replication in primary human immune cells.

  • Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from the blood of healthy human donors using Ficoll-Paque density gradient centrifugation.

  • Cell Stimulation: The isolated PBMCs are cultured and stimulated with phytohemagglutinin (PHA) and interleukin-2 (B1167480) (IL-2) for 2-3 days to activate the CD4+ T-cells, making them susceptible to HIV-1 infection.

  • Compound Preparation: this compound or islatravir is serially diluted to create a range of concentrations.

  • Infection Protocol: Stimulated PBMCs are pre-incubated with the various drug concentrations for a short period (e.g., 1-2 hours). Subsequently, a known amount of a laboratory-adapted strain of HIV-1 is added to the cell cultures.

  • Incubation: The infected cells are incubated for 5-7 days to allow for viral replication.

  • Quantification of Viral Replication: After the incubation period, the amount of viral replication is measured. A common method is to quantify the p24 capsid antigen in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The p24 concentrations are plotted against the drug concentrations. A dose-response curve is generated, and the IC₅₀ value is calculated, representing the drug concentration that inhibits viral replication by 50%.

Potency_Assay_Workflow start Start isolate Isolate Human PBMCs (Ficoll Gradient) start->isolate stimulate Stimulate PBMCs (PHA, IL-2) isolate->stimulate incubate_drug Pre-incubate Cells with Drug stimulate->incubate_drug prepare_drug Prepare Serial Dilutions of NRTTI prepare_drug->incubate_drug infect Infect Cells with HIV-1 Stock incubate_drug->infect incubate_culture Incubate for 5-7 Days infect->incubate_culture measure Measure Viral Replication (p24 ELISA) incubate_culture->measure analyze Analyze Data and Calculate IC50 measure->analyze end_node End analyze->end_node

Workflow for an in vitro HIV-1 potency assay.
Protocol 2: NRTTI-Triphosphate Intracellular Pharmacokinetic Analysis

This protocol quantifies the concentration and determines the half-life of the active triphosphate form of the drug within cells.

  • Dosing: Human subjects or preclinical animal models are administered a dose of the NRTTI.

  • Sample Collection: Blood samples are collected at various time points post-dosing. PBMCs are isolated from these samples as described previously.

  • Cell Lysis and Extraction: A precise number of PBMCs (e.g., 10⁶ cells) are lysed, and the intracellular contents are extracted, typically using a methanol/water solution, to release the NRTTI-triphosphate.

  • Sample Preparation: The extracts are processed to remove proteins and other interfering substances.

  • LC-MS/MS Analysis: The concentration of the NRTTI-triphosphate in the processed extract is quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This highly sensitive technique separates the target molecule from other cellular components and accurately measures its quantity.

  • Pharmacokinetic Modeling: The concentration-time data are analyzed using pharmacokinetic software to calculate key parameters, including the maximum concentration (Cmax), time to maximum concentration (Tmax), and the intracellular half-life (t₁/₂).

Clinical Development and Future Outlook

The clinical trajectories of this compound and islatravir highlight their distinct therapeutic potentials.

Development_Comparison cluster_islatravir Islatravir (MK-8591) cluster_mk8527 This compound isl_treatment HIV Treatment (Daily/Weekly Dosing) isl_phase3_treat Phase 3 Trials (e.g., with Doravirine, Lenacapavir) isl_treatment->isl_phase3_treat Ongoing isl_prep HIV PrEP (Once-Monthly Dosing) isl_discontinued Development Discontinued (Due to CD4 count decline at high doses) isl_prep->isl_discontinued Halted mk_prep HIV PrEP (Once-Monthly Oral) mk_phase3_prep Phase 3 Trials (EXPrESSIVE-10 & -11) mk_prep->mk_phase3_prep Ongoing mk_safety Favorable Safety Profile in Phase 2 (No CD4 signal) mk_safety->mk_phase3_prep Supports Progression

References

MK-8527: A Novel Antiviral Agent Demonstrates Potent Activity Against Resistant HIV Strains

Author: BenchChem Technical Support Team. Date: December 2025

A new nucleoside reverse transcriptase translocation inhibitor (NRTTI), MK-8527, is showing significant promise in the fight against drug-resistant HIV-1. Preclinical data reveal its potent antiviral activity against a variety of HIV-1 strains, including those resistant to current classes of antiretroviral drugs. This comparison guide provides an objective analysis of this compound's performance against other leading antiretroviral agents, supported by available experimental data.

This compound, a novel deoxyadenosine (B7792050) analog, inhibits HIV-1 replication through a distinct mechanism of action involving both immediate and delayed chain termination of reverse transcription.[1][2] This dual mechanism may contribute to its high barrier to resistance. The active triphosphate form of this compound, this compound-TP, directly inhibits the HIV-1 reverse transcriptase enzyme.[1]

Comparative Antiviral Activity

This compound has demonstrated potent antiviral activity against wild-type HIV-1 in peripheral blood mononuclear cells (PBMCs) with a half-maximal inhibitory concentration (IC50) of 0.21 nM.[1][2][3] Furthermore, in the PhenoSense assay, this compound has shown consistent activity across 11 different HIV-1 subtypes, with a geometric mean fold change in susceptibility close to 1.0 compared to a reference strain, indicating a broad spectrum of activity.[3][4]

While direct head-to-head comparative studies of this compound against a comprehensive panel of resistant HIV-1 strains alongside other modern antiretrovirals are not yet widely available in published literature, the following tables summarize the existing data on the activity of this compound and other key antiretroviral drugs against various resistant mutants. It is important to note that the data are compiled from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.

Drug ClassAntiretroviral DrugWild-Type IC50/EC50 (nM)Reference
NRTTI This compound 0.21 (IC50 in PBMCs) [1][2][3]
NRTTIIslatravir (ISL)1.06 (IC50 in MT4-GFP cells)[5]
Capsid InhibitorLenacapavir (LEN)0.29 (EC50 in MT-4 cells)[6]
NNRTIDoravirine (DOR)~10-17 (IC50)[7]
INSTIBictegravir (BIC)1.5 - 2.4 (EC50 in T-cell lines and primary T-lymphocytes)[8]
Drug Resistant Mutant(s) Fold Change in IC50/EC50 Reference
This compound Activity across 11 HIV-1 subtypes~1.0[3][4]
IslatravirM184V6.8[5]
M184I6.2[5]
K65R<2[5]
LenacapavirQ67H4.6[6]
M66I>2000[6]
DoravirineY188L>100[9]
V106A15[10]
F227C70[10]
BictegravirG140S + Q148H4.8[8]
E92Q + N155H<4[8]

Experimental Protocols

The data presented in this guide are primarily derived from in vitro phenotypic assays designed to measure the susceptibility of HIV-1 to antiretroviral drugs. The following are detailed methodologies for key experiments cited:

PhenoSense™ HIV Drug Resistance Assay

The PhenoSense assay is a widely used phenotypic assay that measures the in vitro susceptibility of a patient's HIV-1 to a panel of antiretroviral drugs.

  • Viral RNA Isolation and Amplification: HIV-1 RNA is extracted from a patient's plasma sample. The protease (PR) and reverse transcriptase (RT) coding regions of the viral genome are then amplified using reverse transcription-polymerase chain reaction (RT-PCR).

  • Construction of Recombinant Virus: The amplified patient-derived PR and RT gene segments are inserted into a replication-defective HIV-1 vector that contains a luciferase reporter gene.

  • Production of Pseudovirions: The recombinant vector DNA is transfected into host cells, resulting in the production of virus particles (pseudovirions) that contain the patient's PR and RT enzymes.

  • Infection and Drug Susceptibility Testing: Target cells are infected with the pseudovirions in the presence of serial dilutions of various antiretroviral drugs.

  • Quantification of Viral Replication: After a single round of replication, the amount of luciferase produced is measured. The light output is proportional to the extent of viral replication.

  • Data Analysis: The drug concentration that inhibits viral replication by 50% (IC50) is calculated for the patient's virus and compared to that of a wild-type reference virus. The result is reported as a fold change in susceptibility.

TZM-bl Cell-Based Antiviral Assay

The TZM-bl cell line is an engineered HeLa cell line that expresses CD4, CXCR4, and CCR5, making it susceptible to a wide range of HIV-1 strains. These cells also contain integrated luciferase and β-galactosidase reporter genes under the control of the HIV-1 long terminal repeat (LTR) promoter.

  • Cell Seeding: TZM-bl cells are seeded into 96-well microplates.

  • Compound Addition: Serial dilutions of the test compound (e.g., this compound) are added to the wells.

  • Viral Infection: A standardized amount of HIV-1 virus stock is added to each well.

  • Incubation: The plates are incubated for 48 hours to allow for viral entry, reverse transcription, integration, and expression of viral genes.

  • Lysis and Luminescence Measurement: The cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the level of viral gene expression (and thus replication), is measured using a luminometer.

  • Data Analysis: The IC50 value is determined by plotting the percentage of viral inhibition against the drug concentration.

HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of purified HIV-1 RT.

  • Reaction Setup: A reaction mixture is prepared containing a poly(A) RNA template, an oligo(dT) DNA primer, and a mixture of deoxynucleoside triphosphates (dNTPs), including a labeled dNTP (e.g., biotin-dUTP or DIG-dUTP).

  • Enzyme and Inhibitor Addition: Purified recombinant HIV-1 RT and serial dilutions of the test compound (e.g., the active triphosphate form of a nucleoside analog) are added to the reaction mixture.

  • Enzymatic Reaction: The reaction is incubated at 37°C to allow the RT to synthesize a DNA strand complementary to the RNA template.

  • Capture and Detection: The newly synthesized, labeled DNA product is captured on a streptavidin-coated plate (if using biotin-dUTP) and detected using an antibody conjugate that recognizes the labeled dNTP (e.g., anti-DIG-peroxidase).

  • Signal Quantification: A colorimetric or chemiluminescent substrate is added, and the resulting signal, which is proportional to the amount of DNA synthesized, is measured.

  • Data Analysis: The IC50 value is calculated as the concentration of the inhibitor that reduces the RT activity by 50%.

Signaling Pathways and Experimental Workflows

To visually represent the complex processes involved, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_sample_prep Sample Preparation cluster_vector_production Recombinant Virus Production cluster_drug_testing Drug Susceptibility Testing Patient Plasma Patient Plasma Viral RNA Extraction Viral RNA Extraction Patient Plasma->Viral RNA Extraction RT-PCR Amplification (PR-RT region) RT-PCR Amplification (PR-RT region) Viral RNA Extraction->RT-PCR Amplification (PR-RT region) Ligation Ligation RT-PCR Amplification (PR-RT region)->Ligation HIV-1 Vector (luciferase reporter, env-) HIV-1 Vector (luciferase reporter, env-) HIV-1 Vector (luciferase reporter, env-)->Ligation Transfection into Host Cells Transfection into Host Cells Ligation->Transfection into Host Cells Harvest Pseudovirions Harvest Pseudovirions Transfection into Host Cells->Harvest Pseudovirions Infection Infection Harvest Pseudovirions->Infection Target Cells Target Cells Target Cells->Infection Serial Drug Dilutions Serial Drug Dilutions Serial Drug Dilutions->Infection Incubation (48h) Incubation (48h) Infection->Incubation (48h) Lysis & Luciferase Assay Lysis & Luciferase Assay Incubation (48h)->Lysis & Luciferase Assay Data Analysis (IC50) Data Analysis (IC50) Lysis & Luciferase Assay->Data Analysis (IC50)

PhenoSense Assay Workflow

mechanism_of_action cluster_rt_inhibition Reverse Transcriptase Inhibition cluster_mk8527_moa This compound Mechanism of Action cluster_other_inhibitors Other Reverse Transcriptase Inhibitors Viral RNA Viral RNA Reverse Transcriptase (RT) Reverse Transcriptase (RT) Viral RNA->Reverse Transcriptase (RT) Viral DNA Synthesis Viral DNA Synthesis Reverse Transcriptase (RT)->Viral DNA Synthesis Inhibition of Translocation Inhibition of Translocation Reverse Transcriptase (RT)->Inhibition of Translocation Delayed Chain Termination Delayed Chain Termination Reverse Transcriptase (RT)->Delayed Chain Termination dNTPs dNTPs dNTPs->Reverse Transcriptase (RT) This compound This compound Phosphorylation Phosphorylation This compound->Phosphorylation This compound-TP This compound-TP Phosphorylation->this compound-TP This compound-TP->Reverse Transcriptase (RT) competes with dNTPs Immediate Chain Termination Immediate Chain Termination Inhibition of Translocation->Immediate Chain Termination NRTIs NRTIs NRTIs->Reverse Transcriptase (RT) act as chain terminators NNRTIs NNRTIs NNRTIs->Reverse Transcriptase (RT) bind to allosteric site

This compound Mechanism of Action

Conclusion

This compound demonstrates potent in vitro antiviral activity against wild-type HIV-1 and a broad range of HIV-1 subtypes. Its unique mechanism of action as a nucleoside reverse transcriptase translocation inhibitor suggests a high barrier to the development of resistance. While comprehensive comparative data against a full panel of resistant strains are still emerging, the available information positions this compound as a promising candidate for the treatment of HIV-1 infection, particularly in cases of resistance to existing antiretroviral therapies. Further clinical investigation is warranted to fully elucidate its resistance profile and clinical efficacy.

References

MK-8527: A New Frontier in HIV Treatment with a Differentiated Cross-Resistance Profile Against Nucleoside Reverse Transcriptase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

RAHWAY, N.J., Dec. 2, 2025 – Preclinical data on MK-8527, a novel investigational nucleoside reverse transcriptase translocation inhibitor (NRTTI), reveals a distinct cross-resistance profile compared to established nucleoside reverse transcriptase inhibitors (NRTIs). As researchers and drug development professionals strive for more durable and effective HIV therapies, understanding the resistance profile of new agents is paramount. This guide provides a comprehensive comparison of this compound's performance against NRTI-resistant strains, supported by available experimental data and detailed methodologies.

This compound operates through a novel mechanism of action, inhibiting the translocation of reverse transcriptase during the synthesis of viral DNA. This leads to both immediate and delayed chain termination, a process that distinguishes it from conventional NRTIs which solely cause immediate chain termination. This unique mechanism suggests a potentially different susceptibility to the resistance mutations that compromise the efficacy of current NRTI-based regimens.

Comparative Antiviral Activity against NRTI-Resistant Strains

While specific quantitative data for this compound against a full panel of NRTI-resistant HIV-1 strains is still emerging, studies on the closely related NRTTI, islatravir (ISL), provide valuable insights into the expected cross-resistance profile. The M184V and M184I mutations, which confer broad resistance to several NRTIs, are also the most frequently selected mutations in response to islatravir. However, the impact of other key NRTI resistance mutations, such as thymidine (B127349) analog mutations (TAMs) and the K65R mutation, on the activity of these novel agents appears to be more nuanced.

The following table summarizes the fold change in 50% inhibitory concentration (IC50) for islatravir against various NRTI-resistant HIV-1 mutants. This data serves as a predictive model for this compound's cross-resistance profile.

HIV-1 RT Mutation(s)Islatravir (ISL) Fold Change in IC50Lamivudine (3TC) Fold Change in IC50Zidovudine (AZT) Fold Change in IC50Tenofovir (TDF) Fold Change in IC50
Wild-Type1.01.01.01.0
M184V2.7 - 10>100<1.0<1.0
K65R<2.0<2.0>2.0>3.0
L74V<2.0<2.0<1.0<1.0
TAMs
M41L + T215Y2.0 - 4.0>2.0>10<2.0
D67N + K70R + T215F + K219Q2.0 - 4.0>2.0>10<2.0
M41L + M184V + T215Y4.1>100>10<1.0

Note: Data for islatravir is used as a proxy for this compound due to limited publicly available data on this compound's specific fold-change values against this panel of mutants. The fold-change values are approximate and can vary depending on the specific assay and viral strain.

Experimental Protocols

The evaluation of cross-resistance profiles involves two key experimental stages: the generation of NRTI-resistant viral strains and the subsequent determination of drug susceptibility.

Generation of NRTI-Resistant HIV-1 Strains

1. In Vitro Selection by Serial Passage:

  • Wild-type HIV-1 is cultured in a susceptible cell line (e.g., MT-2 cells) in the presence of a specific NRTI at a starting concentration near its 50% effective concentration (EC50).

  • Viral replication is monitored by measuring p24 antigen levels in the culture supernatant.

  • Once robust viral replication is observed, the cell-free virus is harvested and used to infect fresh cells.

  • The concentration of the NRTI is incrementally increased in subsequent passages.

  • This process of serial passage under escalating drug pressure selects for viral variants with reduced susceptibility to the specific NRTI.

  • The selected resistant virus population is then genetically sequenced to identify the mutations responsible for resistance.

2. Site-Directed Mutagenesis:

  • Specific, known NRTI resistance mutations are introduced into the reverse transcriptase gene of a wild-type HIV-1 molecular clone using standard molecular biology techniques.

  • Recombinant virus stocks are then produced by transfecting a suitable cell line (e.g., HEK293T cells) with the mutated proviral DNA.

  • This method allows for the creation of viral strains with specific, defined resistance mutations for precise analysis.

Determination of Drug Susceptibility (IC50)

1. Phenotypic Susceptibility Assays:

  • Reporter cell lines, such as TZM-bl cells which express luciferase upon HIV-1 infection, are seeded in 96-well plates.

  • The cells are infected with a standardized amount of either wild-type or a resistant viral strain.

  • Simultaneously, the infected cells are exposed to serial dilutions of the antiretroviral drugs being tested (e.g., this compound, zidovudine, lamivudine, etc.).

  • After a defined incubation period (e.g., 48 hours), the level of viral replication is quantified by measuring the reporter gene expression (e.g., luciferase activity).

  • The 50% inhibitory concentration (IC50) is calculated as the drug concentration that reduces viral replication by 50% compared to the no-drug control.

  • The fold change in IC50 for a resistant strain is determined by dividing its IC50 value by the IC50 value of the wild-type virus.

Visualizing the Experimental Workflow and Resistance Pathways

To further elucidate the processes involved in determining cross-resistance, the following diagrams illustrate the experimental workflow and the established signaling pathway of NRTI resistance.

Experimental_Workflow cluster_generation Generation of NRTI-Resistant Virus cluster_susceptibility Drug Susceptibility Assay wt_virus Wild-Type HIV-1 passage Serial Passage in Cell Culture with increasing NRTI concentration wt_virus->passage mutagenesis Site-Directed Mutagenesis of specific RT codons wt_virus->mutagenesis resistant_virus NRTI-Resistant HIV-1 Strain passage->resistant_virus mutagenesis->resistant_virus infection Infect Reporter Cells (e.g., TZM-bl) resistant_virus->infection treatment Treat with Serial Dilutions of this compound and other NRTIs infection->treatment measurement Measure Viral Replication (e.g., Luciferase Assay) treatment->measurement calculation Calculate IC50 and Fold Change measurement->calculation NRTI_Resistance_Pathway cluster_nrti NRTI Action and Resistance cluster_mutations Resistance Mutations cluster_mk8527 This compound Action rt HIV Reverse Transcriptase dna_synthesis Viral DNA Synthesis rt->dna_synthesis translocation_inhibition Inhibition of Translocation rt->translocation_inhibition This compound Binding nrti NRTI (e.g., 3TC, AZT, TDF) nrti->rt chain_termination Chain Termination dna_synthesis->chain_termination NRTI Incorporation m184v M184V/I m184v->rt Alters dNTP binding pocket k65r K65R k65r->rt Alters dNTP binding pocket tams TAMs (e.g., M41L, T215Y) tams->rt Enhances NRTI excision mk8527 This compound (NRTTI) mk8527->rt dual_termination Immediate & Delayed Chain Termination translocation_inhibition->dual_termination

head-to-head comparison of MK-8527 and cabotegravir pharmacokinetics

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The landscape of HIV-1 prevention and treatment is continually evolving, with a significant focus on long-acting antiretroviral agents that can improve adherence and offer more convenient dosing regimens. This guide provides a head-to-head comparison of the pharmacokinetic profiles of two promising long-acting agents: MK-8527, a novel nucleoside reverse transcriptase translocation inhibitor (NRTTI), and cabotegravir (B606451), an established integrase strand transfer inhibitor (INSTI). This comparison is based on available preclinical and clinical trial data to inform researchers, scientists, and drug development professionals.

Mechanism of Action

This compound is a deoxyadenosine (B7792050) analog that is intracellularly phosphorylated to its active form, this compound-triphosphate (this compound-TP).[1][2] this compound-TP inhibits the HIV-1 reverse transcriptase enzyme through a dual mechanism of immediate and delayed chain termination, which involves inhibiting the translocation of the reverse transcriptase on the primer and template.[1][2][3]

Cabotegravir, on the other hand, is an integrase strand transfer inhibitor. It prevents the integration of the viral DNA into the host cell's genome by binding to the active site of the HIV integrase enzyme, thereby blocking the strand transfer step essential for viral replication.

Pharmacokinetic Data Summary

The following tables summarize the key pharmacokinetic parameters for oral this compound and oral cabotegravir based on data from clinical trials in adults.

This compound (Oral Administration)

This compound is being investigated as a potential once-monthly oral option for HIV pre-exposure prophylaxis (PrEP). Phase 1 studies have characterized its pharmacokinetic profile following single and multiple ascending doses in healthy adults.

Table 1: Single-Dose Pharmacokinetics of Oral this compound in Healthy Adults (Fasted)

DoseCmax (µM)Tmax (h)AUC0–168 (µM·h)t½ (h)
5 mg0.130.51.124
25 mg0.651.05.839
100 mg2.61.025.151
200 mg4.81.052.881

Table 2: Multiple-Dose Pharmacokinetics of Oral this compound in Healthy Adults (Once-Weekly Dosing for 3 Weeks)

DoseParameterDay 1Day 15
5 mg Cmax (µM)0.140.16
C168 (µM)0.0040.005
AUC0–168 (µM·h)1.21.5
10 mg Cmax (µM)0.280.32
C168 (µM)0.0070.01
AUC0–168 (µM·h)2.43.1
40 mg Cmax (µM)1.11.4
C168 (µM)0.020.04
AUC0–168 (µM·h)10.314.2
Cabotegravir (Oral Administration)

Oral cabotegravir is approved for use as a lead-in to long-acting injectable formulations for both HIV treatment and PrEP.

Table 3: Single-Dose Pharmacokinetics of Oral Cabotegravir (30 mg) in Healthy Adults

StateCmax (µg/mL)Tmax (h)AUCinf (µg·h/mL)t½ (h)
Fasted3.33.09941
Fed (High-Fat Meal)3.83.011341

Table 4: Multiple-Dose Pharmacokinetics of Oral Cabotegravir (30 mg Once Daily) in Adults

ParameterValue
Cmax (µg/mL)8.0
Cτ (µg/mL)4.6
AUCτ (µg·h/mL)145
Half-life (h)41

Experimental Protocols

This compound Pharmacokinetic Studies

The pharmacokinetic parameters of this compound were evaluated in two Phase 1, randomized, double-blind, placebo-controlled studies in healthy adults without HIV.

  • Single Ascending-Dose Study: Participants received single oral doses of this compound (ranging from 0.5 mg to 200 mg) or a placebo after fasting. A 25 mg dose was also assessed after a high-fat meal. Blood samples for pharmacokinetic analysis of this compound in plasma and this compound-TP in peripheral blood mononuclear cells (PBMCs) were collected at prespecified time points.

  • Multiple Ascending-Dose Study: Participants received three once-weekly oral doses of this compound (ranging from 5 mg to 40 mg) or a placebo. Blood samples for pharmacokinetic analysis were collected on Day 1 and Day 15.

Plasma concentrations of this compound and intracellular concentrations of this compound-TP were determined using validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) methods. Pharmacokinetic parameters were calculated using non-compartmental analysis.

Cabotegravir Pharmacokinetic Studies

The pharmacokinetics of oral cabotegravir have been assessed in Phase 1 studies involving healthy adult volunteers.

  • Food Effect Study: A randomized, crossover study was conducted to evaluate the effect of a high-fat meal on the pharmacokinetics of a single 30 mg oral dose of cabotegravir.

  • Dose-Ranging Studies: Single and multiple-dose studies have been conducted to characterize the pharmacokinetic profile of oral cabotegravir across a range of doses.

Plasma concentrations of cabotegravir were quantified using validated LC-MS/MS methods. Pharmacokinetic parameters were determined using non-compartmental methods.

Visualizations

MK8527_Mechanism cluster_virus HIV-1 Life Cycle cluster_cell Host Cell Viral RNA Viral RNA Reverse Transcription Reverse Transcription Viral RNA->Reverse Transcription Reverse Transcriptase Viral DNA Viral DNA Reverse Transcription->Viral DNA This compound This compound Phosphorylation Phosphorylation This compound->Phosphorylation Intracellular activation This compound-TP This compound-TP Phosphorylation->this compound-TP This compound-TP->Reverse Transcription Inhibits Translocation

Caption: Mechanism of action of this compound.

Cabotegravir_Mechanism cluster_virus HIV-1 Life Cycle cluster_cell Host Cell Viral DNA Viral DNA Integration Integration Viral DNA->Integration Integrase Proviral DNA Proviral DNA Integration->Proviral DNA Cabotegravir Cabotegravir Cabotegravir->Integration Inhibits Strand Transfer

Caption: Mechanism of action of cabotegravir.

Experimental_Workflow Study Design Study Design Dosing Dosing Study Design->Dosing Randomized, Placebo-Controlled Sample Collection Sample Collection Dosing->Sample Collection Single or Multiple Doses Bioanalysis Bioanalysis Sample Collection->Bioanalysis Plasma & PBMCs PK Analysis PK Analysis Bioanalysis->PK Analysis LC-MS/MS Results Results PK Analysis->Results Non-compartmental Analysis

Caption: General experimental workflow for pharmacokinetic studies.

References

A Comparative Analysis of the Safety Profiles of MK-8527 and Other Pre-Exposure Prophylaxis (PrEP) Agents

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the safety and tolerability of the investigational agent MK-8527 against established Pre-Exposure Prophylaxis (PrEP) options, including tenofovir-based regimens (Truvada® and Descovy®) and long-acting injectable cabotegravir (B606451) (Apretude®). The content is tailored for researchers, scientists, and drug development professionals, offering a synthesis of available clinical trial data, detailed experimental methodologies, and visual representations of key concepts.

Introduction and Mechanism of Action

The landscape of HIV prevention is continually evolving, with a focus on developing long-acting, safe, and effective PrEP agents. This compound is a novel investigational nucleoside reverse transcriptase translocation inhibitor (NRTTI) being developed by Merck for once-monthly oral administration.[1][2] Its safety profile is of paramount importance, particularly when compared to existing agents.

  • This compound (and Islatravir): As NRTTIs, these agents inhibit HIV replication through multiple mechanisms, including immediate and delayed chain termination of viral DNA synthesis.[1][3][4] Islatravir (MK-8591), another NRTTI, is included for context as its development for PrEP was discontinued (B1498344) due to dose-dependent decreases in lymphocyte counts, a key safety consideration for this class.[5][6]

  • Tenofovir (B777)/Emtricitabine (Truvada & Descovy): These are nucleoside reverse transcriptase inhibitors (NRTIs). Tenofovir disoproxil fumarate (B1241708) (TDF) in Truvada and tenofovir alafenamide (TAF) in Descovy are prodrugs that, once phosphorylated, are incorporated into the growing viral DNA chain, causing premature chain termination.

  • Cabotegravir (Apretude): This is an integrase strand transfer inhibitor (INSTI). It prevents the HIV integrase enzyme from inserting viral DNA into the host cell's genome, a critical step in the viral replication cycle.[7]

Mechanism_of_Action cluster_0 HIV Replication Cycle cluster_1 Drug Intervention Points Viral RNA Viral RNA Viral DNA Viral DNA Viral RNA->Viral DNA Reverse Transcription Integrated DNA Integrated DNA Viral DNA->Integrated DNA Integration New Virus New Virus Integrated DNA->New Virus Replication & Assembly This compound (NRTTI) This compound (NRTTI) This compound (NRTTI)->Viral DNA Inhibits RT (Translocation) TDF/TAF (NRTI) TDF/TAF (NRTI) TDF/TAF (NRTI)->Viral DNA Inhibits RT (Chain Termination) Cabotegravir (INSTI) Cabotegravir (INSTI) Cabotegravir (INSTI)->Integrated DNA Inhibits Integrase

Caption: Mechanisms of action for different PrEP agent classes within the HIV replication cycle.

Comparative Safety Profiles: Quantitative Data

The following tables summarize adverse event (AE) data from key clinical trials.

Table 1: Common Adverse Events in PrEP Clinical Trials

Adverse EventThis compound (Phase 2)[8][9]Apretude® (HPTN 083/084)[10]Descovy® (DISCOVER)[11]Truvada® (DISCOVER)[11]
Headache Similar to Placebo≥1%CommonCommon
Diarrhea Similar to Placebo≥1%CommonMore frequent than Descovy
Nausea Similar to Placebo≥1%CommonMore frequent than Descovy
Fatigue Similar to Placebo≥1%CommonMore frequent than Descovy
Abdominal Pain Not Reported as Common≥1%CommonMore frequent than Descovy
Dizziness Not Reported as Common≥1%Not Reported as CommonNot Reported as Common
Rash Not Reported as Common≥1%PossiblePossible
Pyrexia (Fever) Not Reported as Common≥1%Not Reported as CommonNot Reported as Common

Note: "Similar to Placebo" for this compound indicates that the rates of these AEs were not significantly different from the placebo arm in the Phase 2 trial.

Table 2: Key Safety Considerations and Serious Adverse Events

Safety ParameterThis compoundIslatravir (Context)Apretude® (Cabotegravir)Descovy® (TAF/FTC)Truvada® (TDF/FTC)
Renal Toxicity No clinically meaningful changes observed.[12]N/ANot a primary concern.Lower risk vs. TDF.[13][14]Low but known risk of renal impairment.[15][16]
Bone Mineral Density No clinically meaningful changes observed.[12]N/ANot a primary concern.Less impact vs. TDF.[13][14]Low but known risk of bone density loss.[17]
Lymphocyte/CD4 Count No clinically meaningful changes observed.[1][12]Dose-dependent decreases led to PrEP program discontinuation.[6][18]Not a primary concern.Not a primary concern.Not a primary concern.
Injection Site Reactions N/A (Oral)N/A (Oral)Common; includes pain, swelling, nodules.[7][19]N/A (Oral)N/A (Oral)
Lipid Changes Not reported.Not a primary concern.Not a primary concern.Increases in lipid parameters observed vs. TDF.[13]Less impact on lipids vs. TAF.[13]
Weight Gain Not reported.Not a primary concern.Not a primary concern.Associated with some weight gain vs. TDF.[13]Less impact on weight vs. TAF.[13]
Discontinuation due to AEs <1% (2/250 in active arms)[20]N/A~1% (HPTN 084), 5.7% (HPTN 083)[19][21]LowLow

Detailed Agent Profiles & Experimental Protocols

This compound

Phase 1 and 2 clinical trials have evaluated the safety and pharmacokinetics of this compound. In a Phase 2 study (NCT06045507), once-monthly oral this compound was generally well-tolerated, with a safety profile comparable to placebo.[8][12] The most common AEs were headache, nausea, and fatigue, which were mostly mild.[8] Importantly, no clinically meaningful changes in laboratory tests, including total lymphocyte and CD4 T-cell counts, were observed.[1][12] This is a critical distinction from islatravir, another NRTTI, where dose-dependent lymphocyte reductions prompted the cessation of its PrEP development program.[6][22] Based on its favorable safety and pharmacokinetic profile, this compound is advancing to large-scale Phase 3 efficacy trials (EXPrESSIVE-10 and EXPrESSIVE-11).[2][12]

Tenofovir-Based PrEP: Truvada® vs. Descovy®

Both Truvada (TDF/FTC) and Descovy (TAF/FTC) have excellent safety profiles for PrEP.[23] The primary distinction lies in the tenofovir prodrug. TAF (Descovy) results in higher intracellular concentrations of the active drug with lower plasma tenofovir levels compared to TDF (Truvada). This pharmacological difference translates to an improved renal and bone safety profile for Descovy, as demonstrated in the DISCOVER trial.[13][14] The trial showed statistically significant improvements in markers of bone mineral density and renal function for participants on Descovy compared to Truvada.[14] However, Descovy has been associated with greater increases in weight and lipid parameters.[13] While statistically significant, the long-term clinical impact of these differences is still under evaluation.[11]

Long-Acting Injectable: Apretude® (Cabotegravir)

As a long-acting injectable administered every two months, Apretude's safety profile is unique. The most common adverse reactions are injection site reactions (ISRs), including pain, tenderness, and nodules, which are typically mild to moderate and decrease in frequency over time.[7][19] In the HPTN 083 and 084 trials, systemic AEs like headache, pyrexia, and fatigue were also reported.[10] Discontinuation rates due to AEs were low and comparable to the oral TDF/FTC arm.[19] A key safety consideration is the long pharmacokinetic tail; cabotegravir can remain in the system for 12 months or longer after the final injection, which has implications for managing potential HIV acquisition and drug resistance.[21]

Experimental Protocols: Safety Assessment in PrEP Clinical Trials

The safety of PrEP agents is rigorously evaluated in multi-phase clinical trials. A typical Phase 3 protocol involves the following:

  • Screening and Enrollment: Participants undergo comprehensive screening, including confirmed HIV-negative status, assessment of renal function (e.g., estimated glomerular filtration rate, eGFR), and baseline bone mineral density (via DEXA scan) if relevant.

  • Randomization: Participants are randomized to receive the investigational agent or an active comparator (e.g., TDF/FTC). Studies are typically double-blinded.

  • Safety Monitoring: Participants are monitored at regular intervals (e.g., every 12 weeks). Monitoring includes:

    • Clinical Assessments: Recording of all adverse events, graded for severity.

    • Laboratory Tests:

      • Renal Function: Serum creatinine, eGFR, urinalysis for proteinuria.

      • Hematology: Complete blood count with differential, including absolute lymphocyte and CD4+ T-cell counts.

      • Liver Function: ALT, AST, bilirubin.

      • Metabolic Panels: Lipid profiles (cholesterol, triglycerides).

    • HIV Testing: Frequent testing to ensure participants remain HIV-negative.

  • Data Analysis: Rates of AEs, laboratory abnormalities, and discontinuations are statistically compared between the study arms.

Clinical_Trial_Workflow cluster_screening Phase 1: Screening cluster_trial Phase 2: On-Trial Monitoring cluster_analysis Phase 3: Analysis A Potential Participant Identified B Informed Consent A->B C Baseline Assessments (HIV Test, Renal, Labs) B->C D Eligibility Confirmed & Enrollment C->D E Randomization (Investigational vs. Control) D->E F Periodic Visits (e.g., every 12 weeks) E->F G Safety Monitoring: - Adverse Event Reporting - Lab Tests (Renal, Heme, etc.) - HIV Testing F->G H End of Study Visit F->H G->F Continue until study completion I Database Lock H->I J Statistical Analysis of Safety & Tolerability Data I->J K Reporting to Regulatory Authorities J->K

Caption: A generalized workflow for safety and tolerability assessment in a PrEP clinical trial.

Summary and Conclusion

The safety profiles of PrEP agents are a critical determinant of their utility in diverse populations.

  • This compound has demonstrated a promising early safety profile in Phase 2 trials, appearing well-tolerated with AE rates similar to placebo.[9] Crucially, it has not shown the lymphocyte count reductions that halted the PrEP development of its fellow NRTTI, islatravir.[1][12]

  • Descovy® offers a statistically significant improvement in renal and bone safety markers compared to Truvada® , though it may be associated with less favorable lipid profiles and weight gain.[13][14]

  • Apretude® provides a long-acting injectable option with a distinct safety profile dominated by manageable injection site reactions.[19]

The progression of this compound into Phase 3 trials will be essential to fully characterize its long-term safety and efficacy. For drug development professionals, the contrasting safety outcomes between the two NRTTIs, this compound and islatravir, underscore the subtle structural-activity relationships that can significantly impact a drug candidate's clinical viability. Continued research and head-to-head comparative data will further clarify the optimal positioning of each agent in the HIV prevention toolkit.

References

Validating the Long Intracellular Half-Life of MK-8527: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of MK-8527 with other nucleoside reverse transcriptase translocation inhibitors (NRTTIs), supported by experimental data and protocols, to validate its potential for long-acting HIV-1 treatment and prophylaxis.

This compound is a novel nucleoside reverse transcriptase translocation inhibitor (NRTTI) demonstrating a promisingly long intracellular half-life of its active triphosphate form, this compound-TP. This extended duration of action is a critical attribute for the development of long-acting antiretroviral therapies, offering the potential for less frequent dosing and improved patient adherence. This guide provides a comparative analysis of this compound's intracellular persistence against another prominent NRTTI, islatravir (MK-8591), and outlines the key experimental methodologies used to validate these findings.

Comparative Pharmacokinetics and Potency of NRTTIs

The defining feature of long-acting antiretroviral agents is their prolonged presence at the site of action. For NRTTIs, this translates to a long intracellular half-life of the active triphosphate metabolite in peripheral blood mononuclear cells (PBMCs), the primary target cells for HIV-1. The following tables summarize the key pharmacokinetic parameters and antiviral potency of this compound and the comparator, islatravir.

DrugActive MetaboliteIntracellular Half-life (PBMCs)Apparent Plasma Half-life (Parent Drug)SpeciesReference
This compound This compound-TP~48 hours~7 hoursRhesus Monkeys[1][2][3][4]
216-291 hours24-81 hoursHumans[5][6]
Islatravir Islatravir-TP78.5-128 hours49-61 hoursHumans[7][8]
177-209 hoursNot specifiedHumans[9]
~195 hours~73 hoursHumans[10][11]

Table 1: Comparative Intracellular and Plasma Half-Lives of this compound and Islatravir.

DrugIC50 (HIV-1 in PBMCs)Intracellular TP Concentration at IC50 (PBMCs)Reference
This compound 0.21 nM0.0092 pmol / 10^6 cells[1][2][3]
Islatravir 0.23 nM0.0097 pmol / 10^6 cells[1][2]

Table 2: Comparative Antiviral Potency of this compound and Islatravir.

Mechanism of Action: Inhibition of Reverse Transcriptase Translocation

This compound, like other NRTTIs, acts by inhibiting the HIV-1 reverse transcriptase (RT) enzyme. Following uptake into host cells, it is phosphorylated to its active triphosphate form (this compound-TP). This compound-TP is then incorporated into the growing viral DNA chain. The unique mechanism of NRTTIs lies in their ability to inhibit the translocation of the RT enzyme along the RNA/DNA hybrid, leading to both immediate and delayed chain termination of viral DNA synthesis.[1][3][12]

NRTTI_Mechanism cluster_Cell Host Cell (e.g., PBMC) MK8527 This compound MK8527_TP This compound-TP (Active Triphosphate) MK8527->MK8527_TP Intracellular Phosphorylation Incorporation Incorporation into Viral DNA MK8527_TP->Incorporation HIV_RNA HIV-1 RNA Viral_DNA Viral DNA Synthesis HIV_RNA->Viral_DNA Reverse Transcription RT Reverse Transcriptase RT->Incorporation Translocation_Inhibition Translocation Inhibition & Chain Termination Incorporation->Translocation_Inhibition

Figure 1. Mechanism of action of this compound.

Experimental Protocols

The validation of the long intracellular half-life of this compound and other NRTTIs relies on a series of well-defined experimental protocols. The following sections detail the key methodologies employed in these studies.

Isolation and Culture of Peripheral Blood Mononuclear Cells (PBMCs)

Objective: To obtain a pure population of primary human PBMCs for subsequent drug incubation and analysis.

Protocol:

  • Blood Collection: Whole blood is collected from healthy human donors in tubes containing an anticoagulant (e.g., heparin or EDTA).

  • Dilution: The blood is diluted with an equal volume of phosphate-buffered saline (PBS).

  • Density Gradient Centrifugation: The diluted blood is carefully layered onto a density gradient medium (e.g., Ficoll-Paque) in a centrifuge tube.

  • Centrifugation: The tubes are centrifuged at approximately 400-500 x g for 30-40 minutes at room temperature with the brake off. This separates the blood components into distinct layers.

  • PBMC Collection: The "buffy coat," a thin white layer containing the PBMCs, is carefully aspirated from the plasma-gradient medium interface.

  • Washing: The collected PBMCs are washed multiple times with PBS or cell culture medium to remove platelets and the density gradient medium.

  • Cell Counting and Viability: Cells are counted using a hemocytometer or an automated cell counter, and viability is assessed using a dye exclusion method (e.g., trypan blue).

  • Cell Culture: For pharmacokinetic studies, PBMCs are often stimulated with phytohemagglutinin (PHA) and cultured in RPMI-1640 medium supplemented with fetal bovine serum (FBS), antibiotics, and interleukin-2 (B1167480) (IL-2) to promote cell division and drug uptake.

Determination of Intracellular Triphosphate Half-Life using LC-MS/MS

Objective: To quantify the intracellular concentration of the active triphosphate metabolite of the NRTTI over time to determine its half-life.

experimental_workflow cluster_workflow Experimental Workflow for Intracellular Half-Life Determination A 1. PBMC Isolation and Culture B 2. Drug Incubation (e.g., this compound) A->B C 3. Cell Harvesting at Multiple Time Points B->C D 4. Cell Lysis and Extraction of Metabolites C->D E 5. LC-MS/MS Analysis of Triphosphate Form D->E F 6. Data Analysis and Half-Life Calculation E->F

Figure 2. Workflow for determining intracellular half-life.

Protocol:

  • Drug Incubation: Cultured PBMCs are incubated with a known concentration of the NRTTI (e.g., this compound) for a specified period to allow for cellular uptake and phosphorylation.

  • Cell Harvesting and Washing: At various time points after drug removal, cells are harvested by centrifugation. The cell pellets are washed with ice-cold PBS to remove any extracellular drug.

  • Cell Lysis and Extraction: The washed cell pellets are lysed to release the intracellular contents. This is typically done using a cold methanol-based solution.

  • Sample Preparation: The cell lysates are processed to remove proteins and other cellular debris. This may involve protein precipitation followed by centrifugation.

  • LC-MS/MS Analysis: The extracted intracellular metabolites are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Chromatographic Separation: The sample is injected into a high-performance liquid chromatography (HPLC) system to separate the triphosphate metabolite from other cellular components.

    • Mass Spectrometric Detection: The separated metabolite is then introduced into a tandem mass spectrometer for detection and quantification. The instrument is set to monitor for specific parent and daughter ion transitions unique to the triphosphate of interest.

  • Data Analysis: The concentration of the triphosphate metabolite at each time point is determined by comparing the peak area to a standard curve of known concentrations. The intracellular half-life is then calculated by fitting the concentration-time data to a pharmacokinetic model.

In Vitro Antiviral Activity Assay

Objective: To determine the potency of the NRTTI in inhibiting HIV-1 replication in a cell-based assay.

Protocol:

  • Cell Infection: PHA-stimulated PBMCs are infected with a laboratory-adapted or clinical isolate of HIV-1.

  • Drug Treatment: Immediately after infection, the cells are cultured in the presence of serial dilutions of the NRTTI.

  • Incubation: The cultures are incubated for several days to allow for viral replication.

  • Quantification of Viral Replication: The extent of viral replication is measured by quantifying the amount of HIV-1 p24 antigen in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The concentration of the drug that inhibits viral replication by 50% (IC50) is calculated from the dose-response curve.

Mechanistic Assays: Primer Extension and Iron Footprinting

Objective: To elucidate the precise mechanism by which the NRTTI triphosphate inhibits the HIV-1 reverse transcriptase.

  • Primer Extension Assay: This assay is used to map the precise termination sites of viral DNA synthesis caused by the incorporation of the NRTTI. A radiolabeled DNA primer is annealed to an RNA template, and the reverse transcription reaction is carried out in the presence of the NRTTI triphosphate. The resulting DNA products are separated by gel electrophoresis, and the termination sites are visualized by autoradiography.[12]

  • Iron Footprinting Assay: This technique is used to determine the position of the reverse transcriptase on the DNA-RNA hybrid. The complex is treated with an iron-containing reagent that cleaves the DNA backbone except where it is protected by the bound enzyme. This allows for the identification of the enzyme's "footprint" and how it is affected by the NRTTI.[12]

Comparative Summary

The long intracellular half-life of an NRTTI's active triphosphate form is a key determinant of its potential for extended-duration dosing.

comparison_diagram cluster_comparison Key Comparison Points Feature Feature HalfLife Intracellular Half-life (Human) Feature->HalfLife Potency Antiviral Potency (IC50) Dosing Potential Dosing Interval MK8527 This compound MK8527_HL 216-291 hours MK8527->MK8527_HL MK8527_Potency 0.21 nM MK8527_Dosing Weekly to Monthly Islatravir Islatravir Islatravir_HL ~195 hours (up to 209 hours) Islatravir->Islatravir_HL Islatravir_Potency 0.23 nM Islatravir_Dosing Weekly HalfLife->Potency Potency->Dosing MK8527_HL->MK8527_Potency Islatravir_HL->Islatravir_Potency MK8527_Potency->MK8527_Dosing Islatravir_Potency->Islatravir_Dosing

Figure 3. Comparison of this compound and Islatravir.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for MK-8527

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides essential guidance on the proper disposal of MK-8527, an investigational nucleoside reverse transcriptase translocation inhibitor (NRTTI).

This compound is currently under investigation in clinical trials for HIV pre-exposure prophylaxis (PrEP).[1][2][3] While a Safety Data Sheet (SDS) for this compound indicates that it is not classified as a hazardous substance or mixture, adherence to proper disposal protocols is crucial to maintain a safe laboratory environment and prevent environmental contamination.[4]

Core Disposal and Decontamination Procedures

The following steps are based on the available safety data for this compound and general best practices for laboratory chemical waste disposal.

1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure appropriate PPE is worn. This includes, but is not limited to:

  • Safety glasses

  • Gloves

  • Laboratory coat

2. Spill Management: In the event of a spill, take the following immediate actions:

  • Evacuate personnel to a safe area.[4]

  • Ensure the area is adequately ventilated.

  • Prevent the spill from entering drains or water courses.

  • Absorb liquid solutions with an inert, finely-powdered material such as diatomite or universal binders.

  • Collect the absorbed material and any contaminated surfaces into a suitable container for disposal.

3. Decontamination:

  • Decontaminate surfaces and equipment that have come into contact with this compound by scrubbing with alcohol.

4. Waste Disposal:

  • Unused Product and Contaminated Materials: Dispose of unused this compound and any materials contaminated with the compound (e.g., absorbent materials from spills, contaminated PPE) as chemical waste. Follow all applicable local, state, and federal regulations for the disposal of non-hazardous laboratory chemicals.

  • Empty Containers: Unless thoroughly decontaminated, treat empty containers as chemical waste and dispose of them according to institutional and regulatory guidelines.

Emergency First Aid Measures

In case of accidental exposure, follow these first aid procedures:

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with large amounts of water, separating eyelids with fingers. Remove contact lenses if present. Seek prompt medical attention.
Skin Contact Rinse the affected skin area thoroughly with large amounts of water. Remove contaminated clothing and shoes. Seek medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide respiratory support. Avoid mouth-to-mouth resuscitation.
Ingestion Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.

Disposal Workflow for this compound

The following diagram outlines the logical steps for the proper disposal of this compound waste in a laboratory setting.

cluster_prep Preparation cluster_containment Containment & Segregation cluster_decon Decontamination cluster_disposal Final Disposal start Start: Identify this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste: - Unused Product - Contaminated Solids - Contaminated Liquids ppe->segregate container Place in Labeled, Leak-Proof Waste Container segregate->container decontaminate Decontaminate Work Surfaces and Equipment with Alcohol segregate->decontaminate storage Store Waste in Designated Area container->storage decon_waste Collect Decontamination Waste decontaminate->decon_waste decon_waste->container disposal Dispose via Institutional Chemical Waste Program storage->disposal end End: Disposal Complete disposal->end

This compound Disposal Workflow

References

Essential Safety and Logistical Information for Handling MK-8527

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of MK-8527, a potent nucleoside reverse transcriptase translocation inhibitor (NRTTI). While this compound is not classified as a hazardous substance, its pharmacological potency necessitates careful handling to minimize occupational exposure and ensure laboratory safety.

Risk Assessment and Hazard Identification

Before initiating any work with this compound, a thorough risk assessment is mandatory. The Safety Data Sheet (SDS) for this compound indicates that it is not a hazardous substance or mixture. However, it is crucial to avoid inhalation, and contact with eyes and skin.[1] All personnel must be familiar with the SDS and the procedures outlined in this guide.

Key Hazard Considerations:

  • Inhalation: Avoid the formation of dust and aerosols.

  • Skin and Eye Contact: Direct contact should be prevented.

  • Ingestion: Accidental ingestion must be avoided.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical for minimizing exposure to this compound. The following table summarizes the recommended PPE for various laboratory operations.

Operation Required PPE Recommended Additional PPE
Weighing and Aliquoting (Powder) - Nitrile gloves (double-gloving recommended)- Lab coat- Safety glasses with side shields- Face shield- Respiratory protection (e.g., N95 respirator) if not handled in a ventilated enclosure
Solution Preparation and Handling - Nitrile gloves- Lab coat- Safety glasses- Chemical splash goggles
General Laboratory Work - Nitrile gloves- Lab coat- Safety glasses

Gowning and Degowning Procedure:

A standardized procedure for putting on and removing PPE is essential to prevent contamination.

Gowning_Degowning cluster_gowning Gowning (Clean Area) cluster_degowning Degowning (Anteroom/Exit) G1 Don Lab Coat G2 Don Safety Glasses G1->G2 G3 Don Inner Gloves G2->G3 G4 Don Outer Gloves G3->G4 D1 Remove Outer Gloves G4->D1 Enter Work Area D2 Remove Lab Coat D1->D2 D3 Remove Inner Gloves D2->D3 D4 Remove Safety Glasses D3->D4

Figure 1. Gowning and Degowning Workflow.

Operational Plans: Handling and Storage

Engineering Controls:

  • Ventilation: All work with solid this compound should be conducted in a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation risk.

  • Safety Equipment: An accessible safety shower and eye wash station must be available in the laboratory.[1]

Storage:

  • Short-term (less than 2 weeks): Can be shipped and stored at room temperature.[1]

  • Long-term (up to 1 month): Store at -20°C.[1]

First Aid Measures:

Exposure Route First Aid Procedure
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, holding eyelids open. Seek prompt medical attention.[1]
Skin Contact Remove contaminated clothing and rinse the affected skin area thoroughly with water. Seek medical attention.[1]
Inhalation Move the individual to fresh air. If breathing is difficult, provide respiratory support. Seek immediate medical attention.[1]
Ingestion Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1]

Disposal Plan

Even though this compound is not classified as hazardous, it is recommended to treat all pharmaceutical waste with a high degree of caution to prevent environmental contamination.

Waste Segregation and Disposal Workflow:

Waste_Disposal cluster_generation Waste Generation cluster_collection Waste Collection Solid Solid Waste (unused compound, contaminated consumables) Solid_Container Designated Non-Hazardous Pharmaceutical Waste Container (for incineration) Solid->Solid_Container Liquid Liquid Waste (solutions, contaminated solvents) Liquid_Container Labeled Waste Solvent Container Liquid->Liquid_Container Sharps Contaminated Sharps Sharps_Container Puncture-Resistant Sharps Container Sharps->Sharps_Container Disposal Licensed Waste Management Vendor Solid_Container->Disposal Liquid_Container->Disposal Sharps_Container->Disposal

Figure 2. Waste Disposal Workflow for this compound.

Disposal Guidelines:

  • Solid Waste: All solid waste contaminated with this compound, including unused powder, contaminated gloves, bench paper, and vials, should be collected in a clearly labeled, sealed container designated for non-hazardous pharmaceutical waste destined for incineration.

  • Liquid Waste: Aqueous and solvent-based solutions containing this compound should be collected in appropriate, labeled waste containers. Do not dispose of liquid waste down the drain.

  • Decontamination: Work surfaces should be decontaminated at the end of each procedure using a suitable laboratory detergent followed by a rinse with 70% ethanol. All cleaning materials should be disposed of as solid waste.

  • Spills: In the event of a spill, cordon off the area. For small powder spills, gently cover with damp paper towels to avoid raising dust, then clean the area with a detergent solution. For liquid spills, absorb with an inert material. All spill cleanup materials must be disposed of as pharmaceutical waste for incineration.

By adhering to these safety and logistical guidelines, laboratories can ensure a safe working environment for all personnel and maintain compliance with best practices for chemical hygiene and environmental responsibility.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.